molecular formula C8H7BrFNO2 B1391433 Methyl 4-Amino-3-bromo-5-fluorobenzoate CAS No. 1123171-91-4

Methyl 4-Amino-3-bromo-5-fluorobenzoate

Cat. No.: B1391433
CAS No.: 1123171-91-4
M. Wt: 248.05 g/mol
InChI Key: RDASOBRMXWNFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Amino-3-bromo-5-fluorobenzoate is a useful research compound. Its molecular formula is C8H7BrFNO2 and its molecular weight is 248.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-3-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDASOBRMXWNFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672541
Record name Methyl 4-amino-3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123171-91-4
Record name Methyl 4-amino-3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-Amino-3-bromo-5-fluorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-Amino-3-bromo-5-fluorobenzoate, bearing the CAS number 1123171-91-4, is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of electron-donating (amino) and electron-withdrawing (bromo, fluoro, and methyl ester) groups on a benzene scaffold makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures.[3][4] The strategic placement of halogen atoms provides multiple reactive handles for cross-coupling reactions, while the amino and ester functionalities allow for a wide range of derivatization, enabling the construction of diverse compound libraries for drug discovery and development.[5][6] This guide provides an in-depth analysis of its properties, a plausible synthetic route, its reactivity profile, and its applications as a key intermediate in medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and formulation. While experimental data for some properties are not extensively published, the following table summarizes its known and estimated characteristics.

PropertyValueSource
CAS Number 1123171-91-4[1]
Molecular Formula C₈H₇BrFNO₂[7]
Molecular Weight 248.05 g/mol [8]
Appearance Solid (predicted)-
Melting Point Not available[9]
Boiling Point Not available[9]
Solubility Soluble in common organic solvents like methanol, ethanol, ethyl acetate, and DMSO (predicted based on its structure).-

Proposed Synthesis and Purification

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Fischer-Speier Esterification cluster_1 Step 2: Regioselective Bromination A 4-Amino-5-fluorobenzoic acid B Methyl 4-amino-5-fluorobenzoate A->B Methanol, H₂SO₄ (cat.), Reflux C Methyl 4-amino-5-fluorobenzoate D This compound C->D N-Bromosuccinimide (NBS), Acetonitrile

Caption: Proposed two-step synthesis of this compound.

Step 1: Fischer-Speier Esterification of 4-Amino-5-fluorobenzoic Acid

The initial step involves the esterification of the carboxylic acid functionality. The Fischer-Speier esterification is a classic and robust method for this transformation, utilizing an excess of the alcohol as the solvent and a catalytic amount of strong acid.[10]

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-5-fluorobenzoic acid (1.0 eq).

  • Add anhydrous methanol (20 eq), which serves as both the reactant and the solvent.

  • Stir the mixture to form a suspension.

  • Slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise to the stirring suspension. The addition is exothermic.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-amino-5-fluorobenzoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Regioselective Bromination

The high reactivity of the aniline ring towards electrophilic aromatic substitution requires careful selection of the brominating agent to avoid polysubstitution.[12] The amino group is a strong ortho-, para-director. In this case, the position ortho to the amino group and meta to the fluorine and ester groups is the most activated and sterically accessible site for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings.[13]

Experimental Protocol:

  • Dissolve Methyl 4-amino-5-fluorobenzoate (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional domains: the nucleophilic amino group, the electrophilic ester, and the substituted aromatic ring.

  • Amino Group: The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.[14]

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides via aminolysis.

  • Aromatic Ring: The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The fluorine atom can also participate in nucleophilic aromatic substitution under certain conditions.

This multi-faceted reactivity makes it a valuable scaffold in medicinal chemistry. Halogenated anthranilic acid derivatives, a class of compounds to which our title molecule belongs, have been identified as a novel chemical platform for the development of androgen receptor antagonists for the treatment of prostate cancer.[5][6] Furthermore, anthranilic acid derivatives have been explored as antagonists for the pro-inflammatory orphan G protein-coupled receptor GPR17, which is a target for inflammatory diseases like multiple sclerosis.[15]

Role as a Versatile Synthetic Intermediate

Applications A This compound B Suzuki Coupling (Aryl or Heteroaryl Introduction) A->B Pd catalyst, Base, Boronic Acid C Buchwald-Hartwig Amination (N-Arylation) A->C Pd catalyst, Base, Amine D Amide Formation (via Ester Hydrolysis & Coupling) A->D 1. NaOH, H₂O 2. Amine, Coupling Agent E N-Acylation/Alkylation A->E Acyl Chloride or Alkyl Halide F Complex Bioactive Molecules B->F C->F D->F E->F

Caption: Reactivity and derivatization pathways for drug discovery applications.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following data is predicted based on established principles of spectroscopic analysis for analogous structures.[16][17]

Workflow for Spectroscopic Analysis

Spectroscopy_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Structure Confirmation Prep Purified Compound NMR NMR (¹H, ¹³C) Prep->NMR IR FT-IR Prep->IR MS Mass Spectrometry Prep->MS Analysis Spectral Interpretation NMR->Analysis IR->Analysis MS->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents.[18]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Doublet (d)1HAromatic H (ortho to ester)
~6.8Doublet (d)1HAromatic H (ortho to amino)
~4.5Broad singlet (br s)2H-NH₂
~3.8Singlet (s)3H-OCH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[19]

Predicted Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~150C-NH₂
~145 (d, J_CF)C-F
~130C-COOCH₃
~125CH (aromatic)
~115CH (aromatic)
~105 (d, J_CF)C-Br
~52-OCH₃
FT-IR Spectroscopy (Predicted)

The infrared spectrum will display characteristic absorption bands for the various functional groups present in the molecule.[20][21]

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine
~3050C-H stretch (aromatic)Aromatic Ring
~1720C=O stretchEster
~1620N-H bendPrimary Amine
1600, 1500C=C stretchAromatic Ring
~1250C-O stretch (ester)Ester
~1200C-N stretchAromatic Amine
~1100C-F stretchAryl Fluoride
Below 800C-Br stretchAryl Bromide
Mass Spectrometry (Predicted)

In mass spectrometry with electron impact (EI) ionization, the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns.[22] The presence of bromine will result in a characteristic M+2 isotopic pattern.

m/zInterpretation
247/249[M]⁺ molecular ion peak (bromine isotopes)
216/218[M - OCH₃]⁺
188/190[M - COOCH₃]⁺
109[M - Br - COOCH₃]⁺

Safety and Handling

This compound should be handled in a well-ventilated fume hood by personnel trained in chemical safety.[9] Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[23][24]

  • Inhalation: Avoid breathing dust. If inhaled, move to fresh air.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.[25]

  • Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek medical attention.

The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and other high-value chemicals. Its rich chemical reactivity, stemming from the interplay of its amino, ester, and halogen substituents, provides a versatile platform for the creation of complex molecular structures. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles, empowering researchers in their pursuit of innovative chemical entities.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-bromo-5-fluorobenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an activating amino group and deactivating halogen atoms on the benzene ring, imparts specific physicochemical properties that are crucial for its application as a building block in the development of novel pharmaceutical agents and other functional materials. This guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of this compound, alongside detailed experimental protocols for its characterization. The causality behind the influence of its functional groups on its properties is also explored, offering field-proven insights for researchers.

Introduction

This compound (CAS No. 1123171-91-4) is a halogenated and aminated derivative of methyl benzoate.[1] The strategic placement of bromo, fluoro, and amino groups on the aromatic ring creates a molecule with distinct electronic and steric properties. These substituents modulate the reactivity of the aromatic ring and the ester functionality, making it a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in reaction design, purification, and formulation.

Molecular Structure and Chemical Identifiers

The structural integrity of a molecule is the foundation of its chemical behavior. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and intermolecular interactions.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1123171-91-4[1]
Molecular Formula C₈H₇BrFNO₂[1]
Molecular Weight 248.05 g/mol [2]
IUPAC Name This compoundN/A
Linear Formula C₈H₇BrFNO₂[1]

Physicochemical Properties

The physical state, solubility, and thermal stability of a compound are critical parameters for its handling, storage, and application in chemical reactions. While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and data from analogous compounds.

Table 2: Physical Properties

PropertyValueNotesSource
Melting Point Not availableExpected to be a solid at room temperature based on similar substituted aminobenzoates.N/A
Boiling Point Not availableLikely to decompose at high temperatures before boiling under atmospheric pressure.N/A
Density Not availableN/AN/A
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Chloroform). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water.The presence of the polar amino and ester groups, along with the non-polar aromatic ring and halogens, suggests solubility in a range of organic solvents.Inferred from general chemical principles.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromo, fluoro, and ester groups.

  • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (typically δ 6.0-8.0 ppm). The fluorine and bromine atoms will influence the chemical shifts and coupling constants of the adjacent protons.

  • Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.

  • Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The chemical shifts will be influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Methyl Carbon (-OCH₃): A signal is expected around δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine) 3300-3500Medium, broad
C-H Stretch (Aromatic) 3000-3100Medium to weak
C-H Stretch (Aliphatic) 2850-3000Medium to weak
C=O Stretch (Ester) 1700-1730Strong
C=C Stretch (Aromatic) 1450-1600Medium
C-N Stretch (Amine) 1250-1350Medium
C-O Stretch (Ester) 1100-1300Strong
C-F Stretch 1000-1400Strong
C-Br Stretch 500-600Medium to strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (248.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) will be observed.

  • Fragmentation: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols

The following protocols are standardized procedures for the characterization of solid organic compounds like this compound.

Caption: Generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or through a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature.[2]

Conclusion

This compound is a valuable building block in synthetic chemistry. This guide has provided a detailed overview of its structural, physical, and spectroscopic properties based on available data and scientific principles. The provided experimental protocols offer a solid foundation for the characterization of this compound in a research setting. Further experimental investigation is warranted to definitively determine its physical properties, such as melting and boiling points, which will further enhance its utility in the scientific community.

References

Methyl 4-Amino-3-bromo-5-fluorobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-Amino-3-bromo-5-fluorobenzoate: A Key Intermediate in Synthetic Chemistry

Abstract

This compound is a halogenated aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its unique substitution pattern, featuring amino, bromo, fluoro, and methyl ester functional groups, makes it a versatile and valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structural features, safety protocols, and applications, particularly in the context of drug discovery and materials science. By synthesizing available technical data, this document serves as an essential resource for researchers and professionals engaged in the study and application of this multifaceted compound.

Physicochemical Properties and Identifiers

A precise understanding of the physicochemical properties of this compound is fundamental for its application in a laboratory setting. The key identifiers and properties are summarized below, providing a foundational dataset for researchers.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1123171-91-4[1][2]
Molecular Formula C₈H₇BrFNO₂[1][2]
Molecular Weight 248.05 g/mol [1][2]
MDL Number MFCD11846084[3]
Synonyms 4-amino-3-bromo-5-fluoro-benzoic acid methyl ester[2]

Chemical Structure and Visualization

The arrangement of functional groups on the benzene ring dictates the chemical reactivity and steric profile of this compound. The structure consists of a central benzene ring substituted with four different groups:

  • An amino group (-NH₂) at position 4.

  • A bromo group (-Br) at position 3.

  • A fluoro group (-F) at position 5.

  • A methyl ester group (-COOCH₃) at position 1.

The interplay of the electron-donating amino group and the electron-withdrawing halogen and ester groups creates a unique electronic environment that influences the molecule's reactivity in subsequent synthetic steps.

Methyl_4_Amino_3_bromo_5_fluorobenzoate cluster_benzoate cluster_substituents C1 C C2 C C1->C2 C1:e->C2:w C6 C Ester_C C C1->Ester_C C3 C C2->C3 C4 C C3->C4 C3:e->C4:w Bromo_Br Br C3->Bromo_Br C5 C C4->C5 Amino_N NH₂ C4->Amino_N C5->C6 C5:e->C6:w Fluoro_F F C5->Fluoro_F C6->C1 Ester_O1 O Ester_C->Ester_O1 = Ester_O2 O Ester_C->Ester_O2 Ester_CH3 CH₃ Ester_O2->Ester_CH3 p1 p2 p3

Caption: Chemical structure of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[4][5]

Precautionary Measures & First Aid:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][5]

  • Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Rinse mouth with water and call a poison control center or doctor. Do not induce vomiting.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly sealed and store in an inert atmosphere, protected from light.[2][6]

Synthesis and Reactivity Insights

This compound is not a naturally occurring compound and must be synthesized. While specific, peer-reviewed synthesis routes for this exact molecule are not detailed in the initial search, a plausible synthetic strategy can be inferred from established organic chemistry principles and syntheses of related compounds.[7][8] A likely pathway would involve the multi-step functionalization of a simpler benzoic acid derivative.

The reactivity of this molecule is governed by its functional groups, making it a versatile intermediate:

  • Amino Group (-NH₂): The nucleophilic amino group can readily undergo acylation, alkylation, diazotization (e.g., Sandmeyer reaction), and other reactions typical of anilines.

  • Aromatic Ring: The positions on the benzene ring are activated or deactivated towards electrophilic substitution based on the existing groups. The bromine and fluorine atoms also serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Methyl Ester (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a "building block" in the synthesis of more complex, high-value molecules. Halogenated benzoates and their derivatives are an important class of biologically active compounds.[9]

  • Medicinal Chemistry: In drug discovery, the introduction of fluorine and bromine atoms into a lead compound can significantly modulate its metabolic stability, binding affinity, and pharmacokinetic properties.[10] This compound provides a scaffold that already contains these key halogens, along with an amino group for linking to other molecular fragments. Substituted aminobenzoic acids are foundational to a wide range of therapeutic agents.[11]

  • Materials Science: Aromatic compounds with diverse functional groups are precursors for developing novel polymers, dyes, and other functional materials.

Exemplary Experimental Protocol: N-Acetylation

To illustrate its utility, a standard protocol for the N-acetylation of the amino group is provided below. This reaction is a common step to protect the amino group or to synthesize an amide derivative.

Objective: To synthesize Methyl 4-acetamido-3-bromo-5-fluorobenzoate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir.

  • Acylation: Cool the mixture in an ice bath to 0°C. Slowly add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product can be further purified by recrystallization or column chromatography to yield the pure N-acetylated product.

Conclusion

This compound is a strategically important chemical intermediate. Its pre-functionalized aromatic core offers synthetic chemists a reliable and versatile starting point for constructing complex molecular architectures. The combination of reactive sites makes it particularly valuable in the field of drug discovery, where fine-tuning molecular properties is critical for developing new therapeutic agents. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Structure of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 1123171-91-4, Molecular Formula: C₈H₇BrFNO₂, Molecular Weight: 248.05 g/mol ).[1] As a substituted aromatic compound with applications as a building block in medicinal chemistry and materials science, rigorous structural confirmation and purity assessment are paramount. This document details the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We provide field-proven experimental protocols, in-depth data interpretation, and an integrated workflow designed for researchers, scientists, and professionals in drug development.

The Imperative for Spectroscopic Verification

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical or advanced material applications, the unambiguous confirmation of molecular structure is the bedrock of scientific integrity. Spectroscopic techniques provide a non-destructive view into the molecular architecture, revealing the precise arrangement of atoms and functional groups. For a molecule like this compound, with its multiple substituents on an aromatic ring, a multi-technique approach is not just recommended, but essential. Each technique—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. This guide explains how to acquire and interpret this data to build a cohesive and undeniable structural proof.

Integrated Analytical Workflow

The structural elucidation of a target molecule is a systematic process. It begins with sample preparation and proceeds through data acquisition by various spectroscopic methods. The final, and most critical, phase is the synthesis of all data points to form a single, coherent structural assignment.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Elucidation Prep Purified Analyte: This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry (EI-MS) Prep->MS NMR_Data Connectivity & Environment (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data Functional Groups (Vibrational Modes) IR->IR_Data MS_Data Molecular Weight & Formula (m/z, Isotopic Pattern, Fragments) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Diagram 1: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3][4] For this particular analyte, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred if solubility is an issue or to observe exchangeable protons like those on the amine group.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5][6]

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive due to the 100% natural abundance of ¹⁹F.[7][8][9]

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted SignalChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
Aromatic CH7.6 - 7.81HDoublet of doublets (dd)JH-H ≈ 2-3 Hz, JH-F ≈ 5-7 HzH-6
Aromatic CH7.3 - 7.51HDoublet of doublets (dd)JH-H ≈ 2-3 Hz, JH-F ≈ 9-11 HzH-2
Amine NH₂4.5 - 5.52HBroad singlet--NH₂
Methyl OCH₃~3.93HSinglet--OCH₃

Causality Behind Assignments:

  • Aromatic Protons (H-2, H-6) : The two aromatic protons are non-equivalent due to the substitution pattern. They appear as doublets due to coupling with each other (meta coupling, small J value) and will be further split by the fluorine atom at C-5. The H-6 proton is expected to be further downfield due to the deshielding effect of the adjacent bromine atom.

  • Amine Protons (-NH₂) : These protons are exchangeable and often appear as a broad signal. Their chemical shift can vary depending on solvent, concentration, and temperature.

  • Methyl Protons (-OCH₃) : The three protons of the methyl ester group are equivalent and have no adjacent protons, thus they appear as a sharp singlet. Its chemical shift around 3.9 ppm is characteristic for methyl esters.[10][11][12][13]

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Predicted SignalChemical Shift (δ, ppm)Assignment
Carbonyl~165C=O
Aromatic C-F157 - 161 (d, ¹JC-F ≈ 240-250 Hz)C-5
Aromatic C-NH₂145 - 149 (d, ³JC-F ≈ 6-8 Hz)C-4
Aromatic C-COOCH₃130 - 134C-1
Aromatic C-H128 - 132 (d, ³JC-F ≈ 3-5 Hz)C-6
Aromatic C-H115 - 119 (d, ²JC-F ≈ 20-25 Hz)C-2
Aromatic C-Br108 - 112 (d, ²JC-F ≈ 25-30 Hz)C-3
Methyl~52-OCH₃

Causality Behind Assignments:

  • The chemical shifts are heavily influenced by the electronic nature of the substituents. The electron-donating amino group shields carbons (moves them upfield), while the electron-withdrawing ester, fluoro, and bromo groups deshield them (move them downfield).[14][15][16][17][18]

  • Carbon-Fluorine Coupling : A key diagnostic feature is the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The carbon directly bonded to fluorine (C-5) will show a very large one-bond coupling constant (¹JC-F). Carbons two (C-4, C-6) and three bonds away (C-1, C-3) will show smaller but still observable couplings, which are invaluable for confirming assignments.[8][9][16]

Predicted ¹⁹F NMR Data and Interpretation

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[7][19]

  • Expected Chemical Shift : For an aromatic C-F bond, the chemical shift is expected in the range of -110 to -140 ppm (relative to CFCl₃). The exact shift is influenced by the other substituents on the ring.

  • Multiplicity : The ¹⁹F signal will be split by the adjacent aromatic protons, likely appearing as a doublet of doublets, corresponding to the couplings to H-2 and H-6. This provides direct confirmation of the fluorine's position relative to the protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[20][21]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation : For a solid sample, the KBr pellet technique is a robust method.[22][23][24]

    • Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade Potassium Bromide (KBr) in an agate mortar.

    • Press the mixture in a die under high pressure to form a transparent pellet.

  • Alternative Method (ATR) : Attenuated Total Reflectance (ATR) is a simpler method requiring minimal sample preparation.[23][24] Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[20][21]

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3500N-H asymmetric stretchPrimary Amine (-NH₂)Medium
3300 - 3400N-H symmetric stretchPrimary Amine (-NH₂)Medium
3000 - 3100C-H stretchAromatic RingMedium-Weak
2850 - 3000C-H stretchMethyl group (-OCH₃)Medium-Weak
~1720C=O stretchEsterStrong
~1620N-H bendPrimary Amine (-NH₂)Medium
1580 - 1600C=C stretchAromatic RingMedium
1200 - 1300C-O stretchEsterStrong
1250 - 1335C-N stretchAromatic AmineStrong
1100 - 1200C-F stretchAryl-FluorideStrong

Causality Behind Assignments:

  • Amine Group : The two distinct N-H stretching bands are characteristic of a primary amine (-NH₂).[25][26]

  • Ester Group : The very strong absorption around 1720 cm⁻¹ is a classic indicator of a carbonyl (C=O) group in an ester.[25][27] The strong C-O stretch further confirms this assignment.

  • Aromatic System : The C-H stretches above 3000 cm⁻¹ and the C=C stretches around 1600 cm⁻¹ are definitive evidence of the benzene ring.[26][28]

  • Halogens : The C-F and C-Br stretching vibrations are typically found in the fingerprint region (<1200 cm⁻¹) and provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern gives clues about the molecule's structure.[29] Electron Ionization (EI) is a common "hard" ionization technique that produces many fragments, creating a useful fingerprint for the molecule.[30][31]

Experimental Protocol: EI-MS
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in a high vacuum. This ejects an electron from the molecule, forming a molecular radical cation (M•⁺).[30][32]

  • Mass Analysis : The molecular ion and any fragment ions produced by its decomposition are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection : Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Interpretation
m/z ValueIon IdentityInterpretation
247 / 249[M]•⁺Molecular Ion Peak . The two peaks of ~1:1 intensity are the definitive signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[33][34][35]
216 / 218[M - OCH₃]⁺Loss of the methoxy group from the ester.
188 / 190[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
109[C₆H₂FNO]⁺Fragment resulting from the loss of Br and COOCH₃.

Causality Behind Fragmentation:

  • Isotopic Pattern : Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[34] This means that any fragment containing a bromine atom will appear as a pair of peaks (doublet) separated by 2 m/z units, with roughly equal heights. This is the most powerful diagnostic feature in the mass spectrum for this molecule.[32][35]

  • Key Fragmentations : The bonds adjacent to the carbonyl group and the ester oxygen are common points of cleavage. The loss of the methoxy radical (•OCH₃, 31 Da) or the carbomethoxy radical (•COOCH₃, 59 Da) are highly probable fragmentation pathways for methyl esters.[29] The stability of the resulting aromatic cation drives these fragmentations.

Conclusion

By integrating the data from NMR, IR, and MS, a complete and validated structural assignment for this compound can be achieved. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the precise connectivity of the substituents, with C-F and H-F couplings providing definitive positional information. The ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom. The IR spectrum confirms the presence of all key functional groups—amine, ester, and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and elemental composition (via the bromine isotopic pattern) and supports the structure through predictable fragmentation. This rigorous, multi-faceted approach ensures the identity and purity of the compound, a critical requirement for any subsequent research or development activities.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Amino-3-bromo-5-fluorobenzoate is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring amino, bromo, and fluoro groups, provides multiple reaction sites for further chemical modifications, making it a valuable intermediate in the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale of production, and considerations regarding process safety and environmental impact. The most logical and commonly employed strategies involve the late-stage introduction of the bromine atom onto a pre-existing aminofluorobenzoate scaffold, or the initial construction of the brominated and fluorinated ring followed by the introduction and modification of other functional groups.

This guide will focus on two primary, field-proven pathways:

  • Pathway 1: Bromination of a Methyl 4-amino-5-fluorobenzoate precursor.

  • Pathway 2: Esterification of 4-Amino-3-bromo-5-fluorobenzoic acid.

Pathway 1: Synthesis via Bromination of Methyl 4-amino-5-fluorobenzoate

This pathway commences with the commercially available 4-amino-5-fluorobenzoic acid, which is first esterified to its methyl ester, followed by a regioselective bromination at the position ortho to the activating amino group.

Step 1: Esterification of 4-Amino-5-fluorobenzoic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 4-amino-5-fluorobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-5-fluorobenzoic acid (1 equivalent) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Separate the organic layer and wash it with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude Methyl 4-amino-5-fluorobenzoate by column chromatography on silica gel or by recrystallization.

Step 2: Regioselective Bromination

The subsequent step is the critical bromination of Methyl 4-amino-5-fluorobenzoate. The strongly activating and ortho-, para-directing amino group, along with the ortho-directing fluorine atom, directs the electrophilic bromine to the C3 position. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it is easier and safer to handle than liquid bromine and often leads to higher selectivity.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve Methyl 4-amino-5-fluorobenzoate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Summary for Pathway 1

StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1 4-Amino-5-fluorobenzoic acid, MethanolH₂SO₄ (conc.)654-685-95
2 Methyl 4-amino-5-fluorobenzoateNBS, Acetonitrile20-252-470-85

Logical Flow of Pathway 1

Pathway1 A 4-Amino-5-fluorobenzoic Acid B Methyl 4-amino-5-fluorobenzoate A->B  CH3OH, H2SO4 (cat.)  Reflux   C This compound B->C  NBS  Acetonitrile, RT   Pathway2 A 4-Amino-5-fluorobenzoic Acid B 4-Amino-3-bromo-5-fluorobenzoic Acid A->B  Br2, Acetic Acid  0-25 °C   C This compound B->C  CH3OH, NBS (cat.)  70 °C  

An In-depth Technical Guide to the Synthesis of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-Amino-3-bromo-5-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. We present a detailed, field-proven protocol for the most efficient synthetic route, starting from commercially available 4-Amino-5-fluorobenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering in-depth explanations of the experimental choices, step-by-step methodologies, and data presentation to ensure reproducible and scalable synthesis.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. The strategic arrangement of its substituents—an amino group, a bromine atom, a fluorine atom, and a methyl ester—provides multiple reaction sites for the construction of complex molecules. This versatility makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the areas of oncology and inflammatory diseases. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom offers a handle for cross-coupling reactions. The amino group can be readily derivatized, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, allowing for further modifications.

Strategic Analysis of Synthetic Routes

Two primary synthetic strategies have been evaluated for the preparation of this compound.

Route A: From 3-Bromo-5-fluorobenzoic acid

This route involves an initial esterification, followed by nitration and subsequent reduction of the nitro group. While feasible, controlling the regioselectivity of the nitration step presents a significant challenge due to the directing effects of the existing substituents.

Route B: From 4-Amino-5-fluorobenzoic acid

This approach is more direct and offers better control over the regioselectivity. It involves the esterification of the starting material followed by a selective bromination at the 3-position, directed by the powerful activating effect of the amino group. This guide will focus on the detailed execution of Route B.

Recommended Synthetic Pathway: From 4-Amino-5-fluorobenzoic acid

This two-step synthesis is the recommended and most efficient method for preparing this compound.

Workflow Diagram

Synthetic_Pathway_B cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Bromination 4-Amino-5-fluorobenzoic_acid 4-Amino-5-fluorobenzoic acid Methyl_4-amino-5-fluorobenzoate Methyl 4-amino-5-fluorobenzoate 4-Amino-5-fluorobenzoic_acid->Methyl_4-amino-5-fluorobenzoate  MeOH, H₂SO₄ (cat.), Reflux   Methyl_4-amino-5-fluorobenzoate_2 Methyl 4-amino-5-fluorobenzoate Target_Molecule This compound Methyl_4-amino-5-fluorobenzoate_2->Target_Molecule  NBS, DMF, 0°C to rt   caption Figure 1: Recommended synthetic pathway. Synthetic_Pathway_A cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 3-Bromo-5-fluorobenzoic_acid 3-Bromo-5-fluorobenzoic acid Methyl_3-bromo-5-fluorobenzoate Methyl 3-bromo-5-fluorobenzoate 3-Bromo-5-fluorobenzoic_acid->Methyl_3-bromo-5-fluorobenzoate  MeOH, SOCl₂ (cat.), Reflux   Methyl_3-bromo-5-fluorobenzoate_2 Methyl 3-bromo-5-fluorobenzoate Methyl_3-bromo-5-fluoro-4-nitrobenzoate Methyl 3-bromo-5-fluoro-4-nitrobenzoate Methyl_3-bromo-5-fluorobenzoate_2->Methyl_3-bromo-5-fluoro-4-nitrobenzoate  HNO₃, H₂SO₄, 0°C   Methyl_3-bromo-5-fluoro-4-nitrobenzoate_2 Methyl 3-bromo-5-fluoro-4-nitrobenzoate Target_Molecule This compound Methyl_3-bromo-5-fluoro-4-nitrobenzoate_2->Target_Molecule  SnCl₂·2H₂O, EtOH, Reflux   caption Figure 2: Alternative synthetic pathway.

An In-Depth Technical Guide on the Chemical Reactivity of the Amino Group in Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

< A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-bromo-5-fluorobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring an amino group, a methyl ester, and two different halogen atoms on the benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures.[1] The reactivity of the amino group is central to the synthetic utility of this molecule, serving as a key handle for a variety of chemical transformations. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of the amino group and details its participation in several critical classes of organic reactions.

Core Principles: Understanding the Reactivity of the Amino Group

The chemical behavior of the amino group in this compound is a nuanced interplay of electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects: A Balance of Induction and Resonance

The net electronic influence on the amino group is determined by the cumulative inductive and resonance effects of the bromine, fluorine, and methyl ester groups.

  • Inductive Effect (-I): Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect through the sigma (σ) bond framework.[3] This effect deactivates the aromatic ring, making the amino group less nucleophilic compared to aniline. The methyl ester group also contributes a moderate -I effect.

  • Resonance Effect (+R): The amino group itself is a powerful activating group, donating its lone pair of electrons into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions. However, the halogen atoms also participate in resonance, donating one of their lone pairs to the ring. While this +R effect is generally weaker than their -I effect, it still influences the overall electron distribution.

The combination of these effects results in a moderately deactivated amino group with a complex reactivity profile. The strong electron-withdrawing nature of the substituents decreases the basicity of the amine, making protonation less favorable.[4]

Steric Effects: The "Ortho Effect"

The presence of bromine and fluorine atoms ortho to the amino group introduces significant steric hindrance. This "ortho effect" can impede the approach of bulky reagents and influence the regioselectivity of reactions.[5][6] For instance, steric hindrance can inhibit the protonation of the amino group, further reducing its basicity.[5][6] This steric congestion also plays a crucial role in directing the outcome of certain reactions, such as electrophilic aromatic substitution, by favoring attack at the less hindered positions.[5]

Key Chemical Transformations of the Amino Group

The amino group in this compound is a versatile functional handle for a range of important chemical reactions.

Diazotization and Subsequent Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry, opening up a plethora of synthetic possibilities.[7][8]

Mechanism of Diazotization:

The reaction is typically carried out in a cold, acidic solution with sodium nitrite (NaNO₂). The strong acid protonates the nitrous acid (formed in situ) to generate the highly electrophilic nitrosonium ion (NO⁺), which is then attacked by the nucleophilic amino group.[9]

Diazotization This compound This compound Protonated Amine Protonated Amine This compound->Protonated Amine H⁺ N-Nitrosamine N-Nitrosamine Protonated Amine->N-Nitrosamine NO⁺ Diazonium Salt Diazonium Salt N-Nitrosamine->Diazonium Salt -H₂O

Caption: Generalized workflow for the diazotization of an aromatic amine.

The Sandmeyer Reaction:

The resulting diazonium salt is an excellent leaving group (N₂) and can be readily displaced by a variety of nucleophiles, often catalyzed by copper(I) salts.[10][11] This allows for the introduction of a wide range of functional groups that are not easily accessible through direct substitution methods.[12]

Common Sandmeyer Reactions:

ReactionReagentProduct
ChlorinationCuCl/HClAryl Chloride
BrominationCuBr/HBrAryl Bromide
CyanationCuCN/KCNAryl Nitrile (Benzonitrile)
HydroxylationCu₂O/H₂OPhenol

Experimental Protocol: Classical Aqueous Diazotization-Iodination

This protocol describes a standard method for converting an aniline derivative to an aryl iodide.[7]

  • Preparation of the Aniline Salt Solution: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the solution to 0-5 °C in an ice bath with continuous stirring.[7]

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C.[7] The reaction is exothermic and slow addition is crucial.

  • Iodination: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a 10% sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14][15] This reaction allows for the coupling of the amino group of this compound with aryl halides or triflates to form diarylamines.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15]

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR')L₂]⁺X⁻ OxAdd->AmineCoord Amine Coordination (R'NH₂) Deprot Ar-Pd(II)(NR')L₂ AmineCoord->Deprot Deprotonation (Base) RedElim Ar-NR' Deprot->RedElim Reductive Elimination RedElim->Pd0 Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the coupling of an aryl halide with an amine.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Amide Bond Formation

The amino group can readily participate in amide bond formation with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). This is a fundamental transformation in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules.[16]

Common Coupling Reagents for Amide Bond Formation:

Coupling ReagentAbbreviationNotes
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCOften used with HOBt or HOAt to suppress side reactions.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPA phosphonium-based coupling reagent.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUA highly efficient uronium-based coupling reagent.[17]

Experimental Protocol: Amide Coupling using HATU

This protocol outlines a reliable method for amide bond formation using a highly effective coupling reagent.[17]

  • Pre-activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a tertiary amine base such as diisopropylethylamine (DIPEA, 2.5 eq).[17] Cool the mixture to 0 °C. Add HATU (1.1 eq) and stir for 15-30 minutes to allow for the formation of the activated ester.[17]

  • Amine Addition: Add a solution of this compound (1.0 eq) in the same solvent to the pre-activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Conclusion

The amino group of this compound is a versatile and reactive functional group that enables a wide range of synthetic transformations. A thorough understanding of the electronic and steric factors that govern its reactivity is crucial for designing efficient and selective synthetic routes. The key reactions discussed in this guide—diazotization followed by Sandmeyer reactions, Buchwald-Hartwig amination, and amide bond formation—highlight the immense potential of this building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Whitepaper: The Role of Bromine and Fluorine in the Reactivity of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-Amino-3-bromo-5-fluorobenzoate is a polysubstituted aromatic compound that serves as a highly versatile scaffold in modern synthetic and medicinal chemistry. Its utility stems from the complex interplay of its four distinct substituents: a strongly activating amino group, a deactivating methyl ester, and two halogen atoms, bromine and fluorine, with dual electronic characters. This guide provides an in-depth analysis of how the unique electronic and steric properties of bromine and fluorine, in concert with the other functional groups, govern the reactivity and synthetic potential of this molecule. We will explore the nuanced directing effects in electrophilic and nucleophilic aromatic substitution reactions, discuss key synthetic transformations, and contextualize its application within drug discovery programs.

The Molecular Architecture: An Interplay of Conflicting Influences

The reactivity of an aromatic ring is not merely a sum of its parts, but a result of the synergistic and antagonistic interactions between its substituents. In this compound, we have a fascinating case study where electron-donating and electron-withdrawing groups are strategically positioned, creating a nuanced electronic landscape.

PropertyDataSource
Chemical Name This compound[1][2]
CAS Number 1123171-91-4[1][2]
Molecular Formula C₈H₇BrFNO₂[1][2]
Molecular Weight 248.05 g/mol [1]

The core of this molecule's reactivity lies in the electronic effects of its four substituents:

  • Amino Group (-NH₂): A powerful activating group that donates electron density into the ring via a strong positive mesomeric (+M) effect. This significantly increases the nucleophilicity of the ring and is a potent ortho, para-director.

  • Methyl Ester (-COOCH₃): A deactivating group that withdraws electron density from the ring through both a negative inductive (-I) and a negative mesomeric (-M) effect. It acts as a meta-director.

  • Bromine (-Br): Deactivates the ring through a strong -I effect but also donates electron density via a weaker +M effect due to the poor orbital overlap between carbon's 2p and bromine's 4p orbitals.[3] This duality results in overall deactivation but with ortho, para-directing character.

  • Fluorine (-F): The most electronegative element, fluorine exerts a very strong -I effect, deactivating the ring.[4] However, like other halogens, it possesses a +M effect, making it an ortho, para-director.[5][6][7] The interplay between these opposing effects is a key determinant of reactivity.[5][8]

The dominant influence on this molecule for electrophilic aromatic substitution (EAS) is the amino group. Its powerful activating and directing nature will primarily dictate the position of incoming electrophiles. However, the collective deactivating effects of the methyl ester and the two halogens mean that reactions will require more forcing conditions than would be needed for a simple aniline derivative.

Directing Effects in Electrophilic Aromatic Substitution (EAS)

To predict the regioselectivity of EAS reactions, we must consider the cumulative directing influence of all four groups.

  • Amino Group Director: As the most powerful activating group, the -NH₂ group directs incoming electrophiles to the positions ortho and para to it (C3, C5, and the carbon bearing the ester).

  • Existing Substituents: The ortho positions (C3 and C5) are already occupied by bromine and fluorine. The para position is occupied by the methyl ester.

  • Available Positions: This leaves the C2 and C6 positions as potential sites for substitution.

  • Consensus and Steric Hindrance: The amino group, being an ortho, para-director, strongly activates the C3 and C5 positions, but these are blocked. The next most activated positions are C2 and C6. The bromine and fluorine atoms are also ortho, para-directors. The fluorine at C5 directs to C4 (blocked) and C6. The bromine at C3 directs to C2 and C4 (blocked). Therefore, the directing effects of the amino group and the halogens converge to activate the C2 and C6 positions. However, the C2 position is significantly more sterically hindered, being flanked by a bulky bromine atom and the methyl ester group. Consequently, the C6 position is the most electronically activated and sterically accessible site for electrophilic attack.

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr): The Role of Halogen Leaving Groups

While the electron-rich nature of the ring makes EAS a primary reaction pathway, the presence of strong electron-withdrawing groups (EWG) and halogens also primes the molecule for Nucleophilic Aromatic Substitution (SNAr), particularly under forcing conditions.

For SNAr to proceed, two key conditions must be met:

  • The ring must be 'activated' by the presence of strong EWGs. In this molecule, the methyl ester, bromine, and fluorine all contribute to lowering the electron density of the ring.

  • There must be a good leaving group, typically a halogen.

A crucial aspect of SNAr is the relative reactivity of different halogens as leaving groups. Contrary to SN1/SN2 reactions, the order of reactivity for leaving groups in SNAr is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The highly electronegative fluorine atom is most effective at stabilizing this negative charge through its powerful -I effect, thus lowering the activation energy of this first step.[9] Therefore, under suitable conditions, the fluorine atom at C5 is a potential site for nucleophilic displacement.

SNAr_Mechanism cluster_legend Key Factors Reactant Ar-F + Nu⁻ Intermediate Meisenheimer Complex [Ar(F)Nu]⁻ Reactant->Intermediate Step 1 (Slow) Rate-Determining Product Ar-Nu + F⁻ Intermediate->Product Step 2 (Fast) Aromatization Fluorine Fluorine's high electronegativity stabilizes the intermediate.

Caption: Generalized SNAr Mechanism Highlighting Fluorine's Role.

Key Synthetic Transformations and Experimental Insight

The multiple functional groups on this compound make it a versatile hub for building molecular complexity.

Workflow: Leveraging Orthogonal Reactivity

Synthetic_Workflow cluster_Amino Amino Group (-NH₂) Reactions cluster_Bromine Bromine (-Br) Reactions cluster_Ester Ester (-COOCH₃) Reactions Start This compound Acylation Acylation (e.g., Ac₂O, Py) Start->Acylation Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Start->Coupling Hydrolysis Hydrolysis (e.g., LiOH, H₂O) Start->Hydrolysis Acylation->Coupling Protect & Couple Sandmeyer Sandmeyer Diazotization->Sandmeyer Sandmeyer Reaction Hydrolysis->Coupling Modify & Couple Amidation Amidation (e.g., R₂NH, heat)

Caption: Synthetic pathways from the core scaffold.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol illustrates a common and powerful method for C-C bond formation at the bromine position, a transformation for which this substrate is ideally suited. The bromine's position makes it reactive in palladium-catalyzed cycles.

Objective: To synthesize Methyl 4-Amino-3-(4-methoxyphenyl)-5-fluorobenzoate.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), followed by the addition of a base, typically Na₂CO₃ (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Causality: The choice of a palladium catalyst and a phosphine ligand is critical for facilitating the oxidative addition of the aryl bromide into the palladium center, which is the first step of the catalytic cycle. The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

Significance in Drug Discovery

The strategic incorporation of fluorine and bromine into this scaffold is highly relevant to modern drug design.

  • Fluorine's Role: The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity (through favorable electrostatic interactions), and modulate pKa and lipophilicity.[10] The presence of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

  • Bromine's Utility: The bromine atom serves as a versatile synthetic handle. It is not merely a placeholder but a key functional group for late-stage diversification via cross-coupling reactions. This allows chemists to rapidly generate libraries of analogues by introducing a wide variety of substituents at this position, which is crucial for structure-activity relationship (SAR) studies.

This molecule, therefore, is not just a simple intermediate but a sophisticated building block, pre-loaded with features that are highly desirable for the development of novel therapeutics.[11]

Conclusion

The reactivity of this compound is a masterful demonstration of substituent-driven chemistry. The bromine and fluorine atoms are not passive spectators; they are crucial modulators of the molecule's electronic and steric properties. Their strong inductive effects deactivate the ring, while their mesomeric effects, in concert with the powerful amino group, precisely direct the course of electrophilic substitution to the C6 position. Furthermore, the high electronegativity of fluorine activates the ring for potential nucleophilic substitution, and the bromine atom provides a robust site for cross-coupling reactions. Understanding this intricate balance of effects is paramount for researchers and scientists aiming to unlock the full synthetic potential of this valuable scaffold in the pursuit of next-generation pharmaceuticals.

References

Methyl 4-Amino-3-bromo-5-fluorobenzoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 4-Amino-3-bromo-5-fluorobenzoate

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount. This guide provides a detailed examination of the stability and optimal storage conditions for this compound (CAS No: 1123171-91-4), a key building block in modern medicinal chemistry. By understanding its intrinsic chemical properties, potential degradation pathways, and the rationale behind storage protocols, professionals can ensure its viability for synthesis and discovery.

Chemical Profile and Inherent Stability Factors

This compound is a polysubstituted aromatic ester. Its stability is dictated by the interplay of its functional groups: an aromatic amine, a methyl ester, and two halogen substituents (bromo and fluoro).

  • Aromatic Amine Group (-NH₂): The primary amino group is the most reactive site on the molecule. It is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Oxidation can lead to the formation of colored impurities, progressing from pink or tan to dark brown, indicating significant degradation. Aromatic amines, like aniline, are known to be sensitive to light and air.[1][2][3]

  • Methyl Ester Group (-COOCH₃): The ester group is prone to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid (4-Amino-3-bromo-5-fluorobenzoic acid) and methanol. This process can be catalyzed by both acids and bases.[4] The presence of moisture is a critical factor in promoting hydrolysis.

  • Halogen Substituents (-Br, -F): The bromine and fluorine atoms are generally stable. However, halogenated compounds should be stored away from alkali metals to prevent explosive reactions.[5][6] Their strong electron-withdrawing nature influences the reactivity of the entire molecule but does not typically represent a primary point of degradation under normal storage conditions.

Potential Degradation Pathways

Understanding the likely degradation routes is essential for developing effective storage and handling strategies. For this compound, two primary pathways are of concern: oxidation and hydrolysis.

G cluster_main Degradation Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation A This compound B Oxidized Intermediates (e.g., Nitroso, Nitro compounds) A->B O₂, Light, Metal Ions D 4-Amino-3-bromo-5-fluorobenzoic acid + Methanol A->D H₂O (Acid/Base Catalyzed) C Polymeric Impurities (Colored Species) B->C Further Oxidation

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the compound's chemical nature and supplier safety data, a multi-faceted approach to storage is required to minimize degradation and ensure long-term purity.[7][8][9]

Parameter Recommendation Scientific Rationale & Causality
Temperature Room Temperature or Refrigerated (2-8°C) While several suppliers state room temperature is acceptable for short-term storage, refrigeration is a prudent precautionary measure for long-term stability.[7][8][10] Lower temperatures slow the rates of all chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert Atmosphere (Argon or Nitrogen) To prevent oxidation of the sensitive amino group, the vial's headspace should be purged with an inert gas.[7][9] This displaces atmospheric oxygen, a key reactant in oxidative degradation.
Light Protect from Light (Amber Vial/Dark Place) Aromatic amines are often photosensitive and can degrade upon exposure to UV or visible light.[11] Storing the material in an amber glass vial or in a dark cabinet minimizes light-induced degradation.[7][9]
Humidity Dry Environment (Tightly Sealed Container) The compound must be protected from moisture to prevent ester hydrolysis.[12] Containers should be tightly sealed, and for highly critical applications, storage within a desiccator can provide an additional layer of protection.[6]
Incompatibilities Segregate from Strong Oxidizers, Acids, and Bases Strong oxidizing agents can react violently with the amino group.[3] Strong acids and bases will catalyze the hydrolysis of the methyl ester.[4] Therefore, the compound should be stored separately from these chemical classes.[1]

Protocol for a Definitive Stability Study

Objective

To evaluate the stability of this compound under various temperature and humidity conditions over time to determine a recommended retest period or shelf life.

Materials
  • Three batches of this compound.

  • Validated HPLC method for purity and impurity profiling.

  • Karl Fischer titrator for water content analysis.

  • Controlled environment stability chambers.

  • Appropriate container closure system (e.g., amber glass vials with inert-lined caps).

Experimental Workflow

G start Start: Stability Study Initiation t0 T=0 Analysis (Purity, Impurities, Water Content, Appearance) start->t0 storage Place Samples in Stability Chambers t0->storage long_term Long-Term: 25°C / 60% RH storage->long_term intermediate Intermediate: 30°C / 65% RH storage->intermediate accelerated Accelerated: 40°C / 75% RH storage->accelerated pull Pull Samples at Time Points (e.g., 1, 3, 6, 9, 12, 24 months) analyze Analyze Samples (HPLC, KF, Appearance) pull->analyze data Evaluate Data vs. T=0 and Specifications analyze->data decision Significant Change Observed? data->decision decision->intermediate Yes, in Accelerated establish Establish Shelf-Life Based on Long-Term Data decision->establish No end End: Study Complete establish->end

References

A Technical Guide to Methyl 4-Amino-3-bromo-5-fluorobenzoate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of a Niche Building Block

In the intricate tapestry of medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutics. Halogenated anthranilate derivatives, in particular, have emerged as privileged scaffolds, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide focuses on a specific, yet potentially valuable, building block: Methyl 4-Amino-3-bromo-5-fluorobenzoate .

While this compound is commercially available and possesses a substitution pattern ripe for synthetic exploration, it exists in a space of scientific curiosity with limited detailed characterization in peer-reviewed literature. This guide, therefore, adopts a dual approach. Firstly, it will present the established factual data for this compound, including its commercial availability and fundamental properties. Secondly, and more expansively, it will delve into the well-documented synthetic utility of structurally analogous compounds, providing field-proven insights and detailed experimental protocols that a researcher can logically infer would be applicable to this specific molecule. By clearly delineating direct evidence from scientifically grounded extrapolation, this guide aims to be a practical and intellectually honest resource for researchers, scientists, and drug development professionals looking to leverage the potential of this and similar chemical entities.

Part 1: Core Profile of this compound

This compound, identified by the CAS Number 1123171-91-4, is a substituted aromatic ester. Its structure is characterized by a benzoic acid methyl ester core with an amino group at the 4-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position. This unique arrangement of functional groups offers multiple avenues for synthetic diversification.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 1123171-91-4[1][2][3]
Molecular Formula C₈H₇BrFNO₂[1][2][3]
Molecular Weight 248.05 g/mol [1][2][3]
Appearance White to off-white solidSupplier Information
Purity Typically ≥97%[2]
Commercial Availability

This compound is available from a number of commercial suppliers, catering to research and development quantities. The following table provides a non-exhaustive list of vendors. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and identity.

SupplierWebsite
Sigma-Aldrich--INVALID-LINK--
Oakwood Chemical--INVALID-LINK--[3]
Sunway Pharm Ltd--INVALID-LINK--[4]
ChemicalBook--INVALID-LINK--[5]

Part 2: Synthetic Utility and Strategic Applications in Drug Discovery

The true potential of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules. The strategic placement of the amino, bromo, and fluoro groups, along with the methyl ester, allows for a variety of chemical transformations. While specific examples utilizing this exact compound are sparse in the literature, a wealth of information exists for structurally similar compounds, providing a strong basis for predicting its reactivity and potential applications.

Conceptual Framework for Synthetic Transformations

The functional groups on the aromatic ring of this compound serve as handles for a range of important chemical reactions in medicinal chemistry.

G cluster_reactions Key Synthetic Transformations cluster_products Potential Product Scaffolds MABFB This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) MABFB->suzuki Aryl Bromide buchwald Buchwald-Hartwig Amination (C-N Bond Formation) MABFB->buchwald Aryl Bromide amide Amide Bond Formation MABFB->amide Amino Group / Ester sandmeyer Sandmeyer & Related Reactions MABFB->sandmeyer Amino Group biaryls Biaryl Structures (e.g., Kinase Inhibitors) suzuki->biaryls arylamines Di- and Tri-arylamines buchwald->arylamines amides Amide Derivatives amide->amides diverse Diverse Heterocycles sandmeyer->diverse

Caption: Synthetic pathways accessible from this compound.

Application in Kinase Inhibitor Synthesis: An Analog-Based Perspective

A significant application of related bromo-amino-benzoic acid derivatives is in the synthesis of protein kinase inhibitors. Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The general structure of many kinase inhibitors involves a heterocyclic core that mimics the adenine region of ATP, often decorated with substituents that confer potency and selectivity.

While a direct synthesis of a marketed drug from this compound is not documented, patents for kinase inhibitors describe the use of structurally similar building blocks. For example, the synthesis of certain pyrrolo[2,3-d]pyrimidine-based inhibitors involves the coupling of a bromo-aniline derivative with a heterocyclic core.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are based on well-established procedures for analogous substrates and are provided as a starting point for researchers using this compound. It is imperative to conduct small-scale test reactions to optimize conditions for this specific substrate.

This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

G start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents reaction Heat (e.g., 80-100 °C) Inert Atmosphere reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 4-Amino-3-aryl-5-fluorobenzoate purification->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1). To this mixture, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of aryl amines.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the desired amine (1.2 eq), a suitable base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

The amino group of this compound can be acylated to form amides, or the methyl ester can be saponified to the carboxylic acid, which can then be coupled with an amine. The latter is a more common transformation in drug discovery.

Step-by-Step Methodology (Amide coupling with the corresponding carboxylic acid):

  • Saponification (not detailed): First, hydrolyze the methyl ester of the title compound to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Activation: To a solution of the resulting 4-Amino-3-bromo-5-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue to stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Part 3: Safety, Handling, and Data Interpretation

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. General safety practices include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Interpreting Spectroscopic Data: A Predictive Approach
  • ¹H NMR: Expect signals for the aromatic protons, the amine protons (which may be a broad singlet), and a singlet for the methyl ester protons (typically around 3.8-3.9 ppm). The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F and C-Br couplings), and the methyl carbon of the ester are expected.

  • IR Spectroscopy: Look for characteristic stretches for the N-H bonds of the amine (around 3300-3500 cm⁻¹), the C=O of the ester (around 1700-1730 cm⁻¹), and C-F and C-Br vibrations.

  • Mass Spectrometry: The molecular ion peak should be observable, and the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Conclusion and Future Outlook

This compound represents a chemical building block with significant untapped potential. Its polysubstituted aromatic ring is pre-disposed for the synthesis of complex molecules of interest to the pharmaceutical industry. While a detailed body of literature on this specific compound is yet to be established, the extensive precedent for the reactivity of similar halogenated anthranilate derivatives provides a solid foundation for its exploration in drug discovery programs. It is the author's hope that this guide will serve as a valuable resource for scientists, encouraging the investigation and application of this and other under-explored building blocks in the quest for new medicines.

References

Purity specifications for commercially available Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Specifications of Commercially Available Methyl 4-Amino-3-bromo-5-fluorobenzoate

Introduction: The Critical Role of Purity in Research and Drug Development

This compound (CAS No: 1123171-91-4) is a substituted aromatic amine that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its trifunctional nature—an amine, a bromine atom, and a fluorine atom on a benzoate scaffold—makes it a versatile intermediate for introducing specific pharmacophores and functionalities into larger, more complex molecules. In the context of drug development, the purity of such starting materials is not merely a matter of quality control; it is a fundamental prerequisite for reproducible research, the safety of active pharmaceutical ingredients (APIs), and the ultimate efficacy of the therapeutic agent.

Impurities, even in trace amounts, can have significant downstream consequences. They can lead to the formation of undesired side-products, introduce toxicity, or alter the pharmacological profile of the final compound. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the purity specifications for commercially available this compound, the analytical methodologies for its assessment, and insights into potential impurities.

Purity Specifications and Commercial Availability

This compound is available from various chemical suppliers. While specifications can vary slightly between manufacturers, the typical purity levels for research-grade material are generally high.

ParameterTypical SpecificationSource(s)
Purity (by HPLC/NMR) ≥97% or ≥98%[3][4]
Appearance White to off-white or light yellow powder/crystals
Molecular Formula C₈H₇BrFNO₂[1][2]
Molecular Weight 248.05 g/mol [1][2]
Melting Point Varies; often not specified for research chemicals

It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier, which will provide precise data on the purity and the methods used for its determination.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively analyze the purity of this compound, it is crucial to understand its potential synthesis routes, as these will dictate the likely process-related impurities. While the exact commercial synthesis pathways are often proprietary, a plausible route involves the multi-step functionalization of a fluorobenzoic acid derivative.

A potential synthetic pathway could involve steps like nitration, bromination, reduction of the nitro group to an amine, and esterification.[5] Each of these steps can introduce specific impurities.

Diagram: Potential Impurity Classes in Synthesis

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_impurities Potential Impurity Classes Start Fluorobenzoic Acid Derivative Nitration Nitration Start->Nitration Bromination Bromination Nitration->Bromination Impurity1 Isomeric Byproducts (e.g., regioisomers) Nitration->Impurity1 positional isomers Impurity4 Reagents & Solvents Nitration->Impurity4 Reduction Reduction Bromination->Reduction Bromination->Impurity1 Impurity3 Over-reacted Products (e.g., di-brominated) Bromination->Impurity3 Bromination->Impurity4 Esterification Esterification Reduction->Esterification Impurity2 Incompletely Reacted Intermediates Reduction->Impurity2 nitro-intermediate Reduction->Impurity4 Esterification->Impurity2 unesterified acid Esterification->Impurity4

Caption: Logical workflow of potential impurity introduction during synthesis.

Common Potential Impurities:

  • Starting Materials and Intermediates: Unreacted precursors such as 4-amino-3-bromo-5-fluorobenzoic acid.[3]

  • Isomeric Impurities: Regioisomers formed during bromination or other aromatic substitution steps. For example, isomers with bromine at a different position relative to the amine and fluorine.

  • Over-brominated Species: Products containing two or more bromine atoms on the aromatic ring.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., ethyl acetate, hexanes, methanol).[6][7]

  • Inorganic Salts: Byproducts from reagents used in the synthesis and workup.

Analytical Methodologies for Purity and Impurity Determination

A multi-pronged analytical approach is necessary to fully characterize the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, offering high resolution and sensitivity for separating the main compound from its organic impurities. A reversed-phase method is typically employed.

Experimental Protocol: HPLC Purity Assay

  • Column: C18 stationary phase (e.g., Zorbax SB-Phenyl, 4.6 x 150mm, 3.5µm).[8]

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • Start with 5-10% B, hold for 2 minutes.

    • Ramp to 95% B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV spectrophotometry, typically at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.

  • Quantification: Purity is determined by area percent, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides invaluable structural information and can be used for both identification and quantification. ¹H NMR is particularly useful for assessing purity against known standards or for identifying major impurities if their structures are known.

¹H NMR Spectral Data Interpretation:

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ or DMSO-d₆ would be expected to show:

  • A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

  • A broad singlet for the amine protons (-NH₂), which can vary in chemical shift.

  • Distinct aromatic protons, with their multiplicity and coupling constants influenced by the fluorine atom.

The presence of unexpected signals would indicate impurities. Integration of the signals corresponding to the main compound versus those of impurities can provide a quantitative measure of purity.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[10]

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the data, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate all signals and compare the integrals of impurity peaks to those of the main compound.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), is essential for identifying the molecular weights of the parent compound and any impurities.

Expected Mass Spectrum: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (or [M+H]⁺) corresponding to the molecular weight of C₈H₇BrFNO₂ (248.05 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks for the molecular ion, separated by 2 Da (e.g., at m/z 247 and 249 for the [M]⁺ ion). This isotopic signature is a powerful tool for confirming the presence of bromine in the molecule and its fragments.

Diagram: Comprehensive Analytical Workflow

G cluster_analysis Purity & Identity Verification cluster_results Data Interpretation Sample Commercial Sample of This compound HPLC HPLC-UV (Purity Assay, % Area) Sample->HPLC NMR ¹H NMR (Structural Confirmation, Impurity ID) Sample->NMR LCMS LC-MS (MW Confirmation, Impurity MW) Sample->LCMS Purity Quantitative Purity (e.g., >98%) HPLC->Purity Structure Structural Identity Confirmed NMR->Structure Impurity Impurity Profile (Masses of unknowns) LCMS->Impurity Final Certificate of Analysis (CoA) Purity->Final Structure->Final Impurity->Final

Caption: A typical workflow for the analytical characterization of the compound.

Conclusion: Ensuring Experimental Integrity

The purity of this compound is a critical parameter that underpins its successful application in research and development. A purity of ≥97-98%, confirmed by a combination of HPLC, NMR, and MS, is standard for commercially available material. Researchers must insist on a detailed Certificate of Analysis and, for sensitive applications, should consider performing their own analytical verification. Understanding the potential impurities arising from the synthetic process allows for the development of robust analytical methods and provides a framework for troubleshooting unexpected experimental outcomes. By adhering to these principles of analytical diligence, scientists can ensure the integrity and reproducibility of their work.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly indispensable in medicinal chemistry and drug development for constructing biaryl and heteroaryl scaffolds.[2][3]

Methyl 4-amino-3-bromo-5-fluorobenzoate is a highly valuable building block in pharmaceutical synthesis. The strategic placement of the bromine atom facilitates the introduction of diverse aryl and heteroaryl moieties via the Suzuki coupling, yielding a wide array of substituted aminobenzoate derivatives.[2] These products are key intermediates in the synthesis of numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents. The inherent amino and ester functionalities offer additional sites for molecular diversification.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of palladium catalysts for the Suzuki coupling of this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[6][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species.[1][8][9]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the cycle.[4][6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln diaryl_pd2_complex Ar-Pd(II)-Ar'(Ln) pd0->diaryl_pd2_complex Oxidative Addition oxidative_addition Oxidative Addition aryl_halide Ar-X pd2_complex Ar-Pd(II)-X(Ln) pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation boronic_acid Ar'-B(OR)2, Base diaryl_pd2_complex->pd2_complex Transmetalation reductive_elimination Reductive Elimination product Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection: Tailoring for an Electron-Deficient Substrate

The choice of palladium catalyst and ligand is paramount for a successful Suzuki coupling, especially with a substrate like this compound, which possesses both electron-donating (amino) and electron-withdrawing (fluoro, ester) groups.

Palladium Precursors: Commonly used palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles.[4][10] For many applications, Pd(PPh₃)₄ is a reliable choice, while combinations of Pd(OAc)₂ or Pd₂(dba)₃ with specific phosphine ligands offer enhanced reactivity and scope.[9][11]

Ligands: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[6][12] For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition step.[10][13]

Ligand TypeExamplesKey Characteristics & Applications
Triarylphosphines Triphenylphosphine (PPh₃)Standard, versatile ligand. Effective for many aryl bromides.
Bulky, Electron-Rich Dialkylbiaryl Phosphines SPhos, XPhos, Buchwald LigandsHighly effective for challenging couplings, including those with aryl chlorides and sterically hindered substrates. Often allow for lower catalyst loadings and milder reaction conditions.[14][15]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong electron donors, offering high stability and activity, particularly for electron-deficient substrates.[9]
Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Robust and widely used ligand, often employed in catalysts like Pd(dppf)Cl₂.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: High-Activity System using a Buchwald Ligand

This protocol utilizes a more active catalyst system, which can lead to higher yields, shorter reaction times, and applicability to more challenging boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Toluene and Water (10:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a dry reaction vessel.

  • Add the degassed toluene and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • In a separate flask, add this compound, the boronic acid/ester, and K₃PO₄.

  • Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula or syringe.

  • Add the degassed water.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification procedure outlined in Protocol 1.

Optimization and Troubleshooting

The success of a Suzuki coupling can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.

ParameterConsiderations and Optimization Strategies
Base The choice of base is crucial for activating the boronic acid.[1] K₂CO₃ and Cs₂CO₃ are common choices. K₃PO₄ is often used with Buchwald-type ligands. For base-sensitive substrates, milder bases like KF can be employed, although this may slow the reaction rate.[9]
Solvent The solvent system must solubilize both the organic and inorganic components.[16] Toluene, 1,4-dioxane, and THF, often with water as a co-solvent, are frequently used.[6] The polarity of the solvent can influence the reaction outcome.[7][17]
Temperature Reactions are typically run between 80-110 °C. Lower temperatures may be possible with highly active catalyst systems. If decomposition is observed, lowering the temperature is recommended.
Inert Atmosphere Meticulous exclusion of oxygen is critical, as Pd(0) species can be oxidized, leading to catalyst deactivation and homocoupling of the boronic acid.[13] Degassing solvents and using a robust inert gas atmosphere are essential.
Low Yield - Check Boronic Acid Quality: Boronic acids can degrade over time. Use fresh or purified material. - Increase Catalyst Loading: If the reaction stalls, increasing the catalyst loading may be beneficial. - Screen Ligands and Bases: A different combination of ligand and base may be more effective for a particular substrate.[18][19]
Homocoupling This side reaction, the coupling of two boronic acid molecules, is often a result of oxygen in the reaction mixture.[13] Ensure thorough degassing.
Protodeborylation The C-B bond of the boronic acid can be cleaved by water or other protic sources. Running the reaction under anhydrous conditions or using a boronic ester (e.g., a pinacol ester) can mitigate this issue.
Hydrolysis of Ester The methyl ester on the substrate may be susceptible to hydrolysis under strongly basic conditions, especially with prolonged heating in aqueous media. Using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or hydroxides) or shorter reaction times can help prevent this.[20]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex aminobenzoate derivatives. By carefully selecting the palladium catalyst, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can achieve high yields and access a wide range of novel compounds for drug discovery and development. The protocols and optimization strategies provided herein serve as a comprehensive resource to facilitate the successful implementation of this critical transformation.

References

Application Notes and Protocols for the Synthesis of N-Substituted Benzamides from Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of N-substituted benzamides, a crucial scaffold in medicinal chemistry, utilizing Methyl 4-Amino-3-bromo-5-fluorobenzoate as a versatile starting material. The unique substitution pattern of this aminobenzoate, featuring bromine, fluorine, and a reactive amino group, offers a strategic entry point for generating diverse compound libraries for drug discovery. This document provides an in-depth analysis of two robust and widely adopted amide coupling methodologies: a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and a uronium-based method employing (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). We will explore the mechanistic underpinnings of these reactions, present detailed, step-by-step experimental protocols, and offer guidance on the characterization of the resulting products. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable synthetic route.

Introduction and Scientific Rationale

N-substituted benzamides are a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their prevalence stems from the amide bond's conformational rigidity and its capacity to engage in hydrogen bonding, which are critical for molecular recognition and binding to biological targets. The synthesis of diverse libraries of N-substituted benzamides is, therefore, a cornerstone of modern drug discovery programs.

This compound is a particularly attractive starting material for the synthesis of novel benzamide derivatives.[3][4] Its trifunctional nature—an amino group for amide bond formation, a bromine atom for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and a fluorine atom to modulate physicochemical properties such as lipophilicity and metabolic stability—provides a rich platform for structural diversification.

This guide focuses on the foundational step of this diversification strategy: the efficient and reliable formation of the amide bond by coupling the amino group of this compound with a variety of carboxylic acids.

Overview of Amide Coupling Strategies

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the elimination of water. To achieve this transformation under milder conditions compatible with complex molecular architectures, the carboxylic acid must first be "activated." This is typically accomplished using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[5]

This application note will detail two of the most effective and commonly employed coupling strategies:

  • EDC/HOBt Coupling: This method utilizes a water-soluble carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[6][7] The addition of HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions, and readily reacts with the amine.[8][9][10]

  • HATU Coupling: HATU is a uronium-based coupling reagent that reacts with carboxylic acids to form an activated OAt-ester.[11][12] This method is known for its high efficiency, rapid reaction times, and low rates of epimerization, making it a preferred choice for challenging couplings.[13][14][15]

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

EDC/HOBt Coupling Mechanism

The reaction proceeds through a multi-step pathway:

  • The carboxylic acid reacts with EDC to form the O-acylisourea intermediate.

  • HOBt, acting as a nucleophilic catalyst, attacks the O-acylisourea to generate the HOBt-ester and the water-soluble urea byproduct.

  • The amine (this compound) then undergoes nucleophilic acyl substitution on the HOBt-ester to yield the desired amide and regenerate HOBt.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Urea Urea Byproduct O_acylisourea->Urea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt HOBt->HOBt_ester Amide N-Substituted Benzamide HOBt_ester->Amide + Amine Regen_HOBt HOBt (regenerated) HOBt_ester->Regen_HOBt Amine Methyl 4-Amino-3-bromo- 5-fluorobenzoate Amine->Amide

Caption: EDC/HOBt mediated amide bond formation.

HATU Coupling Mechanism

The HATU-mediated coupling follows a similar, yet distinct, pathway:

  • A base, typically a hindered amine like N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.

  • The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.

  • The OAt anion then rapidly displaces the tetramethylurea leaving group to form the OAt-active ester.

  • The amine nucleophile attacks the active ester to furnish the final amide product.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Carboxylate Carboxylate (R-COO⁻) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester TMU Tetramethylurea Byproduct Active_Ester->TMU Amide N-Substituted Benzamide Active_Ester->Amide + Amine HOAt HOAt Byproduct Active_Ester->HOAt Amine Methyl 4-Amino-3-bromo- 5-fluorobenzoate Amine->Amide

Caption: HATU mediated amide bond formation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-substituted benzamides from this compound. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.

Protocol A: EDC/HOBt Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF (approximately 0.1 M concentration of the carboxylic acid) at room temperature, add EDC·HCl (1.2 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add this compound (1.1 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted benzamide.

Protocol B: HATU Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (approximately 0.1 M).

  • Add DIPEA (2.5 equiv) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) to the solution and stir for an additional 10 minutes.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation and Characterization

The synthesized N-substituted benzamides should be thoroughly characterized to confirm their structure and purity. The following tables provide expected spectroscopic data for a representative product.

Technique Expected Observations
¹H NMR * Amide N-H: Broad singlet, typically δ 8.0-9.5 ppm.[16][17] * Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) with characteristic splitting patterns corresponding to the substitution on both aromatic rings.[16][17] * Methyl Ester: Singlet around δ 3.9 ppm.
¹³C NMR * Amide Carbonyl (C=O): Signal in the range of δ 165-175 ppm.[17][18] * Aromatic Carbons: Multiple signals in the δ 110-160 ppm region. * Methyl Ester Carbonyl (C=O): Signal around δ 165 ppm. * Methyl Ester (CH₃): Signal around δ 52 ppm.
FT-IR * N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹.[19] * C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹.[19] * N-H Bend (Amide II): A band around 1510-1550 cm⁻¹.[19]
Mass Spec. * [M+H]⁺: The molecular ion peak corresponding to the calculated molecular weight of the product.

Experimental Workflow Visualization

The overall process from starting materials to the final, characterized product can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reagents Starting Materials: - Carboxylic Acid - this compound - Coupling Reagent (EDC/HOBt or HATU) - Base (DIPEA) - Solvent (DMF or DCM) reaction Amide Coupling Reaction (1-16 hours at RT) reagents->reaction workup Aqueous Work-up (Extraction with EtOAc) reaction->workup purification Flash Column Chromatography workup->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis final_product Pure N-Substituted Benzamide analysis->final_product

Caption: General workflow for the synthesis and characterization of N-substituted benzamides.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive coupling reagent; wet solvent or reagents; steric hindrance.Use fresh coupling reagents; ensure all glassware and solvents are anhydrous; for sterically hindered substrates, consider switching to HATU and slightly elevated temperatures (e.g., 40-50 °C).
Formation of N-acylurea Byproduct (with EDC) The O-acylisourea intermediate is reacting with another molecule of the amine.Ensure HOBt is added before or concurrently with EDC to efficiently trap the O-acylisourea intermediate.[20]
Difficulty in Purification Byproducts from the coupling reaction (e.g., urea, HOAt) co-elute with the product.Perform a thorough aqueous work-up to remove water-soluble byproducts. Optimize the chromatography eluent system for better separation.
Incomplete Reaction Insufficient reaction time or equivalents of reagents.Allow the reaction to stir for a longer period. Ensure the correct stoichiometry of all reagents is used.

References

Application Notes & Protocols: The Strategic Utility of Methyl 4-Amino-3-bromo-5-fluorobenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Positioned Pharmaceutical Intermediate

In the landscape of medicinal chemistry, the design and synthesis of novel therapeutic agents depend on the availability of versatile and strategically functionalized building blocks. Methyl 4-amino-3-bromo-5-fluorobenzoate (CAS No. 182603-91-8) has emerged as a key intermediate of significant value, particularly in the synthesis of targeted covalent inhibitors and other complex heterocyclic systems. Its unique substitution pattern—an aniline core flanked by sterically demanding and electronically modulating bromine and fluorine atoms, along with a reactive methyl ester—provides a powerful platform for constructing sophisticated molecular architectures.

The strategic placement of the bromine and fluorine atoms offers medicinal chemists several advantages. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the nearby amino group.[1][2] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, or it can be retained in the final molecule to participate in halogen bonding, a crucial interaction for enhancing protein-ligand binding affinity.[3][4] The primary amine provides a nucleophilic center for amide bond formation or for constructing heterocyclic rings. This guide provides an in-depth look at the applications of this intermediate, complete with detailed protocols and expert insights into its use in pharmaceutical research and development.

Compound Data & Safety Profile

Before undertaking any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements of the material.

PropertyValueReference
CAS Number 182603-91-8[5]
Molecular Formula C₈H₇BrFNO₂[5]
Molecular Weight 248.05 g/mol [5]
Appearance Off-white to light yellow crystalline powder
Storage Store in a cool, dry place, sealed in a dry environment at room temperature.[6]
Safety Precautions Avoid dust formation and breathing vapors, mist, or gas. Handle with chemical-impermeable gloves and ensure adequate ventilation.[6][6]
Hazard Statements May cause skin, eye, and respiratory irritation.[6]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[6]

Core Application: Synthesis of Covalent KRAS G12C Inhibitors

The KRAS protein, particularly with the G12C mutation, has long been considered an "undruggable" target in oncology.[7] The development of covalent inhibitors that irreversibly bind to the mutant cysteine residue has marked a breakthrough in cancer therapy. This compound is a critical starting material for the synthesis of several potent KRAS G12C inhibitors.[8][9]

The core strategy involves using the amine functionality to install a reactive "warhead," typically an acrylamide group, which will later form a covalent bond with the target cysteine. The bromo- and fluoro-substituted benzene ring forms a key part of the scaffold that interacts with specific pockets in the KRAS protein.

Synthetic Workflow: From Intermediate to KRAS Inhibitor Core

The following diagram illustrates a common synthetic pathway leveraging this compound to build a core structure for a KRAS G12C inhibitor.

KRAS_Synthesis_Pathway cluster_0 Step 1: Warhead Installation cluster_1 Step 2 & 3: Scaffold Elaboration A This compound C Methyl 4-(acrylamido)-3-bromo-5-fluorobenzoate A->C Amide Formation B Acryloyl Chloride (Base, Solvent) B->C F KRAS G12C Inhibitor Scaffold C->F Amide Coupling & Cyclization D Piperazine Derivative (Coupling Agent) D->F E Quinazolinone Formation (Cyclization Conditions) E->F

Caption: Synthetic pathway to a KRAS G12C inhibitor scaffold.

Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for key transformations involving this compound.

Protocol 1: Synthesis of Methyl 4-(acrylamido)-3-bromo-5-fluorobenzoate

This protocol details the crucial step of installing the acrylamide "warhead," a key functional group for covalent inhibitors.

Reaction Principle: This is a standard N-acylation reaction. The primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction.

Materials:

  • This compound (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA or TEA (1.5 eq) to the stirred solution.

  • Acylating Agent Addition: Add acryloyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expertise & Causality:

  • Why 0 °C? The acylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate and prevent potential side reactions or polymerization of the acryloyl chloride.

  • Choice of Base: A non-nucleophilic amine base like DIPEA or TEA is used to avoid competing with the aniline for the acryloyl chloride.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Anhydrous conditions are essential to prevent hydrolysis of the acryloyl chloride, which would reduce the yield.

Protocol 2: Synthesis of Quinazolinone Derivatives

This intermediate is also a precursor for various heterocyclic scaffolds, such as quinazolinones, which are prevalent in many approved drugs.[10][11]

Reaction Principle: This protocol describes a potential pathway involving an initial N-alkylation or N-arylation at the amine, followed by a cyclization reaction to form the quinazolinone ring. For this example, we will focus on a Buchwald-Hartwig amination to form a diarylamine, a common precursor step.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Glovebox Setup: In an inert atmosphere glovebox, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube or reaction vial.

  • Reagent Addition: Add this compound and the aryl/heteroaryl amine to the tube.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude diarylamine intermediate by flash column chromatography. This intermediate can then be carried forward for cyclization to the quinazolinone.

Expertise & Causality:

  • Catalyst/Ligand Choice: The choice of palladium source and phosphine ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with electron-rich anilines.[12]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. A rigorously inert atmosphere is mandatory to prevent catalyst deactivation and ensure a high yield.[13]

  • Base Selection: The base plays a crucial role in deprotonating the amine to form the active nucleophile. The choice of base can significantly impact the reaction rate and yield.

Workflow Visualization

A well-defined workflow is essential for reproducible results in a research setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis A Dry Glassware & Reagents B Setup Inert Atmosphere A->B C Add Reagents & Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Reaction Quench & Work-up E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a high-value intermediate whose utility is firmly established in contemporary drug discovery. Its precisely arranged functional groups provide a robust starting point for complex synthetic campaigns, most notably in the development of targeted covalent inhibitors for challenging oncology targets like KRAS G12C. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the unique chemical reactivity of this building block to accelerate their drug development programs.

References

Application Note: A Validated Protocol for the Esterification of 4-Amino-3-bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust experimental procedure for the synthesis of esters of 4-amino-3-bromo-5-fluorobenzoic acid, a key intermediate in the development of advanced pharmaceutical and materials science compounds. We present a classic yet highly effective Fischer-Speier esterification method, optimized for this specific substrate. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for synthesizing halogenated aminobenzoate esters.

Introduction and Scientific Context

4-Amino-3-bromo-5-fluorobenzoic acid is a structurally complex aromatic carboxylic acid. The presence of three distinct substituents—an activating amino group and two deactivating halogens (bromo and fluoro)—on the benzene ring imparts unique electronic and steric properties. Its esters are valuable building blocks in medicinal chemistry, often serving as precursors for synthesizing compounds with targeted biological activities.

The conversion of the carboxylic acid to an ester is a critical transformation, modifying the compound's polarity, solubility, and reactivity for subsequent synthetic steps. The Fischer-Speier esterification is the chosen method for this protocol due to its cost-effectiveness, scalability, and reliance on readily available reagents. It is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]

This document provides a comprehensive, step-by-step methodology for the synthesis, purification, and characterization of the target ester, exemplified by the preparation of ethyl 4-amino-3-bromo-5-fluorobenzoate.

Reaction Principle: The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a classic example of a nucleophilic acyl substitution reaction that proceeds under acidic conditions. The overall transformation is reversible, necessitating strategic choices to drive the reaction to completion.

The mechanism involves several key steps:

  • Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack: A molecule of the alcohol (in this case, ethanol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A series of proton transfers occurs, converting one of the hydroxyl groups into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[2]

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

Causality Behind Experimental Choices:

  • Acid Catalyst: While the reaction is acid-catalyzed, the presence of the basic amino group on the starting material necessitates the use of at least a stoichiometric amount of acid. The amino group is protonated by the sulfuric acid to form an ammonium salt, which would otherwise consume the catalyst.[2][3]

  • Le Chatelier's Principle: The esterification is an equilibrium process.[4] To maximize the yield of the ester, the equilibrium must be shifted to the right. This is achieved by using a large excess of the alcohol (ethanol), which acts as both a reactant and the solvent, and by the dehydrating action of concentrated sulfuric acid, which sequesters the water produced.[5][6]

  • Heating Under Reflux: The reaction rate is enhanced by heating the mixture under reflux. This allows the reaction to be maintained at the boiling point of the solvent without loss of material, ensuring the reaction proceeds at a reasonable rate.[7]

Experimental Protocol: Synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

This protocol details the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountNotes
4-Amino-3-bromo-5-fluorobenzoic acid1027512-98-6234.022.34 g (10.0 mmol)Starting material.
Absolute Ethanol (EtOH)64-17-546.0725 mLReagent and solvent. Must be anhydrous.
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.081.1 mL (~20 mmol)Catalyst. Caution: Highly corrosive.
10% Sodium Carbonate (Na₂CO₃) Solution497-19-8105.99~30 mLFor neutralization.
Deionized Water7732-18-518.02As neededFor work-up and washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying organic extracts (if needed).
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with a controller

  • Glass pipette or dropping funnel

  • 250 mL Beaker

  • Büchner or Hirsch funnel with filter flask

  • Standard laboratory glassware (graduated cylinders, etc.)

Step-by-Step Procedure
  • Reaction Setup:

    • Place 2.34 g (10.0 mmol) of 4-amino-3-bromo-5-fluorobenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 25 mL of absolute ethanol to the flask. Stir the mixture to create a suspension.

  • Catalyst Addition:

    • In a fume hood, slowly and carefully add 1.1 mL of concentrated sulfuric acid dropwise to the stirring suspension. Caution: This addition is exothermic. Add the acid slowly to control the temperature rise.

    • A thick, white precipitate of the ammonium sulfate salt of the starting material is expected to form.[3]

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Continue heating under reflux for 75-90 minutes. The solid precipitate should gradually dissolve as it reacts to form the more soluble ester salt.

  • Work-up and Isolation:

    • After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a 250 mL beaker containing approximately 50 mL of ice-water.

    • While stirring the diluted mixture, slowly and carefully add the 10% sodium carbonate solution portion-wise. Vigorous effervescence (CO₂ gas evolution) will occur as the acid is neutralized.[5]

    • Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8-9 (test with pH paper).

    • The neutralization process deprotonates the ester's ammonium salt, causing the free base form of the ester to precipitate as a solid.

    • Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

  • Purification:

    • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[2][3]

    • Wash the filter cake with three portions of cold deionized water (3 x 15 mL) to remove any inorganic salts.

    • Allow the product to air-dry on the filter for at least 30 minutes by pulling a vacuum. For complete drying, transfer the solid to a watch glass and dry in a desiccator overnight.

    • Determine the mass and calculate the percent yield of the crude product. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Characterization

The identity and purity of the resulting ethyl 4-amino-3-bromo-5-fluorobenzoate should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR & ¹³C NMR: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns. The appearance of signals corresponding to the ethyl group (a triplet and a quartet) is a key indicator of successful esterification.

  • FT-IR Spectroscopy: Look for the characteristic C=O stretch of the ester (typically ~1720 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.

Visualization of Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to final product characterization.

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup (Substrate + Ethanol) Catalyst 2. Catalyst Addition (Conc. H₂SO₄) Setup->Catalyst Reflux 3. Heating Under Reflux (75-90 min) Catalyst->Reflux Quench 4. Quenching (Pour into ice-water) Reflux->Quench Cool to RT Neutralize 5. Neutralization (Add 10% Na₂CO₃) Quench->Neutralize Filter 6. Vacuum Filtration (Collect crude product) Neutralize->Filter Wash 7. Washing (Cold H₂O) Filter->Wash Dry 8. Drying (Desiccator) Wash->Dry Recrystallize 9. Recrystallization (Optional, for high purity) Dry->Recrystallize Analyze 10. Characterization (MP, NMR, IR) Recrystallize->Analyze Final Pure Ester Product Analyze->Final

References

Application Notes and Protocols: Protecting Group Strategies for the Amino Group in Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-3-bromo-5-fluorobenzoate is a valuable building block in medicinal chemistry and materials science. Its substituted aniline core allows for diverse downstream functionalization, often requiring the temporary masking of the amino group to prevent unwanted side reactions and direct transformations to other parts of the molecule. The electronic nature of this particular substrate, however, presents unique challenges. The presence of two electron-withdrawing halogens (bromine and fluorine) significantly decreases the nucleophilicity of the amino group, making its protection more demanding than for simple anilines. Furthermore, the steric hindrance imposed by the ortho-bromo substituent can impede the approach of bulky protecting group reagents.

This guide provides a comprehensive overview of suitable protecting group strategies for the amino group of this compound. It delves into the rationale for selecting appropriate protecting groups, provides detailed, field-proven protocols for their installation and removal, and discusses the compatibility of these protected intermediates in common cross-coupling reactions.

Selecting the Optimal Protecting Group: Key Considerations

The choice of a protecting group is a critical decision in any synthetic sequence and should be guided by the overall synthetic plan. For this compound, the key factors to consider are:

  • Ease of Introduction: The decreased nucleophilicity of the aniline requires robust protection conditions.

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps (e.g., Suzuki coupling, Buchwald-Hartwig amination, etc.).

  • Ease of Removal: The deprotection conditions should be mild enough to avoid cleavage of other sensitive functional groups, including the methyl ester.

  • Orthogonality: In multi-step syntheses with other protecting groups, the chosen amino protecting group should be selectively removable without affecting the others.[1][2][3]

Based on these criteria, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are highly recommended for this substrate. The fluorenylmethyloxycarbonyl (Fmoc) group, while common in peptide synthesis, is generally removed under basic conditions which could potentially hydrolyze the methyl ester, and is therefore a less ideal choice for this specific molecule.[4][5][6]

Comparative Analysis of Recommended Protecting Groups
Protecting GroupIntroduction ReagentsDeprotection ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl in dioxane)High stability to a wide range of non-acidic reagents.Acid-labile, may not be suitable if other acid-sensitive groups are present.
Cbz Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, TEA)Catalytic Hydrogenation (H₂, Pd/C)Mild, neutral deprotection. Orthogonal to Boc.Susceptible to reduction. May not be suitable if other reducible groups are present.

Experimental Protocols

PART 1: Protection of the Amino Group
Protocol 1.1: Synthesis of Methyl 4-(tert-butoxycarbonyl)amino-3-bromo-5-fluorobenzoate (Boc Protection)

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate.

Workflow for Boc Protection

cluster_reagents Reagents & Solvents cluster_reaction Reaction cluster_workup Work-up & Purification Substrate Methyl 4-amino-3-bromo- 5-fluorobenzoate Mix Dissolve substrate in solvent. Add base and (Boc)₂O. Substrate->Mix Boc2O (Boc)₂O Boc2O->Mix Base Triethylamine (TEA) or DMAP Base->Mix Solvent Dichloromethane (DCM) or THF Solvent->Mix Stir Stir at room temperature (monitor by TLC) Mix->Stir Quench Wash with aq. NaHCO₃ and brine. Stir->Quench Dry Dry over Na₂SO₄ Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Methyl 4-(tert-butoxycarbonyl)amino- 3-bromo-5-fluorobenzoate Purify->Product

Caption: Boc protection workflow.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF (0.2 M), add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected product.

Rationale: The use of a base like TEA or the more nucleophilic catalyst DMAP is crucial to activate the amine and facilitate its attack on the electrophilic carbonyl carbon of (Boc)₂O.[7][8] The reduced nucleophilicity of the starting aniline necessitates these conditions for efficient reaction.

Protocol 1.2: Synthesis of Methyl 4-((benzyloxy)carbonyl)amino-3-bromo-5-fluorobenzoate (Cbz Protection)

This protocol details the Cbz protection of the amino group, which offers an orthogonal deprotection strategy to the Boc group.

Workflow for Cbz Protection

cluster_reagents Reagents & Solvents cluster_reaction Reaction cluster_workup Work-up & Purification Substrate Methyl 4-amino-3-bromo- 5-fluorobenzoate Mix Dissolve substrate in solvent. Add base and Cbz-Cl at 0 °C. Substrate->Mix CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Mix Base aq. NaHCO₃ or TEA Base->Mix Solvent Dioxane/Water or DCM Solvent->Mix Stir Stir at 0 °C to room temperature (monitor by TLC) Mix->Stir Extract Extract with Ethyl Acetate Stir->Extract Wash Wash with water and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Methyl 4-((benzyloxy)carbonyl)amino- 3-bromo-5-fluorobenzoate Purify->Product

Caption: Cbz protection workflow.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Triethylamine (TEA)

  • Dioxane and Water, or Dichloromethane (DCM)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1) or in DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add saturated aqueous NaHCO₃ (2.0 eq) or TEA (1.5 eq), followed by the slow, dropwise addition of benzyl chloroformate (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • If using dioxane/water, extract the mixture with ethyl acetate (3x). If using DCM, wash the reaction mixture directly with water (2x) and brine (1x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-Cbz protected compound.

Rationale: The Schotten-Baumann conditions (aqueous base) are effective for acylating anilines with chloroformates.[9] For anilines with electron-withdrawing groups, the reaction can be sluggish, but generally proceeds to completion with good yields.[9] Anhydrous conditions with an organic base like TEA in DCM are also a viable alternative.

PART 2: Deprotection of the Amino Group

The choice of deprotection method is dictated by the protecting group used and the stability of other functional groups in the molecule.

Protocol 2.1: Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions.

Materials:

  • Methyl 4-(tert-butoxycarbonyl)amino-3-bromo-5-fluorobenzoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 eq) in DCM (0.1 M).

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid (Caution: CO₂ evolution).

  • Separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected amine.

Rationale: The mechanism involves protonation of the carbamate oxygen by the strong acid, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine.[6][8]

Protocol 2.2: Deprotection of the N-Cbz Group

The Cbz group is classically removed by catalytic hydrogenation.

Materials:

  • Methyl 4-((benzyloxy)carbonyl)amino-3-bromo-5-fluorobenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz protected substrate (1.0 eq) in MeOH or EtOAc (0.1 M).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Rationale: The benzyl C-O bond is susceptible to hydrogenolysis over a palladium catalyst.[10] This method is exceptionally mild and proceeds under neutral conditions, preserving the ester and other sensitive functionalities.

PART 3: Application in Suzuki-Miyaura Cross-Coupling

A primary reason for protecting the amino group is to enable subsequent C-C bond formation at the bromine position, for example, via a Suzuki-Miyaura cross-coupling reaction. The N-Boc protected intermediate is well-suited for this transformation.

Suzuki Coupling with Protected Aniline

Protected_Substrate N-Boc-Methyl 4-amino- 3-bromo-5-fluorobenzoate Reaction Heat (e.g., 80-100 °C) Protected_Substrate->Reaction Boronic_Acid Aryl/Alkyl Boronic Acid or Ester Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Coupled_Product N-Boc Protected Coupled Product Reaction->Coupled_Product Deprotection Acidic Deprotection (TFA/DCM) Coupled_Product->Deprotection Final_Product Final Coupled Amine Deprotection->Final_Product

Caption: Suzuki coupling and subsequent deprotection.

Protocol 3.1: Suzuki-Miyaura Coupling of N-Boc Protected this compound

Materials:

  • Methyl 4-(tert-butoxycarbonyl)amino-3-bromo-5-fluorobenzoate

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the N-Boc protected substrate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • The resulting N-Boc protected coupled product can then be deprotected using Protocol 2.1 to yield the final desired product.

Rationale: The Boc group is stable under the basic and thermal conditions of the Suzuki-Miyaura coupling.[11][12] Protecting the amino group prevents potential interference with the palladium catalyst and ensures the reaction proceeds cleanly at the C-Br bond. While some Suzuki couplings on unprotected anilines are known, they can be substrate-dependent, and protection offers a more general and robust strategy.[13]

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-defined protecting group strategy. The decreased nucleophilicity of the amino group necessitates robust protection protocols, with Boc and Cbz groups emerging as the most suitable choices due to their reliable installation methods and orthogonal removal conditions. The detailed protocols provided herein offer researchers a validated starting point for their synthetic endeavors, enabling efficient and high-yielding transformations while navigating the specific electronic and steric challenges posed by this valuable building block.

References

Reaction conditions for nucleophilic aromatic substitution on Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Conditions for Nucleophilic Aromatic Substitution on Methyl 4-Amino-3-bromo-5-fluorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to performing nucleophilic aromatic substitution (SNAr) reactions on this compound. This versatile building block is primed for selective functionalization, primarily through the displacement of its highly activated fluorine atom. We will explore the underlying chemical principles governing this reaction, offer detailed, field-tested protocols for various nucleophile classes, and provide insights into optimizing reaction conditions for the synthesis of complex molecular architectures.

Theoretical Background & Mechanistic Insights

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[1][2] This process is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic scaffold.[3][4][5]

The Addition-Elimination Mechanism

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[3][6]

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4][7] The aromaticity of the ring is temporarily broken in this step.

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.

The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.[1] Therefore, factors that stabilize this anionic intermediate will accelerate the reaction.

Caption: The Addition-Elimination mechanism of SNAr.

Substrate Analysis: this compound

The reactivity of this compound in SNAr reactions is dictated by the interplay of its substituents.

SubstituentPositionElectronic EffectRole in SNAr
-COOCH₃ C1Electron-Withdrawing (EWG)Activating . Stabilizes the negative charge of the Meisenheimer complex through resonance, especially when the leaving group is ortho or para to it.[3][8]
-NH₂ C4Electron-Donating (EDG)Deactivating . Destabilizes the anionic intermediate. However, its effect is moderated by the strong EWGs present.
-Br C3Inductively WithdrawingWeakly Activating . Helps to withdraw electron density from the ring, making it more electrophilic.
-F C5Inductively WithdrawingStrongly Activating . The most electronegative halogen, it strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[3]

Leaving Group Ability: In SNAr, the reactivity of halogens as leaving groups is F > Cl ≈ Br > I.[1][7] This is the reverse of the trend seen in Sₙ2 reactions. The reason is that the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the strong inductive electron withdrawal of fluorine. Breaking the strong C-F bond occurs in the fast, second step and does not impact the overall reaction rate.[3]

Given this analysis, the fluorine atom at the C5 position is the most probable site for nucleophilic substitution. It is ortho to a powerful EWG (-COOCH₃) and is the best leaving group for SNAr.

Key Experimental Parameters

Optimization of an SNAr reaction requires careful consideration of the nucleophile, solvent, base, and temperature.

Choice of Nucleophile

A wide range of nucleophiles can be employed in SNAr reactions. Common examples include:

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), azoles, and ammonia.[9]

  • O-Nucleophiles: Alkoxides, phenoxides, and hydroxides.

  • S-Nucleophiles: Thiolates.

  • C-Nucleophiles: Stabilized carbanions (e.g., enolates).

The nucleophilicity of the attacking species is crucial. For weakly acidic nucleophiles like amines, a base is often used to scavenge the H-F byproduct. For very weak nucleophiles like alcohols or thiols, a strong base is required to deprotonate them first, generating a much more potent anionic nucleophile.[10]

Solvent Selection

The choice of solvent is critical for a successful SNAr reaction. Polar aprotic solvents are typically the solvents of choice.[10]

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).

  • Rationale: These solvents can effectively solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "bare" and highly reactive. They also possess high boiling points, allowing for reactions to be conducted at elevated temperatures to overcome activation energy barriers.

  • Greener Alternatives: While effective, solvents like DMF and NMP are under scrutiny for their toxicity.[10][11] In some cases, greener alternatives like 2-MeTHF, t-butanol, or even water with additives like HPMC can be explored, especially with highly reactive substrates.[12][13]

Base Selection

A base is often required to either deprotonate the nucleophile or neutralize the acid (HF) formed during the reaction.[11]

  • For Amine Nucleophiles: Inorganic carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently used.[10]

  • For Alcohol/Thiol Nucleophiles: Stronger bases are necessary to generate the corresponding alkoxide or thiolate in situ. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective choices.[10] Caution must be exercised when using hydrides with dipolar aprotic solvents due to safety concerns.[10]

Temperature and Reaction Time

SNAr reactions are often conducted at elevated temperatures, typically ranging from 80 °C to 150 °C, to ensure a reasonable reaction rate. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

General Experimental Protocol & Workflow

This section outlines a generalized procedure for performing an SNAr reaction on this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Weigh Reagents (Substrate, Nucleophile, Base) glassware 2. Dry Glassware (Round-bottom flask, condenser) reagents->glassware setup 3. Assemble Apparatus (under N₂ or Ar atmosphere) glassware->setup addition 4. Add Solvent & Reagents setup->addition heating 5. Heat to Desired Temperature addition->heating monitoring 6. Monitor Reaction (TLC, LC-MS) heating->monitoring quench 7. Cool & Quench Reaction monitoring->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify Crude Product (Column Chromatography, Recrystallization) concentrate->purify analyze 12. Characterize Product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for SNAr reactions.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.1 - 2.0 eq)

  • Base (1.5 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and the appropriate base.

  • Flush the flask with an inert gas (N₂ or Ar).

  • Add the anhydrous solvent via syringe, followed by the nucleophile.

  • Fit the flask with a reflux condenser under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then brine to remove residual solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired product.

  • Characterize the final compound using NMR spectroscopy and mass spectrometry.

Specific Protocols & Application Examples

Here we provide specific reaction conditions for the substitution with common nucleophile classes.

Protocol 1: Amination with Morpholine

This protocol describes the synthesis of Methyl 4-amino-3-bromo-5-(morpholin-4-yl)benzoate.

ParameterConditionRationale
Nucleophile Morpholine (1.2 eq)A common, moderately reactive secondary amine.
Base K₂CO₃ (2.0 eq)A mild inorganic base sufficient to neutralize the HF byproduct.
Solvent DMSOA high-boiling polar aprotic solvent that ensures solubility and promotes the reaction.
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier.
Time 12-18 hTypical duration for this transformation; should be confirmed by monitoring.
Protocol 2: O-Arylation with Sodium Methoxide

This protocol details the synthesis of Methyl 4-amino-3-bromo-5-methoxybenzoate.

ParameterConditionRationale
Nucleophile Sodium Methoxide (NaOMe, 1.5 eq)A strong nucleophile; no additional base is needed. Can be generated in situ from methanol and NaH.
Base N/A (NaOMe is basic)The nucleophile itself is a strong base.
Solvent DMFA suitable polar aprotic solvent. Anhydrous conditions are crucial.
Temperature 100 °CA slightly lower temperature may be sufficient due to the high reactivity of the methoxide anion.
Time 4-8 hReactions with strong anionic nucleophiles are often faster.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent (DMSO > DMF), or employing a more soluble and stronger base (e.g., Cs₂CO₃ instead of K₂CO₃).

  • Side Reactions:

    • Ester Hydrolysis: If using strong aqueous bases (e.g., NaOH) or if water is present, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Ensure anhydrous conditions.

    • Displacement of Bromine: While less likely, at very high temperatures or with specific catalysts, substitution of the bromine atom could occur. The C-F bond is significantly more activated for SNAr.

  • Purification: The products, containing an amino group, can be basic. During column chromatography, adding a small amount of triethylamine (~1%) to the eluent can prevent tailing and improve separation.

References

Application Notes and Protocols for Methyl 4-Amino-3-bromo-5-fluorobenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Anthranilate Analog

In the relentless pursuit of novel and effective crop protection agents, the strategic incorporation of halogen atoms into molecular scaffolds has become a cornerstone of modern agrochemical design.[1][2][3] Halogenation, particularly with fluorine and bromine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][3] Methyl 4-amino-3-bromo-5-fluorobenzoate, a substituted anthranilate ester, represents a promising, yet underexplored, starting point for the synthesis of new agrochemicals. Its multifunctionality—an aromatic amine, a carboxylic ester, and two different halogen atoms—offers a rich platform for chemical diversification.[4]

This guide provides detailed application notes and protocols for leveraging this compound as a versatile building block in the discovery of novel herbicides, fungicides, and insecticides. The methodologies outlined herein are designed to be robust and self-validating, providing researchers with a comprehensive framework for their investigations.

Application Note I: Herbicide Discovery Targeting Glutathione S-Transferases (GSTs)

Scientific Rationale: A Dual-Action Approach to Weed Management

The structural similarity of aminobenzoic acids to natural plant auxins has been exploited in the development of synthetic auxin herbicides.[5][6] Furthermore, the detoxification of numerous herbicides in resistant weed species is mediated by Glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to the herbicide, rendering it non-toxic.[7][8][9][10] There is a significant opportunity to develop novel herbicides that not only exhibit intrinsic herbicidal activity but also inhibit GSTs, thereby combating metabolic resistance in problematic weeds.[8]

A study on methyl 4-aminobenzoate derivatives has shown that this compound is a potent inhibitor of Glutathione Reductase (GR) and Glutathione S-transferase (GST). This finding provides a compelling starting point for a herbicide discovery program. By targeting GSTs, derivatives of this molecule could potentially resensitize herbicide-resistant weed populations to existing chemistries or act as standalone herbicides with a novel mode of action.

Proposed Mechanism of Action: Overcoming Metabolic Herbicide Resistance

The proposed strategy focuses on exploiting the GST-inhibitory properties of this compound derivatives. In resistant weeds, GSTs are often overexpressed, leading to rapid detoxification of herbicides. A compound that inhibits GST would prevent this detoxification, allowing the herbicide's active ingredient to reach its target site and exert its phytotoxic effects.

GST_Inhibition_Pathway Herbicide Herbicide GST Glutathione S-Transferase (GST) (Overexpressed in Resistant Weeds) Herbicide->GST Detoxification Target_Site Herbicide Target Site (e.g., EPSPS, ALS) Herbicide->Target_Site Action Detoxified_Herbicide Non-Toxic Metabolite GST->Detoxified_Herbicide Conjugation with Glutathione MABFB_Derivative This compound Derivative MABFB_Derivative->GST Inhibition Weed_Death Weed Death Target_Site->Weed_Death Leads to

Caption: Proposed mechanism for overcoming herbicide resistance via GST inhibition.

Experimental Protocols

Protocol 1: Synthesis of an N-Acyl Amide Derivative Library

This protocol describes the synthesis of a focused library of N-acyl amide derivatives from this compound to explore structure-activity relationships.

  • Materials: this compound, various acyl chlorides (e.g., acetyl chloride, propionyl chloride, benzoyl chloride), pyridine, dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, standard glassware.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-acyl amide derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro GST Inhibition Assay

This assay determines the concentration of the synthesized derivatives required to inhibit 50% of GST activity (IC₅₀).

  • Materials: Purified equine liver GST (or GST extracted from a target weed species), 1-chloro-2,4-dinitrobenzene (CDNB), reduced glutathione (GSH), potassium phosphate buffer (pH 6.5), synthesized test compounds, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, add potassium phosphate buffer, GSH solution, and the test compound at various concentrations.

    • Initiate the reaction by adding CDNB solution to each well.

    • Immediately measure the change in absorbance at 340 nm every 30 seconds for 5 minutes at 25°C. The rate of increase in absorbance is proportional to GST activity.

    • Run a control reaction with DMSO instead of the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Whole-Plant Greenhouse Screening

This protocol evaluates the herbicidal efficacy of the synthesized compounds on model weed species.

  • Materials: Seeds of a model broadleaf weed (e.g., Amaranthus retroflexus) and a model grass weed (e.g., Alopecurus myosuroides), potting soil, greenhouse facilities, spray chamber, synthesized test compounds, formulation blanks.

  • Pre-emergence Application:

    • Sow weed seeds in pots filled with potting soil.

    • Prepare a solution of the test compound at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha) in a suitable solvent/surfactant system.

    • Apply the solution evenly to the soil surface using a calibrated spray chamber.

    • Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).

    • After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) compared to untreated controls.

  • Post-emergence Application:

    • Sow weed seeds and allow them to grow to the 2-3 leaf stage.

    • Apply the test compound solutions as described above directly to the foliage of the weeds.

    • Return the pots to the greenhouse.

    • Assess the herbicidal effect after 14-21 days by visual rating.

Hypothetical Data Presentation
Compound IDR Group (Acyl)GST Inhibition IC₅₀ (µM)A. retroflexus Control (%) @ 500 g/ha (Post-emergence)
MABFB-01Acetyl15.275
MABFB-02Propionyl12.880
MABFB-03Benzoyl5.595
MABFB-044-Chlorobenzoyl2.198

Application Note II: Fungicide and Insecticide Lead Generation

Scientific Rationale: Leveraging Halogenation for Broad-Spectrum Activity

Halogenated aromatic compounds are prevalent in a wide range of fungicides and insecticides.[11][12][13] The presence of bromine and fluorine in the this compound scaffold suggests its potential as a precursor for molecules with antifungal or insecticidal properties. For instance, studies have demonstrated the antifungal activity of halogenated amides and aminobenzoic acid derivatives against various pathogens.[11][14] Similarly, aminobenzoic acid derivatives have shown promise as insecticides.[15]

Experimental Protocols

Protocol 4: Antifungal Screening Assay

This protocol screens for fungicidal activity against common plant pathogenic fungi.

  • Materials: Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea), Potato Dextrose Agar (PDA), 96-well plates, test compounds, a positive control fungicide (e.g., Tebuconazole), spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add a fungal spore suspension in potato dextrose broth to each well.

    • Add the test compounds to the wells at various final concentrations.

    • Incubate the plates at 25°C for 48-72 hours.

    • Measure the optical density at 600 nm to determine fungal growth.

    • Calculate the percentage of growth inhibition for each compound concentration.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible fungal growth.

Protocol 5: Insecticidal Activity Assay (Contact Toxicity)

This protocol assesses the contact toxicity of the compounds against a model insect pest.

  • Materials: A model insect pest (e.g., aphids, Aphis gossypii), leaf discs from a host plant, test compounds, acetone, micro-applicator, petri dishes.

  • Procedure:

    • Prepare solutions of the test compounds in acetone at various concentrations.

    • Using a micro-applicator, apply a small, defined volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of individual adult insects.

    • Treat a control group with acetone only.

    • Place the treated insects on a fresh leaf disc in a petri dish.

    • Maintain the petri dishes at 25°C with a 16:8 hour light:dark cycle.

    • Assess mortality at 24, 48, and 72 hours post-application.

    • Calculate the LD₅₀ (the dose required to kill 50% of the test population) using probit analysis.

Hypothetical Data Presentation
Compound IDB. cinerea MIC (µg/mL)A. gossypii LD₅₀ (µ g/insect ) @ 48h
MABFB-01>100>50
MABFB-035025.4
MABFB-05 (Thioamide)12.510.1
MABFB-06 (Sulfonamide)2515.8

Overall Research Workflow

The following diagram outlines a comprehensive workflow for the exploration of this compound in an agrochemical discovery program.

Agrochemical_Workflow Start This compound (Starting Material) Synthesis Derivative Library Synthesis (e.g., Amides, Esters, Ureas) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Herbicide_Screen Herbicidal Assay (Whole Plant) Primary_Screening->Herbicide_Screen Fungicide_Screen Fungicidal Assay (In Vitro) Primary_Screening->Fungicide_Screen Insecticide_Screen Insecticidal Assay (Contact/Ingestion) Primary_Screening->Insecticide_Screen Hit_Ident Hit Identification Herbicide_Screen->Hit_Ident Fungicide_Screen->Hit_Ident Insecticide_Screen->Hit_Ident Lead_Opt Lead Optimization (SAR Studies) Hit_Ident->Lead_Opt Promising Hits Lead_Opt->Synthesis Iterate Advanced_Testing Advanced Testing (Mode of Action, Crop Safety, E-Tox) Lead_Opt->Advanced_Testing Optimized Leads

Caption: A comprehensive workflow for agrochemical discovery.

Conclusion

This compound is a highly promising and versatile scaffold for modern agrochemical research. Its unique combination of functional groups and halogen substituents provides a solid foundation for the development of novel herbicides, particularly those aimed at overcoming metabolic resistance by inhibiting Glutathione S-transferases. Furthermore, the established role of similar chemical motifs in fungicidal and insecticidal compounds warrants a broad screening approach. The protocols and strategies detailed in this guide offer a clear and scientifically grounded pathway for researchers to unlock the full potential of this valuable chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Amino-3-bromo-5-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-Amino-3-bromo-5-fluorobenzoate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key pharmaceutical intermediate. We will address common side reactions and provide field-proven troubleshooting strategies in a direct question-and-answer format to ensure you can optimize your reaction outcomes with confidence and scientific rigor.

Frequently Asked Questions & Troubleshooting Guides

Problem 1: Over-bromination and Poor Regioselectivity

Question: "I'm attempting to brominate Methyl 4-amino-5-fluorobenzoate, but my analysis (LC-MS/NMR) shows a mixture of products, including a di-brominated species and the wrong isomer. My yield of the desired this compound is very low. What is causing this and how can I fix it?"

Answer:

This is the most common issue encountered during this synthesis. The root cause is the powerful activating effect of the unprotected aromatic amino group (-NH₂).

Causality & Mechanism: The amino group is a potent ortho-, para-directing and activating group in electrophilic aromatic substitution reactions.[1][2] Its lone pair of electrons strongly increases the electron density of the benzene ring, making it highly reactive towards electrophiles like bromine.[3][4] This high reactivity leads to two primary problems:

  • Over-bromination: The ring is so activated that it rapidly reacts with multiple bromine equivalents, leading to di-brominated or even tri-brominated byproducts.[1]

  • Poor Regioselectivity: While the amino group at C4 directs ortho to the C3 and C5 positions, the high reactivity can reduce the selectivity of the reaction, especially under harsh conditions.

The key to a successful synthesis is to temporarily "tame" the activating nature of the amino group through protection chemistry.

Troubleshooting Protocol: Amino Group Protection

The most effective strategy is to protect the amino group as an acetamide before the bromination step. The acetyl group is still ortho-, para-directing, but it significantly moderates the activating effect of the nitrogen lone pair by delocalizing it through resonance with the carbonyl group.[3][5]

Step-by-Step Recommended Workflow:

  • Protection (Acetylation):

    • Dissolve your starting material, Methyl 4-amino-5-fluorobenzoate, in a suitable solvent like glacial acetic acid.

    • Add acetic anhydride dropwise while stirring, typically at room temperature.

    • The reaction is usually complete within a few hours. Monitor by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by pouring it into ice water to precipitate the product, Methyl 4-acetamido-5-fluorobenzoate. Filter, wash with water, and dry.

  • Bromination of the Protected Intermediate:

    • Dissolve the dried Methyl 4-acetamido-5-fluorobenzoate in a solvent such as glacial acetic acid or a chlorinated solvent.

    • Slowly add a solution of bromine (Br₂) in the same solvent. It is crucial to maintain a low temperature (e.g., 0-10 °C) to enhance selectivity.[6]

    • Stir until the reaction is complete (monitor by TLC/LC-MS).

    • Work up by adding a reducing agent (e.g., sodium thiosulfate solution) to quench excess bromine, followed by extraction.

  • Deprotection (Hydrolysis):

    • The resulting Methyl 4-acetamido-3-bromo-5-fluorobenzoate can be hydrolyzed back to the free amine.

    • Heat the compound under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH).[3] Acidic hydrolysis is often preferred to avoid potential hydrolysis of the methyl ester.

    • After the reaction is complete, neutralize the solution carefully to precipitate the final product, this compound. Filter, wash, and dry.

Diagram: Recommended Synthetic Pathway

G cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection SM Methyl 4-amino- 5-fluorobenzoate P Methyl 4-acetamido- 5-fluorobenzoate SM->P Acetic Anhydride, Acetic Acid B Methyl 4-acetamido-3-bromo- 5-fluorobenzoate P->B Br2, Acetic Acid, 0-10°C FP Methyl 4-Amino-3-bromo- 5-fluorobenzoate (Product) B->FP Aq. HCl, Reflux

Caption: Workflow for controlled synthesis via amino-protection.

Problem 2: Hydrolysis of the Methyl Ester Group

Question: "During my workup or purification, especially after the deprotection step, I'm seeing a significant amount of the corresponding carboxylic acid (4-Amino-3-bromo-5-fluorobenzoic acid) as an impurity. Why is my ester hydrolyzing?"

Answer:

This issue stems from the susceptibility of the methyl ester to hydrolysis under either acidic or basic conditions, particularly at elevated temperatures.[7]

Causality & Mechanism: The ester functional group is stable under neutral conditions but can be cleaved in the presence of water and an acid or base catalyst.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where hydroxide ions attack the electrophilic carbonyl carbon of the ester. This is very efficient and is often the method used for intentional hydrolysis.[7] If you use a strong base like NaOH for your deprotection step, you will almost certainly hydrolyze the ester as well.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[7][8] The presence of a strong acid (like HCl used for deprotection) and water, especially when heated, can shift the equilibrium towards the carboxylic acid and methanol.[9]

Troubleshooting & Mitigation Strategies:

StrategyDescriptionRationale
1. Controlled Deprotection Use the minimum necessary concentration and temperature for acidic deprotection of the acetamide. Monitor the reaction closely and stop as soon as the starting material is consumed to minimize ester hydrolysis.Reduces the time the ester is exposed to harsh hydrolytic conditions.
2. Careful Workup When neutralizing after acidic deprotection, avoid strongly basic conditions (pH > 9) for extended periods. Use a milder base like sodium bicarbonate and perform the neutralization and filtration at low temperatures.Minimizes the risk of base-catalyzed hydrolysis during the workup phase.
3. Purification Strategy If some acid byproduct is unavoidable, it can often be removed during purification. The carboxylic acid is significantly more polar than the ester. A carefully executed column chromatography can separate the two. Alternatively, an acidic wash (e.g., with dilute HCl) during an ethyl acetate extraction will protonate the desired amine-ester, keeping it in the aqueous layer, while a basic wash (e.g., with sodium bicarbonate) will deprotonate the byproduct acid, pulling it into the aqueous layer, leaving the desired product in the organic phase (assuming its amino group is not protonated). This requires careful pH control.Exploits the difference in chemical properties (pKa) between the desired product and the acid byproduct for efficient separation.

Diagram: Hydrolysis Side Reaction Pathways

G cluster_acid Acid-Catalyzed (Reversible) Ester Product Ester (R-COOCH3) Acid Byproduct Acid (R-COOH) Ester->Acid H+ / H2O (e.g., HCl, Heat) Ester->Acid OH- / H2O (e.g., NaOH, Heat)

Caption: Acidic and basic pathways for ester hydrolysis.

Problem 3: Debromination or Other Dehalogenation

Question: "My mass spectrometry results show a peak corresponding to Methyl 4-amino-5-fluorobenzoate, meaning the bromine has been removed after I successfully added it. Is this possible?"

Answer:

Yes, this is a known, albeit less common, side reaction called reductive dehalogenation or protodehalogenation.[10] It involves the replacement of a halogen atom (in this case, bromine) with a hydrogen atom.

Causality & Mechanism: The carbon-bromine bond can be cleaved under certain reductive conditions. The rate of dehalogenation is dependent on the strength of the carbon-halogen bond, with C-Br bonds being weaker and more susceptible to cleavage than C-F bonds.[11] This side reaction can be promoted by:

  • Catalytic Hydrogenation: If you are performing a reduction step elsewhere in the synthesis (e.g., reducing a nitro group) using catalysts like Palladium on Carbon (Pd/C) with H₂, you can inadvertently remove the bromine atom. This is a common method for intentional dehalogenation.

  • Strong Bases/Nucleophiles: Certain strong bases or hydride sources can facilitate the removal of the halogen.[10]

  • Contaminants: Trace metal impurities in reagents or from the reactor vessel can sometimes catalyze this process.

Troubleshooting & Prevention:

ParameterRecommendationRationale
Choice of Reducing Agent If a reduction is needed (e.g., for a different functional group), avoid catalytic hydrogenation (H₂/Pd/C). Instead, consider reagents like Tin(II) chloride (SnCl₂) or Iron (Fe) in acidic media, which are more selective for reducing nitro groups without cleaving aryl halides.These reagents operate via different mechanisms that are less prone to causing reductive dehalogenation of aryl bromides.
Reaction Conditions Use anhydrous, aprotic solvents and high-purity reagents. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if using sensitive organometallic reagents.Prevents side reactions promoted by protic solvents, water, or oxygen that can interfere with the main reaction or promote decomposition pathways.[10]
Purification If a small amount of the debrominated impurity is formed, it can be separated from the desired brominated product by column chromatography, as the two compounds will have different polarities.The significant change in molecular weight and polarity between the brominated and debrominated compounds allows for effective chromatographic separation.

References

Technical Support Center: Troubleshooting Low Reactivity of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-Amino-3-bromo-5-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this versatile but challenging building block into their synthetic workflows. Here, we address common issues related to its reactivity in a direct question-and-answer format, grounded in mechanistic principles and supported by field-proven solutions.

Section 1: Understanding the Core Problem - The Electronic Profile

Q1: Why is my this compound exhibiting such low reactivity in "standard" reaction conditions?

A1: The perceived low reactivity of this molecule is a direct consequence of its complex and conflicting electronic structure. The aromatic ring is substituted with four different functional groups, each exerting a distinct electronic influence.

  • Amino Group (-NH₂): This is a powerful activating group through resonance (+M effect), donating electron density into the ring. It is an ortho, para-director.[1][2]

  • Bromo (-Br) and Fluoro (-F) Groups: These halogens are deactivating groups. While they have a resonance-donating effect (+M), their strong electronegativity creates a powerful electron-withdrawing inductive effect (-I) that dominates.[3][4] This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles.[3]

  • Methyl Ester (-COOCH₃): This is a deactivating group through both inductive (-I) and resonance (-M) effects, pulling electron density from the ring. It is a meta-director.

The cumulative effect of three powerful electron-withdrawing groups (-Br, -F, -COOCH₃) overwhelmingly counteracts the activating effect of the single amino group. This makes the aromatic core significantly electron-deficient and therefore unreactive in many common transformations, particularly electrophilic aromatic substitutions.

Q2: Which functional group on the molecule is the most likely point of reaction?

A2: The reactivity is highly dependent on the class of reaction you are attempting. There is no single "most reactive" site; instead, different conditions will favor reactions at different positions.

  • The Bromo Substituent: This is the primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The C-Br bond is the intended site of oxidative addition.

  • The Amino Group: This is the site for acylation, alkylation, or diazotization reactions . However, its nucleophilicity is diminished by the adjacent electron-withdrawing groups.

  • The Fluoro Substituent: In Nucleophilic Aromatic Substitution (SNAr) , the highly electronegative fluorine atom strongly activates the carbon it's attached to for nucleophilic attack, making it a surprisingly good leaving group under these specific conditions.[5][6]

  • The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or converted directly into an amide, though it may require forcing conditions.

Below is a diagram illustrating the key reactive sites based on reaction type.

Caption: Key reactive sites on this compound.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

This is one of the most common applications for this substrate, yet it is fraught with challenges due to the electron-poor nature of the aryl bromide.

Q3: My Suzuki-Miyaura coupling with this compound is failing. I see only starting material or decomposition. What's wrong?

A3: This is a classic problem. The rate-limiting step in the Suzuki-Miyaura catalytic cycle is often the initial oxidative addition of the palladium(0) catalyst into the aryl-bromide bond. For an electron-deficient aryl bromide like this one, this step is particularly sluggish.[7] Standard catalysts like Pd(PPh₃)₄ are often not potent enough.

Here is a logical troubleshooting workflow:

Suzuki_Troubleshooting start Start: Failed Suzuki Coupling q1 Is your catalyst Pd(PPh3)4 or PdCl2(dppf)? start->q1 ans1_yes Yes: Likely insufficient for this substrate. q1->ans1_yes Yes q2 What base are you using? (e.g., Na2CO3, K2CO3) q1->q2 No sol1 Solution: Switch to a modern catalyst system. Use Buchwald Ligands (SPhos, XPhos) with a Pd(0) or Pd(II) source. ans1_yes->sol1 sol1->q2 ans2_weak These may be too weak or have poor solubility. q2->ans2_weak Weak Base q3 Are you rigorously degassing your solvents? q2->q3 Strong Base sol2 Solution: Use a stronger, more soluble base. Try K3PO4 or Cs2CO3. Ensure the base is finely powdered. ans2_weak->sol2 sol2->q3 ans3_no No: Oxygen will kill the Pd(0) catalyst. q3->ans3_no No end Re-run experiment with optimized conditions q3->end Yes sol3 Solution: Degas all solvents and reagents (e.g., via sparging with Argon/N2 for 30+ min or freeze-pump-thaw cycles). ans3_no->sol3 sol3->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Data Summary: Recommended Suzuki Coupling Conditions
ParameterStandard Conditions (Often Fail)Recommended Conditions (Higher Success Rate)Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)[XPhos Pd G3] or Pd₂(dba)₃ + SPhos/XPhosElectron-rich, bulky phosphine ligands accelerate the rate-limiting oxidative addition step for electron-poor aryl halides.[8]
Base Na₂CO₃, K₂CO₃K₃PO₄ (finely ground), Cs₂CO₃Stronger bases can facilitate the transmetalation step and are more effective in many modern catalytic systems.[7]
Solvent Toluene/H₂O, THF/H₂ODioxane/H₂O, 2-MeTHF/H₂OAprotic polar solvents often give better results with modern catalyst systems. Rigorous degassing is critical.[9]
Temperature 80-90 °C90-110 °CHigher temperatures may be required to overcome the activation energy barrier for oxidative addition.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, weigh out the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if needed (e.g., XPhos, 4 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add rigorously degassed 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio). The reaction concentration should be approximately 0.1 M.

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 2 to 24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Troubleshooting Reactions at the Amino Group

The nucleophilicity of the 4-amino group is significantly reduced by the strong -I effects of the flanking bromo and fluoro substituents, making acylation challenging.

Q4: I am trying to form an amide by reacting the 4-amino group with a carboxylic acid using EDC/HOBt, but the reaction is very slow and gives a low yield. Why?

A4: The low nucleophilicity of the aniline is the primary culprit. Standard carbodiimide activators like EDC, even with additives like HOBt, may not generate an activated ester that is electrophilic enough to be trapped efficiently by the deactivated amine.[10][11] Furthermore, the amine is sterically hindered by the two ortho-halogen substituents.

Data Summary: Comparison of Amide Coupling Reagents
Coupling ReagentAdditiveBaseTypical TimeExpected YieldKey Considerations
EDCHOBtDIPEA12-24 hLow-ModerateCost-effective but often too slow for this deactivated amine.[10]
T3P®NonePyridine4-8 hModerate-GoodVersatile and clean byproducts, but may still be sluggish.[10]
HATU None DIPEA 1-3 h High-Excellent Highly efficient and fast-acting uronium salt. The reagent of choice for challenging couplings like this one. [10]
Acyl ChlorideNonePyridine/TEA< 1 hVariableCan be very effective but may not be compatible with sensitive functional groups on the coupling partner.
Experimental Protocol: High-Efficiency Amide Coupling using HATU

This protocol maximizes the rate and yield for coupling a carboxylic acid to the deactivated 4-amino group.

  • Activation: To a solution of your carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial.

  • Coupling: Add a solution of this compound (1.0 eq) in a minimum amount of DMF to the activated mixture.

  • Reaction: Stir at room temperature, monitoring by TLC or LC-MS. The reaction should be complete within 1-3 hours.

  • Workup & Purification: Follow the standard aqueous workup and chromatographic purification steps as described in the Suzuki protocol.

Section 4: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q5: Can I displace the fluorine atom with a nucleophile? It seems counterintuitive since C-F bonds are so strong.

A5: Yes, and this is a key synthetic strategy that leverages the molecule's unique electronics. In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the initial attack of the nucleophile on the electron-poor aromatic ring to form a resonance-stabilized negative intermediate (a Meisenheimer complex).[12] The reaction rate is therefore accelerated by factors that make the target carbon more electrophilic.

  • Fluorine's Role: As the most electronegative element, fluorine exerts the strongest inductive electron withdrawal (-I effect), making the carbon it is attached to highly electrophilic and thus, highly susceptible to nucleophilic attack.[6][13]

  • Leaving Group Ability: The departure of the leaving group occurs in a fast, subsequent step. While fluoride is a poor leaving group in Sₙ1/Sₙ2 reactions, its departure in SNAr is favorable because it leads to the restoration of aromaticity. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, the reverse of Sₙ1/Sₙ2.[6]

The diagram below illustrates the mechanism and the stabilizing effect of the para-ester group.

SNAr_Mechanism start Substrate + Nucleophile (Nu-) meisenheimer Rate-Determining Step: Attack on C-F bond Formation of Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Slow product Fast Step: Loss of Fluoride (F-) Restoration of Aromaticity meisenheimer->product Fast final_product Final Product product->final_product

References

Technical Support Center: Optimization of Suzuki Reactions with Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions with the specific substrate, Methyl 4-Amino-3-bromo-5-fluorobenzoate. This electron-deficient and sterically hindered aryl halide presents unique challenges. This resource is designed to provide not just protocols, but the underlying scientific principles to empower you to rationalize and overcome experimental hurdles.

Introduction: The Challenge of Coupling this compound

This compound is a valuable building block in medicinal chemistry. However, its electronic and steric properties can lead to sluggish or failed Suzuki reactions. The electron-withdrawing nature of the ester and fluorine substituents deactivates the aryl bromide towards oxidative addition, often the rate-limiting step in the catalytic cycle.[1] Furthermore, the ortho-amino group can potentially chelate the palladium catalyst, leading to catalyst deactivation.[2] This guide will walk you through a systematic approach to optimizing the base and solvent system to achieve high-yielding and clean reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

A1: Several factors can contribute to poor performance with this substrate. The primary culprits are often related to the oxidative addition step and catalyst inhibition. The electron-deficient nature of the aromatic ring slows down the oxidative addition of the palladium catalyst to the C-Br bond.[1] Additionally, the ortho-amino group can coordinate to the palladium center, potentially hindering the catalytic cycle.[2] Suboptimal choice of base and solvent can exacerbate these issues.

Q2: How does the choice of base influence the reaction?

A2: The base plays a multifaceted role in the Suzuki-Miyaura reaction.[3][4] Its primary functions are to activate the boronic acid to form a more nucleophilic boronate "ate" complex and to facilitate the regeneration of the active catalyst.[4][5] For an electron-deficient substrate like this compound, a sufficiently strong base is required to promote the transmetalation step effectively. However, overly strong bases can lead to undesired side reactions.

Q3: What is the impact of the solvent system on this specific Suzuki reaction?

A3: The solvent's role is more complex than simply dissolving the reactants.[6][7] It influences the solubility of the base, the stability of the catalytic species, and the rate of the individual steps in the catalytic cycle.[8][9] For polar substrates like this aminobenzoate derivative, a solvent system that can solubilize all components, including the inorganic base, is crucial. The polarity of the solvent can also affect the energetics of the oxidative addition and reductive elimination steps.[8][10]

Q4: I'm observing a significant amount of dehalogenated starting material (Methyl 4-Amino-5-fluorobenzoate). What causes this and how can I minimize it?

A4: Dehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[2] This can be promoted by certain bases and protic solvents.[11][12] To minimize dehalogenation, consider using a milder base, ensuring rigorously anhydrous and deoxygenated conditions, and selecting an appropriate palladium ligand that favors the desired cross-coupling pathway.[2]

Q5: Should I protect the amino group before the reaction?

A5: While not always necessary, protecting the amino group (e.g., as a Boc-carbamate) is a prudent strategy if you are consistently observing low yields or significant dehalogenation.[12][13] Protection prevents potential chelation to the palladium catalyst and can improve the substrate's solubility and electronic properties for the coupling reaction.

Troubleshooting Guide: A Systematic Approach to Optimization

When encountering difficulties with the Suzuki coupling of this compound, a systematic approach to optimizing the base and solvent is recommended.

Logical Flow for Troubleshooting

troubleshooting_flow start Low Yield or No Reaction check_reagents Verify Reagent Purity & Integrity (Aryl Halide, Boronic Acid, Pd Catalyst) start->check_reagents base_screen Screen a Panel of Bases (Varying Strength & Solubility) check_reagents->base_screen Reagents OK solvent_screen Screen a Panel of Solvents (Aprotic Polar, Protic, Biphasic) base_screen->solvent_screen Still Low Yield ligand_optimization Optimize Pd Ligand (Bulky, Electron-Rich) solvent_screen->ligand_optimization Still Low Yield temp_optimization Optimize Reaction Temperature ligand_optimization->temp_optimization Improvement Seen successful_reaction Successful Coupling temp_optimization->successful_reaction

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

In-Depth Guide to Base and Solvent Selection
Choosing the Right Base

The choice of base is critical. Inorganic bases are most commonly employed in Suzuki couplings.[4] Their effectiveness is influenced by basicity and solubility.

BasepKa of Conjugate AcidTypical ConditionsRationale & Considerations
K₂CO₃ 10.3Often used in aqueous/organic biphasic systems.A moderately strong and inexpensive base. Its effectiveness is often enhanced in the presence of water. A good starting point for initial screening.
Cs₂CO₃ 10.3Aprotic polar solvents (e.g., dioxane, THF, DMF).More soluble in organic solvents than K₂CO₃, which can be advantageous. The larger cesium cation can also have beneficial effects on the catalytic cycle. A good choice for stubborn couplings.
K₃PO₄ 12.3Aprotic polar solvents (e.g., toluene, dioxane).A stronger, non-nucleophilic base that is often effective for challenging substrates, including electron-deficient aryl chlorides.[14] Can be particularly useful for this substrate.
NaOH / KOH ~14Aqueous/organic biphasic systems.Strong bases that can be very effective but may also promote side reactions like dehalogenation and catalyst decomposition if not used judiciously.[15]
Organic Amines (e.g., Et₃N, DIPEA) ~11Aprotic solvents.Generally weaker bases and less commonly used for Suzuki reactions with aryl bromides. They can sometimes be effective for specific substrate combinations.
Selecting an Optimal Solvent System

The solvent system must be chosen to ensure adequate solubility of all components and to facilitate the catalytic cycle. The polarity of the solvent can significantly influence the reaction outcome, although the relationship is not always straightforward.[6][7]

Solvent SystemDielectric Constant (ε)Typical ConditionsRationale & Considerations
Toluene/Water 2.4 / 80.1Biphasic, often with K₂CO₃ or K₃PO₄.A common and often effective system. Toluene solubilizes the organic components, while water dissolves the inorganic base. Vigorous stirring is essential.
1,4-Dioxane/Water 2.2 / 80.1Biphasic, often with K₂CO₃ or K₃PO₄.Similar to toluene/water but dioxane is miscible with water, creating a homogenous or biphasic system depending on the ratio. It is a good general-purpose solvent for Suzuki reactions.
Tetrahydrofuran (THF) 7.6Often used with soluble bases like Cs₂CO₃.A polar aprotic solvent that is a good choice for many Suzuki couplings. Can be used in combination with water.
Dimethylformamide (DMF) 38.2Can be used with a variety of bases.A highly polar aprotic solvent that can be effective for difficult couplings due to its ability to dissolve a wide range of substrates and promote certain steps in the catalytic cycle.[6][7] However, it can be difficult to remove and may promote side reactions at high temperatures.
Ethanol/Water 25.3 / 80.1Often used with Na₂CO₃ or K₂CO₃.A "greener" solvent system that can be effective. The protic nature of ethanol can sometimes lead to dehalogenation, so careful optimization is required.
Experimental Protocols
Protocol 1: General Screening Procedure for Base and Solvent Optimization

This protocol is designed for the parallel screening of different base and solvent combinations in reaction vials.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Selected bases (2.0 equivalents)

  • Selected solvents (anhydrous and degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a series of dry reaction vials, add this compound (e.g., 0.1 mmol), the arylboronic acid (0.12 mmol), and the selected base (0.2 mmol).

  • Evacuate and backfill each vial with an inert gas three times.

  • Add the selected solvent (e.g., 1 mL) to each vial.

  • Degas the resulting mixtures by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to each vial under a positive pressure of the inert gas.

  • Seal the vials and place them in a preheated reaction block at a set temperature (e.g., 80-100 °C).

  • Stir the reactions for a predetermined time (e.g., 4-12 hours).

  • Monitor the progress of each reaction by TLC or LC-MS.

  • After completion, cool the reactions, perform a standard aqueous workup, and analyze the crude product to determine the relative conversion and yield for each condition.

Catalytic Cycle of the Suzuki-Miyaura Reaction

suzuki_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates Product Ar-Ar' RedElim->Product Boronic_Acid Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) Boronic_Acid->Base Base->Transmetalation activates Aryl_Halide Ar-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Final Recommendations

For the Suzuki coupling of this compound, starting with a robust base such as K₃PO₄ or Cs₂CO₃ in an aprotic polar solvent like 1,4-dioxane or toluene , often with a small amount of water, is a highly recommended starting point. The use of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is also strongly advised to facilitate the challenging oxidative addition step and promote reductive elimination.[2][16]

This guide provides a framework for the logical and efficient optimization of your Suzuki-Miyaura reactions. By understanding the roles of the base and solvent, you can systematically troubleshoot and achieve successful outcomes for this challenging yet valuable transformation.

References

Technical Support Center: Purification of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 4-Amino-3-bromo-5-fluorobenzoate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to address common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in established chemical principles to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the typical synthesis of halogenated aminobenzoates, you can anticipate several types of impurities.[1] The primary impurities often arise from the starting materials and side reactions during the synthesis. These can include:

  • Unreacted Starting Materials: Such as 4-amino-3-bromo-5-fluorobenzoic acid if the esterification reaction is incomplete.

  • Over-brominated Species: The presence of a di-brominated analog is a common byproduct.[1]

  • Isomeric Impurities: Depending on the synthetic route, other isomers of the aminobromofluorobenzoate may be present.[1]

  • Residual Solvents and Reagents: Traces of solvents used in the reaction and purification, as well as unreacted reagents, may also be present.

Q2: My purified product has a yellowish tint. What could be the cause and how can I remove it?

A2: A yellowish tint in the final product often indicates the presence of colored impurities or degradation products.[2] This can be due to:

  • Oxidation of the Amino Group: Aromatic amines can be susceptible to oxidation, leading to colored byproducts.

  • Residual Nitro-aromatic Compounds: If the synthesis involves the reduction of a nitro group, any unreacted nitro-aromatic starting material can impart a yellow color.

To address this, you can try treating a solution of your crude product with a small amount of activated charcoal before the final recrystallization step.[2] The charcoal can adsorb colored impurities. However, use it sparingly as it may also adsorb some of your desired product.

Q3: During recrystallization, my compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid. This is a common issue when the melting point of the compound is lower than the temperature of the solution or when a high concentration of impurities is present.[3] To resolve this:

  • Re-dissolve the oil: Heat the solution to re-dissolve the oil.

  • Add more of the "good" solvent: This will decrease the saturation of the solution.

  • Cool slowly: Allow the solution to cool very slowly to room temperature before any further cooling in an ice bath. Slow cooling encourages the formation of well-defined crystals.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.

  • Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can initiate crystallization.

Q4: I'm seeing significant peak tailing when I try to analyze the purity of my compound using silica gel column chromatography. What is causing this and how can I fix it?

A4: Peak tailing of amines on silica gel is a common problem due to the acidic nature of the silica, which can strongly interact with the basic amino group of your compound. To mitigate this, you can:

  • Add a competing base to the eluent: Adding a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to your mobile phase can help to block the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina, or a specially treated amine-functionalized silica gel column.

Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and suggested solutions during the purification of this compound.

ProblemPossible CauseSuggested Solution
Low Recovery After Recrystallization The compound is too soluble in the recrystallization solvent, even at low temperatures.Choose a different solvent or a solvent system where the compound has lower solubility when cold. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling again.
Product Purity Does Not Improve After Recrystallization The impurity has very similar solubility properties to the desired product in the chosen solvent.Try a different recrystallization solvent or a solvent pair. Alternatively, column chromatography may be necessary to separate the impurity.
Multiple Spots on TLC After Column Chromatography The polarity of the eluent is too high, causing co-elution of the product and impurities.Start with a less polar eluent and gradually increase the polarity (gradient elution).
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a method for the purification of the closely related 4-Amino-3-bromobenzoic acid and is expected to be effective for the title compound.[2][4]

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Methanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot dichloromethane to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Induce Crystallization: While the dichloromethane solution is still warm, slowly add methanol dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.[2]

  • Clarification: Add a few more drops of dichloromethane until the cloudiness just disappears.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should start to appear.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any soluble impurities.

  • Drying: Dry the purified crystals on the filter paper or in a desiccator under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give the desired compound an Rf value of approximately 0.2-0.3. If peak streaking is observed on the TLC plate, consider adding 0.5% triethylamine to the eluent.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, start with a less polar mixture and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or vials and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound Analogs

This table provides a qualitative guide for solvent selection in recrystallization, based on the properties of similar aminobenzoic acid derivatives.[2]

SolventPolaritySuitability as Primary SolventSuitability as Anti-SolventNotes
WaterHighPoorGoodThe ester group reduces water solubility compared to the parent carboxylic acid.
MethanolHighGoodPoorA good solvent for polar organic molecules.
EthanolHighGoodPoorSimilar to methanol, a good choice for dissolving polar compounds.
DichloromethaneMediumGoodPoorA versatile solvent for a wide range of organic compounds.
Ethyl AcetateMediumModerateModerateOften used for recrystallizing moderately polar compounds.
Hexane/HeptaneLowPoorGoodExcellent anti-solvents to use with more polar primary solvents.

Visualizations

Diagram 1: General Workflow for Purification of this compound

G crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product recrystallization->pure_product Crystals impurities Impurities in Mother Liquor/Other Fractions recrystallization->impurities Mother Liquor column_chromatography->pure_product Pure Fractions column_chromatography->impurities Impure Fractions purity_analysis Purity Analysis (TLC, HPLC, NMR) pure_product->purity_analysis

Caption: General purification workflow.

Diagram 2: Troubleshooting Logic for "Oiling Out" during Recrystallization

G start Compound 'Oiled Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool induce_crystallization Induce Crystallization (Scratch/Seed) slow_cool->induce_crystallization success Crystals Form induce_crystallization->success fail Still Oiling Out induce_crystallization->fail change_solvent Change Solvent System fail->change_solvent

Caption: Troubleshooting "oiling out".

References

Preventing dehalogenation in reactions with Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals. This resource is designed to provide expert guidance on utilizing Methyl 4-Amino-3-bromo-5-fluorobenzoate in your synthetic endeavors. The unique substitution pattern of this reagent—featuring an activating amino group, a deactivating ester, and two different halogen atoms—presents both opportunities for complex molecule synthesis and challenges, most notably the potential for premature dehalogenation. This guide offers in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve optimal results in your cross-coupling reactions.

Troubleshooting Guide: Preventing Dehalogenation

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions to minimize the undesired loss of the bromine atom.

IssuePotential Cause(s)Recommended Solution(s)
1. Significant formation of Methyl 4-Amino-5-fluorobenzoate (dehalogenated byproduct) in Suzuki-Miyaura coupling. The primary mechanism for this side reaction is the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent, or even trace water. This Pd-H species can then participate in reductive elimination with the aryl group, leading to the dehalogenated product. The electron-donating amino group on your substrate can exacerbate this issue.[1]Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands. These ligands promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway. Base Selection: Avoid strong alkoxide bases if possible. Instead, use milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] N-Protection: Protecting the amino group as a Boc-carbamate can significantly reduce its electron-donating influence and suppress dehalogenation.[1]
2. Low yield of the desired product in Buchwald-Hartwig amination with recovery of starting material and some dehalogenated byproduct. - Inefficient catalyst activation or decomposition. - Suboptimal reaction temperature. - Interference from the unprotected primary amine on the substrate.Catalyst System: For Buchwald-Hartwig reactions, consider using well-defined pre-catalysts like the G3 or G4 Buchwald palladacycles. These are often more efficient than generating the active catalyst in situ. Temperature Optimization: Gradually increase the reaction temperature in 10°C increments. Many Buchwald-Hartwig reactions require temperatures between 90-110°C for efficient coupling. Protecting Group Strategy: As with the Suzuki reaction, protecting the 4-amino group can prevent it from interfering with the catalytic cycle.
3. In Sonogashira coupling, observing significant amounts of terminal alkyne homocoupling (Glaser-Hay coupling) and dehalogenation of the starting material. The copper co-catalyst, while facilitating the Sonogashira reaction, is also notorious for promoting the oxidative homocoupling of terminal alkynes. The dehalogenation can be caused by factors similar to those in other cross-coupling reactions.Copper-Free Conditions: The most effective way to eliminate Glaser-Hay coupling is to switch to a copper-free Sonogashira protocol. Numerous such methods have been developed. Ligand and Base Combination: In copper-free systems, the choice of ligand and base is critical. Bulky, electron-rich phosphine ligands are often beneficial. For the base, milder options like cesium carbonate or potassium carbonate can be effective while minimizing dehalogenation.
4. Dehalogenation is observed even with optimized catalyst, ligand, and base. The solvent can be a source of hydrides, especially alcohols. Trace amounts of water can also contribute to the formation of Pd-H species.Solvent Choice: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene. Avoid alcoholic solvents unless they are a necessary part of a specific protocol, and if so, use them with caution. Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen). Use freshly distilled or commercially available anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the dehalogenation of this compound during palladium-catalyzed cross-coupling reactions?

A1: Dehalogenation, or more specifically debromination in this case, is a common side reaction in palladium-catalyzed cross-coupling reactions of aryl halides.[1] For a substrate like this compound, the mechanism typically involves the formation of a palladium hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated product, Methyl 4-Amino-5-fluorobenzoate, and regenerate the palladium catalyst. The presence of the free amino group can sometimes facilitate the formation of these hydride species.

Q2: Which of the two halogens, bromine or fluorine, is more susceptible to dehalogenation?

A2: The bromine atom is significantly more susceptible to both oxidative addition to the palladium catalyst (the desired first step in cross-coupling) and reductive dehalogenation (the undesired side reaction). The carbon-bromine bond is weaker and more reactive than the carbon-fluorine bond in these catalytic cycles. Therefore, you will almost exclusively observe debromination rather than defluorination under typical cross-coupling conditions.

Q3: How do the substituents on the aromatic ring of this compound influence its reactivity?

A3: The substituents have competing effects:

  • 4-Amino group: This is a strong electron-donating group, which generally slows down the rate of oxidative addition, the rate-determining step for many cross-coupling reactions. It can also coordinate to the palladium center, potentially interfering with the catalytic cycle, and can promote the formation of Pd-H species, leading to dehalogenation.

  • 3-Bromo group: This is the reactive site for cross-coupling. Its reactivity is influenced by the other substituents.

  • 5-Fluoro group: This is an electron-withdrawing group, which can help to activate the ring towards oxidative addition, counteracting the effect of the amino group to some extent.

  • Methyl Ester group (para to the amino group): This is an electron-withdrawing group that also activates the ring towards oxidative addition.

The overall reactivity is a balance of these electronic effects.

Q4: When should I consider protecting the amino group?

A4: You should consider protecting the amino group if you are consistently observing significant dehalogenation (e.g., >10-15%) despite optimizing your catalyst, ligand, and base. Protection is also advisable if you are working with sensitive coupling partners or if the unprotected amine could participate in unwanted side reactions. A tert-butyloxycarbonyl (Boc) group is a common and effective choice.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating strategies to suppress debromination.

Reaction Setup:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of dioxane/water (4:1).

  • Purge the resulting solution with the inert gas for 15-20 minutes.

  • To this mixture, add a palladium pre-catalyst such as XPhos Pd G3 (1-2 mol%) and the corresponding ligand, XPhos (1.1-1.2 times the mol% of the palladium catalyst).

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the C-N cross-coupling of this compound with a secondary amine.

Reaction Setup:

  • In a glovebox or under a positive flow of inert gas, add N-Boc protected this compound (1 equivalent), the amine coupling partner (1.2 equivalents), a palladium pre-catalyst (e.g., a G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., BrettPhos, 1.1-1.2 times the mol% of the palladium catalyst), and a base (e.g., sodium tert-butoxide or potassium phosphate, 1.5-2 equivalents) to an oven-dried reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 90-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

  • Deprotect the Boc group under standard acidic conditions if required.

Visualizations

Dehalogenation_Mechanism cluster_desired Desired Cross-Coupling Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-H(L2) Hydride Source (Base, Solvent, H2O) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-H Ar-H Ar-Pd(II)-H(L2)->Ar-H Reductive Elimination Ar-H->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Regeneration

Caption: Competing pathways of cross-coupling and dehalogenation.

Troubleshooting_Workflow Start Dehalogenation Observed Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Start->Ligand Base Use Milder Base (K2CO3, K3PO4) Ligand->Base Still an issue Success Dehalogenation Minimized Ligand->Success Resolved Solvent Ensure Anhydrous, Aprotic Solvent (Dioxane, Toluene) Base->Solvent Still an issue Base->Success Resolved Protection Protect Amino Group (e.g., Boc) Solvent->Protection Still an issue Solvent->Success Resolved Protection->Success Resolved

Caption: Decision workflow for troubleshooting dehalogenation.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving Methyl 4-Amino-3-bromo-5-fluorobenzoate, a key building block in organic synthesis.

Introduction: The Challenge of Catalyst Poisoning

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, for the synthesis of complex molecules in medicinal chemistry. However, the successful execution of these reactions is often hampered by catalyst poisoning, leading to low yields, stalled reactions, and inconsistent results. This guide provides in-depth technical support to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions where catalyst poisoning is observed with this compound?

A1: Catalyst poisoning is a frequent issue in several critical palladium-catalyzed reactions involving this substrate, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.[1]

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

Q2: What are the likely sources of catalyst poisons in my reaction?

A2: Catalyst poisons can originate from various sources:

  • Starting Material Impurities: The synthesis of this compound may introduce impurities such as unreacted starting materials, byproducts from bromination or nitration steps, and residual reagents.[2][3]

  • Reagents and Solvents: Trace impurities in solvents (e.g., sulfur compounds in DMF or thiophene in benzene), bases, or other additives can act as potent poisons.

  • Atmosphere: Incomplete inerting of the reaction vessel can lead to the presence of oxygen, which can oxidize the active Pd(0) catalyst.

  • Reaction Byproducts: Halide ions (especially iodide) generated during the reaction can inhibit the catalyst.[4]

Q3: My reaction mixture turned black. What does this indicate?

A3: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition. This occurs when the soluble, active palladium catalyst agglomerates into inactive palladium metal particles. This can be caused by:

  • High reaction temperatures.

  • Presence of impurities that destabilize the catalyst complex.

  • Inappropriate ligand-to-metal ratio.

Q4: Can the amino group of this compound itself inhibit the catalyst?

A4: Yes, the free amino group can coordinate to the palladium center and potentially inhibit the catalytic cycle. In some cases, protecting the amino group (e.g., as a Boc-carbamate) can lead to cleaner and more efficient reactions by preventing this unproductive binding and minimizing side reactions like dehalogenation.[4]

Troubleshooting Guide: From Diagnosis to Solution

This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst poisoning.

Issue 1: Low or No Product Yield with Recovery of Starting Material

This is a classic symptom of catalyst inhibition or deactivation early in the reaction.

Caption: Troubleshooting workflow for low or no conversion.

Potential Cause Detailed Explanation Recommended Solution
Sulfur Impurities Sulfur compounds are potent and often irreversible poisons for palladium catalysts. They can be present in starting materials or solvents.1. Analysis: Use analytical techniques like GC-SCD or elemental analysis to detect sulfur in your reagents.[5][6] 2. Purification: Purify starting materials by recrystallization or column chromatography. Use high-purity, low-sulfur solvents. 3. Scavengers: In some cases, adding a stoichiometric amount of a sulfur scavenger (e.g., copper powder) can be effective.[7]
Halide Inhibition The bromide from the starting material and especially iodide (if present as an impurity) can form stable, less reactive palladium-halide complexes, slowing down the catalytic cycle.[4]1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can promote reductive elimination and minimize halide inhibition. 2. Additives: In some cases, the addition of halide scavengers like silver salts can be beneficial, although this can complicate work-up.
Oxygen Contamination The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.1. Degassing: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. 2. Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the reaction setup and duration.
Incomplete Pre-catalyst Activation If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient under the reaction conditions.1. Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄. 2. Optimize Reduction: Ensure the reaction conditions (e.g., presence of a suitable reducing agent like a phosphine ligand or amine) are appropriate for the reduction of the Pd(II) pre-catalyst.
Issue 2: Formation of Significant Byproducts (e.g., Dehalogenation, Homocoupling)

The formation of byproducts indicates that while the catalyst is active, it is participating in undesired reaction pathways.

Caption: Competing reaction pathways.

Byproduct Potential Cause Recommended Solution
Dehalogenation (Formation of Methyl 4-Amino-5-fluorobenzoate) The presence of a proton source (e.g., water, alcohol) can lead to the formation of a palladium-hydride species, which can then reductively eliminate to give the dehalogenated product. This is often more prevalent with electron-rich anilines.1. Protect the Amino Group: As mentioned in the FAQs, protecting the amino group can significantly reduce dehalogenation.[4] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. 3. Optimize the Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid (in Suzuki Reactions) This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that favors homocoupling.1. Strict Exclusion of Oxygen: This is the most critical factor. Follow the degassing procedures mentioned in Issue 1. 2. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition:

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Purge the resulting mixture with argon for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of argon.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Laboratory-Scale Regeneration of Pd/C Catalyst

This protocol is for the regeneration of a Pd/C catalyst that has been deactivated by organic residues.

  • Washing:

    • Suspend the spent Pd/C catalyst in methanol and stir for 30 minutes.

    • Filter the catalyst and repeat the washing step with deionized water.[8]

  • Reduction:

    • Suspend the washed catalyst in deionized water.

    • Add a solution of formaldehyde (30% in water) and stir at room temperature for 1.5 hours.[9]

  • Final Washing and Drying:

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

    • Wash the catalyst with methanol and then ether.

    • Dry the regenerated catalyst under vacuum.

Protocol 3: Removal of Sulfur Impurities from a Solid Reagent

This protocol describes the recrystallization of a solid organic compound to remove sulfur impurities.

  • Dissolution:

    • In a flask, dissolve the sulfur-contaminated solid in a minimal amount of hot xylene or toluene.[10]

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying:

    • Dry the purified crystals under vacuum.

References

Technical Support Center: Impact of Steric Hindrance from Bromine on Reaction Rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the steric effects of bromine substituents on chemical reaction kinetics. As chemists, we understand that reaction outcomes are a delicate balance of electronic and steric factors. Bromine, with its considerable size and unique electronic properties, often presents a fascinating and sometimes challenging interplay of these effects. This resource is designed to help you diagnose experimental issues, understand the causality behind observed reaction rates, and design more effective synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance, and how does the bromine atom specifically contribute to it?

A: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] It is a consequence of steric effects, which arise from the repulsion between the electron clouds of non-bonded atoms that come into close proximity.[1] Essentially, bulky groups get in the way, preventing reacting species from approaching each other at the optimal trajectory for reaction, thereby slowing the reaction rate.[2]

The bromine atom contributes to steric hindrance primarily due to its size. Its van der Waals radius (185 pm) is significantly larger than that of hydrogen (120 pm) or even chlorine (175 pm). This "bulk" means it occupies a considerable volume of space. When attached to a carbon atom, especially one that is a reaction center or adjacent to it, the bromine atom can physically block or hinder the approach of a nucleophile, electrophile, or reagent.[3][4] This is particularly critical in mechanisms like the S_N2 reaction, which requires a specific "backside attack" trajectory.[4][5]

Q2: How are the steric effects of a bromine substituent quantified and compared to other groups?

A: Quantifying steric effects is crucial for predicting and rationalizing reaction outcomes. Several parameters are used:

  • Taft Steric Parameter (E_s): This is one of the most common quantitative measures. It is derived from the rates of acid-catalyzed hydrolysis of substituted methyl esters.[6][7] The E_s value for bromine is -1.16 , which indicates a moderate level of steric hindrance.[8] More negative values imply greater steric bulk.[8]

  • A-Values: These values quantify the steric preference of a substituent on a cyclohexane ring by measuring the energy difference between the axial and equatorial conformations.[1][9] A larger A-value signifies a bulkier group that more strongly disfavors the sterically crowded axial position. Bromine has an A-value of 0.43 kcal/mol , which is modest compared to an isopropyl group (2.15) or a tert-butyl group (4.9).[9]

  • Charton Values (υ): These parameters are based on the van der Waals radii of substituents and provide another scale for steric size.[10][11]

These parameters allow for systematic comparison and are often used in Linear Free-Energy Relationships (LFERs) to dissect steric from electronic effects.[12][13]

Substituentvan der Waals Radius (pm)A-Value (kcal/mol)Taft Steric Parameter (E_s)
H1200.000.00
F1470.28-0.46
Cl1750.52-0.97
Br 185 0.43 -1.16
CH₃ (Methyl)2001.74-1.24
C(CH₃)₃ (tert-Butyl)~2704.9-2.78

(Data compiled from various sources, including[1][8][9])

Q3: Does bromine's presence always decrease reaction rates due to steric hindrance?

A: No, and this is a critical point of confusion. Bromine's effect on reaction rate is a duality of its steric hindrance and its electronic properties, particularly its ability to act as an excellent leaving group.

  • In S_N2 Reactions: The situation is complex. The bromine atom's bulk can hinder the backside approach of a nucleophile, slowing the reaction.[14][15] However, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, and the bromide ion (Br⁻) is a more stable anion than the chloride ion (Cl⁻). This makes bromine a better leaving group.[16][17] Therefore, replacing a chlorine with a bromine can often increase the S_N2 rate because the faster bond-breaking event outweighs the increased steric hindrance.[17][18]

  • In S_N1 Reactions: Steric hindrance at the reaction center is less of a factor because the rate-determining step is the unimolecular formation of a carbocation.[5] Here, leaving group ability is paramount. Since bromine is a better leaving group than chlorine, alkyl bromides will typically undergo S_N1 reactions faster than their corresponding alkyl chlorides.[17]

  • In Electrophilic Aromatic Substitution: Bromine is an ortho-, para-directing but deactivating group.[19][20] Its inductive electron withdrawal deactivates the ring, slowing the reaction compared to benzene. However, its ability to donate a lone pair of electrons via resonance stabilizes the ortho and para transition states, making those pathways faster than the meta pathway.[20][21]

Q4: How do I differentiate between steric and electronic effects of a bromine substituent in my experiment?

A: Dissecting these effects is a classic problem in physical organic chemistry. The most robust method is to conduct a systematic kinetic study using a series of related substrates and apply a Linear Free-Energy Relationship (LFER) like the Taft equation.[6][12]

The Taft equation separates polar (electronic) and steric effects: log(k/k₀) = ρσ + δE_s[6]

  • k and k₀ are the rate constants for the substituted and reference (e.g., methyl) reactions.

  • σ* is the polar substituent constant (electronic effect).

  • E_s is the steric substituent constant.

  • ρ* and δ are sensitivity factors that tell you how much your specific reaction is influenced by electronic and steric effects, respectively.[7]

By running reactions with a series of substituents (e.g., H, CH₃, Cl, Br, i-Pr) for which σ* and E_s values are known, you can perform a multivariate linear regression to solve for ρ* and δ.[7] The magnitude of δ will provide a quantitative measure of your reaction's sensitivity to steric hindrance.[7]

Troubleshooting Guide for Experimental Issues

Problem 1: My S_N2 reaction on a brominated substrate is unexpectedly slow. How can I diagnose if steric hindrance is the primary cause?

Answer: A slow S_N2 reaction on a brominated substrate, where you might expect a fast reaction due to bromine's good leaving group ability, often points to overwhelming steric hindrance. Here’s a systematic approach to diagnose the issue.

G cluster_0 Diagnostic Workflow for Slow SN2 Reaction A Start: Unexpectedly Slow SN2 Reaction Rate B Step 1: Analyze Substrate Structure - Is Br on a 2° or 3° carbon? - Are there bulky groups on α or β carbons? A->B C Step 2: Comparative Kinetics - Synthesize and test a less-hindered analogue (e.g., primary vs. secondary bromide). B->C Hindrance Suspected D Step 3: Vary Reaction Conditions - Use a smaller nucleophile. - Increase temperature. C->D Analogue is Faster F Conclusion: Other Factors at Play (e.g., solvent effects, poor nucleophile) C->F Analogue is Also Slow E Conclusion: Steric Hindrance is Likely Dominant D->E Rate Improves

Caption: Workflow for diagnosing the cause of a slow S_N2 reaction.

This protocol provides a framework for confirming if steric hindrance is the rate-limiting factor.

  • Hypothesis Formulation: Your primary hypothesis is that steric congestion around the reaction center is impeding the nucleophile's approach, overriding the electronic benefit of bromine as a leaving group.

  • Select Control Substrates:

    • Primary Control: Synthesize an n-alkyl bromide analogue of your substrate with the same carbon chain length. This represents a sterically unhindered baseline.

    • Structural Analogue: If your substrate has β-branching (e.g., a neopentyl-type structure), synthesize an analogue with the same number of carbons but linear branching (e.g., an n-pentyl bromide). β-substitution is known to dramatically slow S_N2 rates.[14]

  • Execute Parallel Kinetic Experiments:

    • Set up parallel reactions for your test substrate and control substrates under identical conditions (concentration, temperature, solvent, nucleophile).

    • Use a suitable analytical method (e.g., GC-MS, HPLC, or NMR spectroscopy) to monitor the disappearance of starting material or the appearance of the product over time.

    • Take aliquots at regular intervals and quench the reaction (e.g., by rapid cooling or addition of an acid/base).

  • Data Analysis:

    • Plot concentration versus time for each reaction.

    • Determine the initial reaction rate for each substrate. For a bimolecular reaction, a plot of 1/[A] vs. time should be linear, with the slope being the rate constant k.

    • Validation: If the rate constant for your complex brominated substrate is significantly lower (e.g., >10x) than the primary or linear analogues, this provides strong, self-validating evidence that steric hindrance is the dominant inhibiting factor.[14]

Problem 2: I am observing an unusual ortho:para product ratio in the electrophilic bromination of a substituted aromatic ring. Could steric hindrance from the existing substituent be the cause?

Answer: Yes, absolutely. While substituents electronically direct incoming electrophiles to the ortho and para positions, the final product ratio is often governed by sterics. A large substituent can act as a "gatekeeper," blocking access to the adjacent ortho positions.

  • The Steric Shielding Effect: A bulky group (e.g., tert-butyl, isopropyl, or even a bromine atom itself) will sterically hinder the approach of the electrophile (e.g., Br⁺ from a Br₂/FeBr₃ complex) to the ortho positions.[19] The para position, being remote, is sterically unencumbered. Consequently, even for a strongly ortho-, para-directing group, you will observe a higher-than-expected yield of the para product.[19]

  • Size of the Electrophile: This effect is magnified when the electrophile itself is large. For example, a Friedel-Crafts acylation (using RCOCl/AlCl₃) involves a much bulkier electrophile than a simple nitration (HNO₃/H₂SO₄). If you are brominating a molecule that already has a bulky substituent, the ortho position is doubly hindered.

Caption: Steric hindrance from a bromine atom disfavoring ortho attack.

To confirm that sterics are controlling your regioselectivity, vary the steric bulk of either the substituent or the electrophile:

  • Vary the Electrophile: Conduct the reaction with a series of electrophiles of different sizes. For example, compare bromination (Br₂) with iodination (I₂), as iodine is larger. If the para:ortho ratio increases significantly with iodine, it's a strong indicator of steric control.

  • Vary the Substrate: If possible, run the same bromination reaction on a series of substrates where the directing group's size is varied (e.g., comparing methoxybenzene, ethoxybenzene, and isopropoxybenzene). A clear trend of increasing para product with increasing substituent size confirms steric dominance.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Methyl 4-Amino-3-bromo-5-fluorobenzoate in Comparison to Other Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Anilines in Drug Discovery

In the intricate world of medicinal chemistry, halogenated anilines serve as foundational scaffolds for constructing a vast array of pharmacologically active molecules.[1] Their utility lies in the predictable reactivity of the carbon-halogen (C-X) bond, which provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[2]

This guide focuses on Methyl 4-Amino-3-bromo-5-fluorobenzoate , a polysubstituted aniline of significant interest. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and an activating amino group—presents both opportunities and challenges for the synthetic chemist. Understanding its reactivity profile in comparison to simpler halogenated anilines is paramount for its effective utilization in complex synthetic campaigns.

We will dissect the electronic effects governing its reactivity, provide a comparative analysis in key synthetic transformations, and furnish detailed experimental protocols for validation.

G cluster_0 Guide Structure Introduction Introduction to Halogenated Anilines Electronic_Effects Part 1: Understanding the Electronic Landscape Introduction->Electronic_Effects Lays Foundation Reactivity_Comparison Part 2: Comparative Reactivity Analysis (Cross-Coupling vs. SNAr) Electronic_Effects->Reactivity_Comparison Explains 'Why' Experimental_Protocols Part 3: Experimental Validation & Protocols Reactivity_Comparison->Experimental_Protocols Shows 'How' Conclusion Conclusion & Future Outlook Experimental_Protocols->Conclusion Validates & Summarizes

Caption: Logical flow of the comparative guide.

Part 1: Understanding the Electronic Landscape of Halogenated Anilines

The reactivity of a halogenated aniline is not solely determined by the halogen present; it is a complex interplay of inductive and resonance effects from all substituents on the aromatic ring.

  • Inductive Effect (-I): All halogens are more electronegative than carbon, withdrawing electron density from the ring through the sigma (σ) bond framework. This deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack. The strength of the inductive effect follows the order: F > Cl > Br > I .[3]

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the aromatic π-system. This effect adds electron density to the ring, particularly at the ortho and para positions, and opposes the inductive effect. The resonance donation follows the order: F > Cl > Br > I .[3]

In the case of This compound :

  • The amino (-NH2) group is a powerful activating group through resonance (+R), strongly directing electrophiles to the ortho and para positions.

  • The fluoro (-F) group at the 3-position exerts a strong -I effect and a moderate +R effect.

  • The bromo (-Br) group at the 5-position has a weaker -I effect and weaker +R effect than fluorine.

  • The methyl ester (-CO2Me) group is a deactivating group through its -I and -R effects.

The net electronic character of the ring is a finely tuned balance of these competing influences. To quantify these effects, chemists often turn to Hammett substituent constants (σ).[4][5]

SubstituentHammett Constant (σp)Hammett Constant (σm)C-X Bond Energy (kJ/mol)
-F 0.060.34~544
-Cl 0.230.37~406
-Br 0.230.39~347
-I 0.180.35~280
Table 1: Key Electronic and Physical Properties of Halogen Substituents.[1][4][6]

The crucial takeaway for cross-coupling reactions is the C-X bond dissociation energy. The weaker the bond, the more readily it undergoes the rate-determining oxidative addition step to a palladium(0) catalyst.[2] This establishes the canonical reactivity trend for palladium-catalyzed cross-coupling: I > Br > Cl >> F .[1]

Part 2: Comparative Reactivity Analysis

A. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern synthesis and the primary arena where the reactivity of this compound is leveraged. The C-Br bond is the designated reactive site for standard cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, while the C-F bond is expected to remain intact.[1][7]

G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition ArPdNu Ar-Pd(II)(Nu)L_n ArPdX->ArPdNu Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) ArPdNu->Pd0 Reductive Elimination Product Ar-Nu ArPdNu->Product ArX Ar-X (Aryl Halide) ArX->ArPdX NuM R-B(OH)2 (Suzuki) Nu-H (Buchwald) NuM->ArPdNu SNAr Start Activated Aryl Halide (Ar-X) + Nucleophile (Nu-) Addition Step 1: Addition (Rate-Determining) Start->Addition Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Addition->Intermediate Elimination Step 2: Elimination Intermediate->Elimination Product Product (Ar-Nu) + Leaving Group (X-) Elimination->Product

References

A Senior Application Scientist's Guide to Alternative Building Blocks for Methyl 4-Amino-3-bromo-5-fluorobenzoate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors, the selection of foundational chemical scaffolds is a critical decision point that dictates the trajectory of a research program. Methyl 4-Amino-3-bromo-5-fluorobenzoate (CAS: 1123171-91-4) has emerged as a valuable substituted aminobenzoate building block.[1][2][3][4] Its unique substitution pattern—an activating amino group and two distinct halogens—provides a versatile platform for creating complex molecular architectures through various cross-coupling and derivatization reactions.

However, strategic drug design necessitates a broad perspective. Relying on a single building block can limit the exploration of chemical space and may lead to suboptimal physicochemical or pharmacokinetic profiles. This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of viable alternatives to this compound. We will explore the causal reasoning behind selecting specific alternatives, provide validated experimental protocols for their use and evaluation, and present comparative data to inform your selection process.

The Rationale for Seeking Alternatives

The pursuit of alternatives is not merely an academic exercise; it is driven by concrete objectives in medicinal chemistry. The primary motivators include:

  • Modulating Physicochemical Properties: The bromine atom in the parent compound significantly influences lipophilicity. Replacing it can fine-tune properties like solubility and permeability, which are critical for oral bioavailability.[5][6]

  • Exploring New Chemical Space and IP: Introducing novel scaffolds is essential for generating new intellectual property and discovering compounds with unique structure-activity relationships (SAR).[6]

  • Improving Metabolic Stability: Certain substitution patterns can be susceptible to metabolic enzymes. Bioisosteric replacement can block or alter metabolic pathways, reducing clearance and improving drug exposure.[6]

  • Overcoming Synthetic Hurdles: The availability, cost, or reactivity of a particular building block can pose challenges. Having validated alternatives provides flexibility in synthetic route design.

Comparative Analysis of Alternative Scaffolds

We will compare the parent compound with three classes of alternatives: direct halogen replacement, positional isomers, and bioisosteric replacements of the carboxylate group.

Category 1: Halogen Substitution

The most direct alternative involves replacing the bromine atom with another halogen, primarily chlorine. This seemingly minor change can have significant downstream effects.

  • Methyl 4-amino-3-chloro-5-fluorobenzoate: Replacing bromine with chlorine reduces the atomic radius and lipophilicity. This can lead to improved solubility and potentially altered binding interactions within a protein's active site. The C-Cl bond is also stronger than the C-Br bond, which can affect reactivity in certain cross-coupling reactions.

Category 2: Positional Isomers

Altering the substitution pattern on the aromatic ring can drastically change the molecule's three-dimensional shape and electronic properties, influencing how it docks with a biological target.

  • Methyl 2-amino-4-bromo-5-fluorobenzoate: Moving the amino group to the ortho position relative to the ester creates a different vector for molecular elaboration and can introduce new intramolecular hydrogen bonding possibilities, which can rigidify the molecule's conformation.[7]

  • Methyl 3-amino-2-fluorobenzoate: This isomer is a known key intermediate in the synthesis of targeted cancer therapies like Dabrafenib Mesylate.[8] Its utility underscores the importance of substituent placement for achieving the correct geometry for binding to specific kinase targets.

Category 3: Bioisosteric Replacement

Bioisosterism is a powerful strategy in which a functional group is replaced by another with similar physicochemical properties to enhance biological activity or ADME characteristics.[6][9] Here, we consider replacing the methyl ester, which is prone to hydrolysis by esterases in vivo.

  • Sulfonamides: The sulfonamide group is a classic non-classical bioisostere of a carboxylic acid.[6] While geometrically different, it can mimic the hydrogen bonding capabilities of a carboxylic acid and is generally more resistant to metabolic cleavage, offering a path to improved stability.[6]

  • Tetrazoles: The 1H-tetrazole ring is another well-established carboxylic acid bioisostere. Its pKa is comparable to that of a carboxylic acid, allowing it to exist in an anionic state at physiological pH and engage in similar ionic interactions with protein targets. This moiety is found in numerous FDA-approved drugs.

The following diagram illustrates the concept of selecting an alternative based on desired property modulation.

G cluster_strats Modification Strategies cluster_outcomes Potential Outcomes parent This compound (Parent Scaffold) halogen Halogen Replacement parent->halogen e.g., Br -> Cl positional Positional Isomerism parent->positional e.g., 4-amino -> 2-amino bioisostere Bioisosteric Replacement parent->bioisostere e.g., -COOMe -> -SO2NH2 props Modulate Lipophilicity & Solubility halogen->props binding Alter Binding Geometry & Conformation positional->binding adme Improve Metabolic Stability (ADME) bioisostere->adme

Caption: Strategic selection of alternative building blocks.
Quantitative Physicochemical Comparison

The table below summarizes key calculated and experimental properties of the parent compound and selected alternatives. This data is essential for making an informed choice based on the goals of a drug discovery program.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Feature
This compound C₈H₇BrFNO₂248.051123171-91-4Parent Scaffold[1][2]
Methyl 4-amino-3-chloro-5-fluorobenzoate C₈H₇ClFNO₂203.60885459-00-9Reduced Lipophilicity
Methyl 2-amino-4-bromo-5-fluorobenzoate C₈H₇BrFNO₂248.041395493-30-7Altered H-Bonding[7]
4-Amino-3-bromo-5-fluorophenyl)methanesulfonamide C₇H₈BrFN₂O₂S283.12N/ACarboxylate Bioisostere

Experimental Protocols: Synthesis and Evaluation

To ensure trustworthiness and practical utility, this section provides detailed, self-validating experimental protocols. We describe a representative synthetic reaction (Suzuki coupling) to append a new moiety to the core scaffold and a robust in vitro kinase assay to evaluate the biological activity of the resulting inhibitor.

Workflow for Synthesis and Evaluation

The following diagram outlines the logical flow from building block selection to biological data generation.

G start Select Building Block (Parent or Alternative) synthesis Step 1: Suzuki Coupling with Pyridine-4-boronic acid start->synthesis purify Step 2: Purification (Column Chromatography) synthesis->purify hydrolysis Step 3: Ester Hydrolysis (LiOH) to yield final acid purify->hydrolysis assay_prep Step 4: Compound Preparation (DMSO stock, serial dilution) hydrolysis->assay_prep assay Step 5: In Vitro Kinase Assay (e.g., VEGFR-2 LANCE Ultra) assay_prep->assay end Generate IC₅₀ Value (Comparative Data) assay->end

Caption: Experimental workflow from scaffold to activity.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Causality: The Suzuki coupling is chosen for its robustness, functional group tolerance, and wide use in constructing biaryl structures common in kinase inhibitors. The bromine on the scaffold serves as an excellent handle for this palladium-catalyzed reaction.

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane

  • Toluene

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add this compound (e.g., 248 mg, 1.0 mmol), pyridine-4-boronic acid (148 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Purge the flask with argon for 5 minutes.

  • Add degassed 1,4-dioxane (5 mL) and toluene (5 mL), followed by the 2M Na₂CO₃ solution (1.5 mL, 3.0 mmol).

  • Heat the reaction mixture to 90°C and stir under argon for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water (15 mL) and EtOAc (20 mL).

  • Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the coupled product.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

Causality: Many aminobenzoate-derived compounds are designed as ATP-competitive kinase inhibitors.[10][11][12] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE® Ultra assay, is a highly sensitive and robust method for quantifying kinase activity and determining inhibitor potency (IC₅₀).

Materials:

  • VEGFR-2 kinase (recombinant)

  • ULight™-poly GT peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized test compounds and a positive control (e.g., Sorafenib)

  • 384-well low-volume white plates

  • TR-FRET capable plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix of VEGFR-2 enzyme and ULight™-poly GT substrate in assay buffer. Add 5 µL of this mix to each well containing the compound.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration). Add 5 µL of the ATP solution to each well to start the phosphorylation reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The duration should be optimized to ensure the reaction is in the linear range.

  • Detection: Prepare a detection mix containing the Eu-labeled antibody in detection buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

While this compound is a potent tool in the medicinal chemist's arsenal, a truly effective drug discovery campaign thrives on diversity and strategic optimization. This guide has demonstrated that viable and valuable alternatives are readily available, each offering distinct advantages for modulating physicochemical properties, exploring novel binding modes, and improving metabolic stability. The choice between a direct halogen analog like the chloro-derivative, a positional isomer, or a more transformative bioisosteric replacement depends entirely on the specific goals of the project—be it enhancing solubility, escaping an existing patent landscape, or designing a more durable therapeutic agent. By employing robust synthetic methods and quantitative biological assays, researchers can confidently compare these building blocks and select the optimal scaffold to accelerate the journey from a promising hit to a clinical candidate.

References

Comparative analysis of palladium versus nickel catalysts for Suzuki coupling of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis: Palladium vs. Nickel Catalysts for the Suzuki Coupling of Methyl 4-Amino-3-bromo-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of biaryl scaffolds essential for pharmaceutical development.[1][2] The synthesis of substituted biaryls, such as those derived from this compound, presents a significant challenge due to the substrate's electronic properties and steric hindrance. This guide provides a comprehensive comparative analysis of traditional palladium-based catalysts and emerging nickel-based systems for this specific transformation. While palladium, particularly when paired with bulky, electron-rich phosphine ligands, remains a highly reliable choice, nickel catalysts are gaining prominence as a cost-effective and potent alternative capable of unique reactivity.[3][4] The selection between these two metals is not merely a question of cost, but a nuanced decision based on desired reaction kinetics, functional group tolerance, and overall process sustainability. This document delves into the mechanistic underpinnings, presents comparative experimental data, and offers field-proven insights to guide catalyst selection for this challenging yet crucial coupling reaction.

Mechanistic Underpinnings: A Tale of Two Metals

The efficacy of both palladium and nickel in catalyzing the Suzuki-Miyaura reaction stems from their ability to cycle through different oxidation states. However, subtle differences in their electronic properties lead to distinct mechanistic pathways and reactivities.

The Classical Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed Suzuki coupling involves a Pd(0)/Pd(II) cycle.[5][6][7][8] This process is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species. The subsequent steps, transmetalation with an activated boronic acid derivative and reductive elimination, yield the biaryl product and regenerate the active Pd(0) catalyst.[5][6] For challenging substrates, the oxidative addition is often the rate-limiting step, a hurdle that is effectively overcome by using electron-rich and sterically bulky phosphine ligands.[9] These ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step.[9]

Palladium Catalytic Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Product ArPdAr_prime->Product Ar-Ar'

Caption: The canonical Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Versatile Nickel Catalytic Cycle

Nickel, being more earth-abundant and less expensive than palladium, offers a compelling alternative.[10] Its catalytic cycle can also proceed through a Ni(0)/Ni(II) pathway analogous to palladium. However, nickel's lower reduction potential and propensity to access Ni(I) and Ni(III) oxidation states open up alternative, often radical, mechanistic pathways.[11][12] This accessibility to different redox states is a key reason for nickel's enhanced reactivity towards more challenging electrophiles, such as aryl chlorides and fluorides.[13][14] The mechanism can be more complex, sometimes involving single-electron transfer (SET) steps or Ni(I)/Ni(III) cycles, which can be particularly effective for substrates that are sluggish in the traditional two-electron Pd cycle.[11][12]

Nickel Catalytic Cycle cluster_1 Potential Ni(I)/Ni(III) Pathway Ni1 Ni(I)X(L₂) Radical_Pathway Radical Intermediates Ni1->Radical_Pathway SET with Ar-X Ni3 Ar-Ni(III)(Ar')X(L₂) Ni3->Ni1 Reductive Elimination Product Product Ni3->Product Ar-Ar' Start Ni(0) or Ni(II) Precursor Start->Ni1 Generation of Active Species Radical_Pathway->Ni3

Caption: An alternative Ni(I)/Ni(III) pathway, showcasing nickel's mechanistic versatility.

Comparative Catalyst Performance Analysis

The choice between palladium and nickel is dictated by the specific demands of the substrate. This compound is an electron-deficient aryl bromide with two ortho substituents, presenting both steric and electronic challenges.

Palladium-Based Systems: The Gold Standard

For substrates like the one , first-generation palladium catalysts such as Pd(PPh₃)₄ can be effective but often require high temperatures and catalyst loadings.[3] The true breakthrough for challenging couplings came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands.[9]

  • Catalysts and Ligands: Systems based on palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) combined with ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are exceptionally effective.[9]

  • Causality: The steric bulk of these ligands promotes the formation of a monoligated L₁Pd(0) species, which is highly reactive in the oxidative addition step.[9] Their strong electron-donating character increases electron density on the palladium center, further facilitating the cleavage of the C-Br bond and accelerating the final reductive elimination.[9][15]

Nickel-Based Systems: The Cost-Effective Powerhouse

Nickel catalysts have emerged as a powerful and economical alternative, often demonstrating superior reactivity for electron-deficient or sterically hindered aryl halides.[10][13]

  • Catalysts and Ligands: Common precursors include NiCl₂(dme), NiCl₂(PCy₃)₂, or Ni(COD)₂. These are often paired with phosphine ligands like tricyclohexylphosphine (PCy₃) or N-heterocyclic carbenes (NHCs) such as SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene).[16][17]

  • Causality: Nickel's smaller atomic radius and different electronic structure can lead to a lower energy barrier for oxidative addition with hindered substrates. The ability to engage in different mechanistic pathways allows nickel to overcome deactivation pathways that can plague palladium with certain substrates.[12] Furthermore, nickel is highly effective at activating C-Cl and C-O bonds (e.g., from carbamates or sulfamates), expanding the potential scope of coupling partners.[14][18]

Experimental Data & Protocols

The following protocols are representative procedures for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(OAc)₂/SPhos

This protocol leverages a modern, highly active catalyst system suitable for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene/Water (10:1 mixture, 0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos under a positive pressure of inert gas.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(dme)/PCy₃

This protocol provides a cost-effective method using a common nickel precursor.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(dme) (5 mol%)

  • Tricyclohexylphosphine (PCy₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane (0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add NiCl₂(dme) and PCy₃ to a dry Schlenk flask.

  • Add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully with 1M HCl, and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Comparative Data Summary

The following table summarizes typical performance data for the coupling of electron-deficient, ortho-substituted aryl bromides with phenylboronic acid, based on literature precedents.[3][19]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Toluene/H₂O10012>90
Pd(PPh₃)₄ (5 mol%)-K₂CO₃Dioxane/H₂O10024~75-85
NiCl₂(dme) (5 mol%)PCy₃K₃PO₄Dioxane10016>85
NiCl₂(dppf) (5 mol%)dppfK₂CO₃DMF8012~90

Discussion & Practical Considerations

  • Catalyst Selection Rationale: For the target substrate, the presence of the ortho-fluoro and ortho-amino groups increases steric hindrance around the bromine atom. This makes the oxidative addition step more challenging. Palladium systems with bulky biarylphosphine ligands (like SPhos) are explicitly designed to overcome this steric barrier and are often the most reliable choice, providing high yields.[9][20] Nickel catalysts, with their inherent high reactivity, are also an excellent option and may achieve similar or better results at a lower cost, though they can be more sensitive to air and moisture.[4][13]

  • Cost and Sustainability: Nickel is significantly more abundant and therefore cheaper than palladium.[10][21] This makes nickel catalysis highly attractive for large-scale synthesis. However, a full sustainability analysis must also consider the environmental impact of solvents and ligands.[22] While nickel is often touted as "greener," some studies suggest that palladium catalysis performed in water can have a smaller overall environmental footprint than nickel catalysis in organic solvents.[22]

  • Toxicity: The idea that nickel is inherently "greener" due to lower toxicity is being re-evaluated. While palladium is a "heavy metal," toxicological data suggests that some soluble nickel compounds can possess significant toxicity, comparable to or greater than palladium complexes.[23][24] The toxicity is highly dependent on the specific complex and its solubility.[23]

Conclusion & Recommendations

For the Suzuki-Miyaura coupling of this compound, both palladium and nickel catalysts offer viable and effective solutions.

  • Choose Palladium when: The highest reliability and yield are paramount, and cost is a secondary concern. A system comprising Pd(OAc)₂ with a bulky biarylphosphine ligand like SPhos or RuPhos is the recommended starting point for achieving excellent results with this sterically hindered and electronically deactivated substrate.

  • Choose Nickel when: Cost-effectiveness is a primary driver, especially for scale-up operations. A system like NiCl₂(dme) with PCy₃ or an NHC ligand can provide comparable or even superior reactivity. However, careful optimization and rigorous inert atmosphere techniques are critical for success.

Ultimately, the optimal catalyst is best determined through empirical screening. This guide provides the foundational knowledge and starting protocols to enable researchers to make an informed decision and efficiently develop a robust process for this challenging and valuable transformation.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized Methyl 4-Amino-3-bromo-5-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Novel Drug Candidates

In the landscape of pharmaceutical development, halogenated aromatic amines serve as pivotal building blocks for a multitude of active pharmaceutical ingredients (APIs). Methyl 4-Amino-3-bromo-5-fluorobenzoate and its derivatives are of particular interest due to their utility in synthesizing targeted therapies. The synthetic route to these molecules, while effective, can introduce a variety of impurities, including unreacted starting materials, isomeric by-products, or degradation products. The precise identification and quantification of these impurities are not merely a regulatory formality; they are fundamental to ensuring the safety and efficacy of the final drug product.

This guide provides an in-depth, experience-driven protocol for the purity analysis of this compound derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection. We will delve into the causality behind methodological choices, establish a self-validating protocol through rigorous system suitability testing, and objectively compare this workhorse technique against powerful alternatives, supported by experimental data.

Part 1: The Primary Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, reproducibility, and robustness.[1][2] For a molecule like this compound, which possesses a moderate polarity and a strong UV chromophore, reversed-phase HPLC is the logical choice.

The Causality Behind the Choice: Reversed-phase chromatography utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By systematically increasing the organic solvent content in the mobile phase (gradient elution), we can effectively elute compounds based on their relative polarity, ensuring that the main analyte is well-resolved from both more polar and less polar impurities.

Detailed Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability tests as an integral part of the analytical run, in alignment with USP and ICH guidelines.[3][4][5]

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobicity to retain the analyte and its likely impurities.

  • Chemicals and Reagents:

    • This compound Reference Standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (Milli-Q or equivalent HPLC grade).

    • Formic Acid (or Trifluoroacetic Acid, for mobile phase modification).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid serves a critical purpose: by maintaining a low pH, it ensures that the amino group on the analyte is protonated. This prevents peak tailing that can occur from interactions between the basic amine and residual silanols on the silica-based stationary phase, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B is typically a good starting point to ensure sample solubility.

  • Reference Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized sample at the same concentration as the reference standard.

3. Chromatographic Conditions: The following conditions are a robust starting point and should be optimized as needed.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm, or the absorbance maximum (λmax) determined by the DAD scan of the main analyte peak.

  • Gradient Elution: A gradient is essential to ensure the elution of all potential impurities with varying polarities within a reasonable timeframe.

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

4. System Suitability Testing (SST): The Self-Validation Checkpoint Before any sample analysis, the system's readiness must be verified.[3][5] This is achieved by making five replicate injections of the Reference Standard Solution. The results must meet the criteria established during method validation.[6][7]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A high tailing factor can indicate undesirable column interactions.[6]
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness, which is vital for detecting small impurity peaks.[7]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the autosampler and pump.[6]
Resolution (Rs) ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation between critical peaks, which is essential for accurate quantification.[4]

5. Data Analysis and Purity Calculation: The purity of the synthesized sample is calculated using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) determined during method validation should be used.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: Aq. Formic Acid, B: ACN + Formic Acid) B Prepare Reference Standard & Sample Solutions (0.5 mg/mL) A->B C Equilibrate HPLC System & Column (C18, 30°C) B->C D System Suitability Test (SST) (5 Replicate Injections of Standard) C->D E Check SST Criteria (Tailing, Plates, %RSD) D->E E->C Fail F Inject Synthesized Sample(s) E->F Pass G Integrate Chromatogram Peaks F->G H Calculate Purity (Area Percent Method) G->H I Generate Final Report H->I

Caption: A standard workflow for HPLC purity analysis, from preparation to final reporting.

Interpreting the Data: A Hypothetical Batch Analysis

The table below presents hypothetical data for three synthesized batches, demonstrating how results are typically summarized.

Batch IDRetention Time (min)Main Peak Area (%)Impurity 1 (Area %)Impurity 2 (Area %)Purity (%)SST Status
BATCH-00115.299.650.15 (at 12.1 min)0.20 (at 16.5 min)99.65Pass
BATCH-00215.398.900.75 (at 12.1 min)0.35 (at 18.2 min)98.90Pass
BATCH-00315.299.81Not Detected0.19 (at 16.5 min)99.81Pass

Part 2: A Comparative Guide to Alternative Analytical Techniques

While HPLC-UV is a powerful tool for routine quality control, it has limitations. It cannot definitively identify unknown impurities, as identification is based solely on retention time relative to a standard. For comprehensive characterization, orthogonal techniques are required.[1]

Orthogonal Methods: These are analytical techniques that use different separation or detection principles. Employing them provides a more complete picture of a sample's purity.

Here, we compare our primary HPLC-UV method with two powerful alternatives: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Supercritical Fluid Chromatography (SFC).

Comparative Performance Data
ParameterHPLC-UVUPLC-MSSupercritical Fluid Chromatography (SFC)
Principle Reversed-phase liquid chromatography with UV absorbance detection.Reversed-phase liquid chromatography with mass spectrometric detection.Chromatography using a supercritical fluid (e.g., CO₂) as the mobile phase.[8]
Selectivity Moderate; based on retention time.Very High; based on retention time and mass-to-charge ratio (m/z).High; offers unique selectivity, especially for chiral separations.[9]
Sensitivity Good (ng range).Excellent (pg-fg range). Can detect trace-level impurities.[1]Good (ng range).
Information Quantitative (purity %).Quantitative and Qualitative (provides molecular weight for impurity identification).[10]Quantitative.
Analysis Time 25-35 minutes.5-15 minutes (UPLC uses smaller particles for faster separations).3-10 minutes (low viscosity of supercritical CO₂ allows for high flow rates).[8]
Solvent Use High (Acetonitrile, Water).Moderate (lower due to shorter run times).Very Low (primarily uses captured CO₂), making it a "green" technique.[8]
Cost Low initial and operational cost.High initial and operational cost.High initial cost, lower operational cost (less solvent waste).
The Logic of Method Selection

The choice of analytical technique is driven by the stage of drug development and the specific question being asked.

Method_Selection cluster_goal cluster_methods cluster_attributes Goal Purity Analysis of Synthesized Derivative HPLC HPLC-UV Goal->HPLC UPLCMS UPLC-MS Goal->UPLCMS SFC SFC Goal->SFC Att_HPLC ✓ Robust & Cost-Effective ✓ Ideal for Routine QC ✗ Limited Identification HPLC->Att_HPLC Att_UPLCMS ✓ High Sensitivity ✓ Definitive Identification (MS) ✓ Fast Analysis UPLCMS->Att_UPLCMS Att_SFC ✓ Green Chemistry ✓ Very Fast Analysis ✓ Chiral Separations SFC->Att_SFC

Caption: Logical guide for selecting the appropriate analytical technique based on its attributes.

Expert Insights:

  • For routine batch release and quality control: The validated HPLC-UV method is the most practical and cost-effective choice. Its robustness is its greatest asset.[2]

  • For impurity identification and structural elucidation: When an unknown peak appears in the HPLC chromatogram, UPLC-MS is indispensable. It provides the molecular weight of the impurity, which is the first and most critical piece of information needed to determine its structure.[9][10]

  • For high-throughput screening or green initiatives: SFC is an excellent alternative. Its speed is a major advantage in early discovery phases, and its significantly lower solvent consumption aligns with modern green chemistry principles.[8]

Conclusion

The purity analysis of this compound derivatives is a multi-faceted task that relies on a well-chosen primary analytical method, fortified by orthogonal techniques for comprehensive characterization. A robust, validated reversed-phase HPLC method serves as the foundation for routine quality control, providing reliable and reproducible purity data. The protocol and system suitability criteria detailed in this guide establish a self-validating framework to ensure data integrity.

However, a complete understanding of a compound's impurity profile requires looking beyond a single technique. Leveraging the high sensitivity and identification power of UPLC-MS for unknown peaks and the speed and sustainability of SFC for high-throughput applications provides a holistic and scientifically sound approach. The intelligent application of these complementary techniques is crucial for advancing safe and effective drug candidates from the laboratory to the clinic.

References

A Comparative Guide to the Definitive Structural Confirmation of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is not merely a procedural step; it is the bedrock upon which all subsequent research, patent filings, and regulatory submissions are built. Methyl 4-Amino-3-bromo-5-fluorobenzoate, a highly functionalized aromatic building block, presents a classic analytical challenge. Its multiple substituents create the potential for several isomers, making presumptive identification through standard spectroscopic methods risky. This guide provides an in-depth comparison of analytical techniques, establishing why X-ray crystallography remains the gold standard for absolute structural assignment and how it synergizes with other methods to provide a complete analytical picture.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For determining the precise three-dimensional arrangement of atoms in a molecule, single-crystal X-ray diffraction is the most powerful and unambiguous technique available.[1][2] It moves beyond connectivity to provide explicit spatial coordinates, bond lengths, bond angles, and crucial information about intermolecular interactions in the solid state. This level of detail is indispensable for understanding structure-activity relationships (SAR) and for ensuring the intellectual property of a new molecular entity.

The Causality Behind the Method: Why SC-XRD is Definitive

Unlike spectroscopic methods which infer structure from the physical properties of nuclei or bonds, X-ray crystallography directly maps the electron density of the molecule. When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the beams in a specific pattern.[3] By analyzing the geometry and intensity of this diffraction pattern, we can mathematically reconstruct a three-dimensional map of the electron density and thus pinpoint the location of each atom in the molecule and the crystal lattice. For a molecule like this compound, this means we can directly "see" the relative positions of the amino, bromo, and fluoro substituents on the aromatic ring, leaving no room for isomeric ambiguity.

Experimental Protocol: From Powder to Proof

The following protocol outlines a self-validating workflow for the structural determination of this compound.

Step 1: Synthesis and Purification The target compound can be synthesized from its corresponding benzoic acid precursor, 4-Amino-3-bromo-5-fluorobenzoic acid.[4] A standard Fischer esterification using methanol with a catalytic amount of strong acid is a common route. Post-synthesis, rigorous purification via column chromatography or recrystallization is critical, as impurities can severely inhibit crystal growth.

Step 2: Crystal Growth — The Art of Patience Obtaining a high-quality single crystal is the most crucial, and often most challenging, step. The choice of solvent is paramount.

  • Rationale: The ideal solvent system is one in which the compound is sparingly soluble. This allows for slow, ordered precipitation, which is the essence of crystal growth.

  • Methodology (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexanes) to near-saturation in a clean vial.

    • Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at room temperature.

    • Monitor periodically for the formation of small, well-defined, and transparent crystals. Crystals suitable for diffraction are typically in the range of 0.1–0.4 mm.[5]

Step 3: Data Collection and Structure Solution

  • A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker SMART APEX2 CCD with MoKα radiation, λ=0.71073 Å).[6]

  • The crystal is cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations, resulting in a sharper diffraction pattern.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • The collected data is processed to determine the unit cell dimensions and space group.

  • The structure is "solved" using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.

  • The model is "refined" against the experimental data, a process that optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should ideally be below 5-7% for a well-refined structure.

Visualizing the Workflow

xray_workflow cluster_prep Sample Preparation cluster_analysis Diffraction & Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth High Purity Sample data_collection Data Collection (Diffractometer) crystal_growth->data_collection Select Single Crystal data_processing Data Processing (Unit Cell / Space Group) data_collection->data_processing structure_solution Structure Solution (Initial Model) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Output refinement->validation Low R-factor

Caption: Workflow for Single-Crystal X-ray Crystallography.

Anticipated Structural Data
ParameterExpected Value/InformationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, P-1Defines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating box that builds the crystal.
C-Br Bond Length ~1.88 - 1.91 ÅConfirms the presence and location of the bromine atom.
C-F Bond Length ~1.34 - 1.36 ÅConfirms the presence and location of the fluorine atom.
C-N Bond Length ~1.37 - 1.40 ÅCharacterizes the amino group's bond to the aromatic ring.
Torsion Angles e.g., C-C-C-ODefines the conformation of the methyl ester group relative to the ring.
Hydrogen Bonding N-H···O interactionsReveals key intermolecular forces that govern crystal packing.[5]

Part 2: A Comparative Analysis with Spectroscopic Techniques

Spectroscopic methods are indispensable for routine analysis, reaction monitoring, and preliminary characterization. However, as the following comparison demonstrates, they each have inherent limitations that prevent them from being definitive for complex isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic tool for determining the connectivity of a molecule in solution.[9][10] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.

  • ¹H NMR: Would show distinct signals for the two aromatic protons and the methyl ester protons. The chemical shifts and coupling constants would provide strong clues about their relative positions. Protons on aromatic rings typically appear between 6.5-8.0 ppm.[11]

  • ¹³C NMR: Would show eight unique carbon signals, with aromatic carbons appearing in the 120-150 ppm range.[11]

  • ¹⁹F NMR: A single resonance would confirm the presence of one fluorine atom.

  • Limitation: While 2D NMR techniques (like COSY, HMBC, and NOESY) can build a robust picture of the molecular skeleton, definitively assigning the substitution pattern among three different halogens/groups on a benzene ring can be challenging and may rely on empirical calculations of chemical shifts, which are not foolproof. It cannot provide the solid-state conformational and packing information that crystallography does.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound and to study its fragmentation patterns.

  • Information Provided: High-resolution MS would confirm the elemental formula (C₈H₇BrFNO₂) by providing a highly accurate mass measurement. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would be a clear diagnostic feature.

  • Limitation: MS cannot distinguish between isomers.[12] All positional isomers of this compound would have the exact same molecular weight and isotopic pattern, making it impossible to confirm the substitution pattern from this data alone.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.[13]

  • Information Provided:

    • N-H stretch: Two distinct peaks would likely appear in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[14]

    • C=O stretch: A strong absorption around 1700-1730 cm⁻¹ would indicate the presence of the ester carbonyl group.[15]

    • C-O stretch: A signal in the 1100-1300 cm⁻¹ range would correspond to the ester C-O bond.[15]

  • Limitation: IR spectroscopy confirms which functional groups are present but provides almost no information about the overall molecular architecture or how the substituents are arranged on the aromatic ring.

Comparative Summary
TechniqueInformation ProvidedKey AdvantageDefinitive for Isomers?
SC-X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous, direct visualization of molecular structure.Yes
NMR Spectroscopy Atomic connectivity (C-H framework), electronic environment of nuclei.Excellent for structural elucidation in solution.No (Can be ambiguous)
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.High sensitivity and accuracy for molecular formula.No
Infrared Spectroscopy Presence of specific functional groups (-NH₂, C=O, etc.).Fast, simple, and excellent for functional group identification.No

Part 3: A Holistic and Authoritative Analytical Strategy

decision_tree cluster_spectroscopy Initial Spectroscopic Characterization cluster_final_proof Definitive Structural Proof start Synthesized Product: This compound? ms MS Analysis Confirms MW & Formula? start->ms ir IR Analysis Confirms Functional Groups? ms->ir Yes stop_mw Incorrect MW (Synthesis Failed/Impure) ms->stop_mw No nmr NMR Analysis Consistent with Proposed Structure? ir->nmr Yes stop_fg Incorrect Functional Groups (Wrong Product) ir->stop_fg No xrd Single Crystal Growth & X-ray Diffraction nmr->xrd Yes, but ambiguous stop_conn Incorrect Connectivity (Isomer/Wrong Product) nmr->stop_conn No final_structure Unambiguous 3D Structure Confirmed xrd->final_structure

Caption: Integrated workflow for structural confirmation.

For a polysubstituted aromatic compound like this compound, where isomerism is a critical concern, a multi-technique approach is essential for characterization. Spectroscopic methods (NMR, MS, IR) provide rapid and vital pieces of the puzzle, confirming the molecular formula, functional groups, and atomic connectivity. However, they assemble a picture that remains, to some degree, an inference. Only single-crystal X-ray crystallography provides direct, unambiguous, and legally defensible proof of the absolute structure. It is the definitive technique that transforms a proposed structure into a confirmed chemical entity, providing the solid foundation required for advanced research and development.

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Substituted Fluorobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The strategic design of these inhibitors often hinges on the selection of a versatile starting scaffold that allows for the exploration of chemical space to achieve desired potency and selectivity. Methyl 4-Amino-3-bromo-5-fluorobenzoate and its structural analogs represent a valuable class of starting materials for the synthesis of potent kinase inhibitors. The presence of multiple reaction sites on this scaffold—the amino group, the bromine and fluorine atoms, and the methyl ester—provides medicinal chemists with a rich platform for diversification and optimization of structure-activity relationships (SAR).

This guide provides a comparative analysis of two prominent kinase inhibitors, Fedratinib and AZD8931, whose core structures can be conceptually derived from fluorinated aminobenzoic acid scaffolds. We will delve into their synthesis, compare their efficacy against their respective kinase targets, and provide detailed experimental protocols for their evaluation. This in-depth analysis aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of kinase inhibitor development.

The Strategic Advantage of Fluorinated Scaffolds

The introduction of fluorine into small molecule drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. Increased metabolic stability, enhanced membrane permeability, and improved binding affinity are among the benefits often attributed to fluorination. The 3-bromo-5-fluoro substitution pattern on the aniline ring, as seen in our conceptual starting material, offers distinct advantages for SAR exploration. The electronic properties of the halogens can modulate the pKa of the aniline nitrogen, influencing its reactivity in subsequent synthetic steps and its interaction with the kinase active site. Furthermore, these substituents provide vectors for further chemical modification to optimize target engagement and selectivity.

Comparative Analysis of Fedratinib and AZD8931

FeatureFedratinib (Inrebic®)AZD8931
Primary Target(s) Janus Kinase 2 (JAK2)EGFR, HER2, HER3
Mechanism of Action ATP-competitive inhibitor of JAK2Reversible, ATP-competitive inhibitor of EGFR, HER2, and HER3
Therapeutic Indication MyelofibrosisInvestigational for various solid tumors
Core Scaffold PyrimidineQuinazoline

Fedratinib: A Selective JAK2 Inhibitor

Fedratinib is an orally bioavailable, selective inhibitor of Janus Kinase 2 (JAK2), a key mediator of signaling for a number of cytokines and growth factors that are critical for hematopoiesis and immune function.[1][2] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms, making JAK2 a prime therapeutic target.[2]

Conceptual Synthesis Pathway

While various synthetic routes to Fedratinib have been described, a plausible synthesis commencing from a substituted aminobenzoic acid derivative can be envisioned. The core pyrimidine scaffold is typically constructed through condensation reactions, followed by sequential nucleophilic aromatic substitution reactions to introduce the side chains that are crucial for its inhibitory activity.

Efficacy and Clinical Data

The efficacy of Fedratinib in the treatment of myelofibrosis has been established in the pivotal JAKARTA and JAKARTA2 clinical trials.[3][4]

Table 1: Clinical Efficacy of Fedratinib in Myelofibrosis

Clinical TrialPatient PopulationPrimary EndpointResult
JAKARTA JAK inhibitor-naïveSpleen volume reduction of ≥35% at week 2436-40% of patients receiving Fedratinib vs. 1% with placebo[4][5]
50% reduction in symptom burden36% of patients receiving Fedratinib vs. 7% with placebo[4]
JAKARTA2 Previously treated with ruxolitinibSpleen volume reduction of ≥35% at week 2431% of patients[5]

These data demonstrate the significant clinical benefit of Fedratinib in reducing spleen size and alleviating disease-related symptoms in patients with myelofibrosis.[4][5]

Selectivity Profile

Fedratinib is a selective inhibitor of JAK2.[4] However, it also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[2][6] This off-target activity may contribute to its overall clinical profile. In broader kinase screening panels, Fedratinib has shown a relatively selective profile.[7]

AZD8931: An Equipotent Inhibitor of the HER Family

AZD8931 is a reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER3 signaling.[8] The HER family of receptor tyrosine kinases plays a critical role in cell proliferation, survival, and differentiation, and their dysregulation is a common driver of tumorigenesis in various cancers.[8]

Conceptual Synthesis Pathway

The synthesis of AZD8931 has been reported starting from methyl 4,5-dimethoxy-2-nitrobenzoate.[9] A key step in the synthesis involves the construction of the quinazoline core, followed by the introduction of the 3-chloro-2-fluorophenylamino group at the C4 position. This aniline moiety is crucial for the inhibitor's potent activity and highlights the relevance of starting materials like this compound.

Efficacy and Preclinical Data

AZD8931 has demonstrated potent inhibition of the HER family kinases in both biochemical and cellular assays.[8][10]

Table 2: In Vitro Potency of AZD8931

Kinase TargetIC₅₀ (nM)
EGFR 12
HER2 14

Data from isolated kinase assays.[8]

In cellular assays, AZD8931 potently inhibited EGF-stimulated phosphorylation of EGFR and heregulin-stimulated phosphorylation of HER2 and HER3 with IC₅₀ values in the low nanomolar range.[8]

Selectivity Profile

AZD8931 displays good selectivity for the HER family of kinases. In a broad kinase panel, it demonstrated over 1000-fold selectivity for the majority of kinases tested, with greater than 100-fold selectivity against MNK1 and Flt-3.[8][10]

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., JAK2, EGFR, HER2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (Fedratinib, AZD8931)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 10 mM stock solution.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Compound Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Stock Stock Serial_Dilution Serial_Dilution Stock->Serial_Dilution 10 mM in DMSO Compound_Plate Compound_Plate Add_Kinase Add_Kinase Compound_Plate->Add_Kinase 2.5 µL Incubate_1 Incubate_1 Add_Kinase->Incubate_1 10 min @ RT Add_Substrate_ATP Add_Substrate_ATP Incubate_1->Add_Substrate_ATP 5 µL Incubate_2 Incubate_2 Add_Substrate_ATP->Incubate_2 60 min @ 30°C Add_ADP_Glo Add_ADP_Glo Incubate_2->Add_ADP_Glo 10 µL Incubate_3 Incubate_3 Add_ADP_Glo->Incubate_3 40 min @ RT Add_Detection_Reagent Add_Detection_Reagent Incubate_3->Add_Detection_Reagent 20 µL Incubate_4 Incubate_4 Add_Detection_Reagent->Incubate_4 30 min @ RT Read_Luminescence Read_Luminescence Incubate_4->Read_Luminescence Plot_Data Plot_Data Read_Luminescence->Plot_Data Calculate_IC50 Calculate_IC50 Plot_Data->Calculate_IC50

Caption: Workflow for an in vitro luminescence-based kinase assay.

Cell-Based Phosphorylation Assay

This protocol outlines a method to assess the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HEL cells for JAK2, A431 cells for EGFR)

  • Cell culture medium and supplements

  • Test compounds (Fedratinib, AZD8931)

  • Ligand for stimulation (e.g., EGF for EGFR)

  • Lysis buffer

  • Phospho-specific and total protein antibodies

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 2 hours.

    • For receptor tyrosine kinases like EGFR, stimulate the cells with the appropriate ligand (e.g., EGF) for 15 minutes.

  • Cell Lysis:

    • Aspirate the media and lyse the cells with lysis buffer.

  • Detection of Phosphorylation:

    • Quantify the levels of the phosphorylated substrate and the total substrate using an ELISA or Western blot.

  • Data Analysis:

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed_Cells Adhere_Overnight Adhere_Overnight Seed_Cells->Adhere_Overnight Add_Inhibitor Add_Inhibitor Adhere_Overnight->Add_Inhibitor 2 hours Stimulate_Ligand Stimulate_Ligand Add_Inhibitor->Stimulate_Ligand 15 min (if applicable) Lyse_Cells Lyse_Cells Stimulate_Ligand->Lyse_Cells Detect_Phosphorylation Detect_Phosphorylation Lyse_Cells->Detect_Phosphorylation ELISA or Western Blot Normalize_Data Normalize_Data Detect_Phosphorylation->Normalize_Data Calculate_Cellular_IC50 Calculate_Cellular_IC50 Normalize_Data->Calculate_Cellular_IC50

Caption: Workflow for a cell-based phosphorylation assay.

Conclusion and Future Perspectives

The comparative analysis of Fedratinib and AZD8931 underscores the versatility of substituted aminobenzoic acid scaffolds in the design of potent and selective kinase inhibitors. Fedratinib's success in the clinic for the treatment of myelofibrosis highlights the therapeutic potential of targeting the JAK-STAT pathway. AZD8931, with its equipotent inhibition of the HER family, represents a promising strategy for overcoming resistance mechanisms that can arise from the complex interplay within this receptor family.

The future of kinase inhibitor development will likely focus on several key areas:

  • Enhanced Selectivity: Designing inhibitors with improved selectivity to minimize off-target effects and associated toxicities.

  • Targeting Resistance Mutations: Developing next-generation inhibitors that can overcome acquired resistance mutations.

  • Combination Therapies: Exploring the synergistic effects of combining kinase inhibitors with other therapeutic modalities.

  • Novel Scaffolds: The continued exploration of novel chemical scaffolds, such as those derived from this compound, will be crucial for expanding the arsenal of targeted therapies.

By leveraging a deep understanding of structure-activity relationships and employing robust experimental validation, the scientific community can continue to advance the development of innovative and effective kinase inhibitors for the benefit of patients.

References

A Comparative Guide to the In Vitro Kinase Inhibitory Activity of Compounds Derived from Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a discovery program. The substituted aminobenzoic acid framework is a cornerstone in the synthesis of kinase inhibitors, offering a versatile platform for generating compounds that can potently and selectively modulate the activity of this crucial enzyme class. This guide provides an in-depth comparison of the in vitro kinase inhibitory profile of a compound synthesized from a Methyl 4-Amino-3-bromo-5-fluorobenzoate-related precursor, with a focus on its activity against the strategically important c-KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinases. We will delve into the experimental data, compare its performance against established inhibitors, and provide detailed protocols to enable the replication and expansion of these findings.

Introduction: The Strategic Importance of the 4-Amino-3-halo-5-fluorobenzoate Scaffold

The dysregulation of protein kinase activity is a well-established driver of numerous pathologies, most notably cancer.[1] This has positioned kinase inhibitors as a major class of therapeutic agents. The 4-amino-3-halo-5-fluorobenzoate scaffold is of particular interest in medicinal chemistry. The amino group provides a key reactive handle for the construction of amide or urea linkages, which are prevalent in many kinase inhibitors. The halogen substituents (bromo and fluoro) offer a means to modulate the electronic properties and lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic profile.

This guide will focus on a potent kinase inhibitor, Ripretinib, whose synthesis utilizes a core structure derived from a precursor closely related to this compound. Ripretinib is a "switch-control" inhibitor, a sophisticated mechanism that locks the kinase in an inactive conformation.[2] Its primary targets, c-KIT and PDGFRα, are receptor tyrosine kinases that, when constitutively activated by mutation, are key oncogenic drivers in various cancers, including gastrointestinal stromal tumors (GIST).[3][4]

Comparative Kinase Inhibitory Activity: A Head-to-Head Analysis

To contextualize the efficacy of compounds derived from the 4-amino-3-bromo-5-fluorobenzoate scaffold, we will compare the in vitro inhibitory activity of Ripretinib against two well-established, multi-kinase inhibitors that are also used in the treatment of GIST: Sunitinib and Sorafenib. These comparators are synthesized from different chemical precursors, highlighting the unique contribution of the 4-amino-3-bromo-5-fluorobenzoate-derived structure to the final biological activity.

CompoundPrecursor ScaffoldTarget KinaseIC50 (nM)Reference
Ripretinib 4-Amino-3-bromo-5-fluorophenylc-KIT (wild type)13[5]
PDGFRα (wild type)13[5]
Sunitinib Pyrrole-carboxamidec-KIT (wild type)42[6]
PDGFRα69[7]
PDGFRβ2[7]
Sorafenib Picolinamidec-KIT68
PDGFRβ57

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a biochemical assay.

The data clearly demonstrates that Ripretinib exhibits potent, low nanomolar inhibition of both wild-type c-KIT and PDGFRα. Its efficacy is comparable to or greater than that of Sunitinib and Sorafenib against these specific targets. This underscores the value of the 4-amino-3-bromo-5-fluorophenyl moiety in the design of highly potent kinase inhibitors.

The c-KIT/PDGFRα Signaling Axis: A Key Target in Oncology

The rationale for targeting c-KIT and PDGFRα stems from their critical role in cell signaling pathways that govern cell proliferation, survival, and migration.[1][3] Ligand binding to these receptors induces dimerization and autophosphorylation, initiating a cascade of downstream signaling events. In certain cancers, mutations in the genes encoding these receptors lead to their constitutive activation, resulting in uncontrolled cell growth.

Below is a simplified representation of the c-KIT signaling pathway, a primary target for the inhibitors discussed.

cKIT_Signaling SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT JAK/STAT Dimerization->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival & Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor Ripretinib (Inhibitor) Inhibitor->Dimerization

Caption: Simplified c-KIT signaling pathway and the point of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

To empirically determine the inhibitory potential of newly synthesized compounds, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[8][9]

Materials:
  • Recombinant human c-KIT or PDGFRα kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (synthesized from this compound) and control inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of test compounds in DMSO C Add compound, kinase, and substrate to plate A->C B Prepare kinase, substrate, and ATP solutions in assay buffer B->C D Initiate reaction by adding ATP solution C->D E Incubate at 30°C for 60 minutes D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Incubate for 40 minutes at room temperature F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate light G->H I Incubate for 30-60 minutes at room temperature H->I J Measure luminescence with a plate reader I->J K Calculate IC50 values J->K

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Procedure:
  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds and control inhibitors in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Enzyme and Substrate Addition: Add 2 µL of the kinase solution and 2 µL of the substrate solution to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume will be 7 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 7 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 14 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a suitable software package.

Conclusion and Future Directions

The strategic use of the this compound scaffold has proven to be a highly effective approach in the design of potent kinase inhibitors, as exemplified by the c-KIT and PDGFRα inhibitor Ripretinib. The in vitro data clearly positions this class of compounds as a compelling alternative to existing therapies, with the potential for further optimization to enhance selectivity and improve pharmacokinetic properties.

Future research should focus on exploring the structure-activity relationships of this scaffold in greater detail. Modifications to the urea linkage, as well as the exploration of different substituents on the phenyl ring, could lead to the discovery of inhibitors with novel kinase selectivity profiles. The detailed experimental protocol provided in this guide serves as a robust starting point for these future investigations, empowering researchers to further unlock the therapeutic potential of this versatile chemical framework.

References

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Methyl 4-Amino-3-bromo-5-fluorobenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the structure-activity relationships (SAR) for analogs of Methyl 4-Amino-3-bromo-5-fluorobenzoate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data to illuminate how structural modifications to this scaffold influence biological activity. We will explore the rationale behind experimental design, provide detailed protocols for synthesis and evaluation, and present a comparative analysis to guide future discovery efforts.

The 4-aminobenzoic acid framework is a well-established "building block" in pharmaceutical development, known for its structural versatility.[1] The introduction of halogen atoms, such as bromine and fluorine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions.[2] Halogenation can enhance hydrophobicity, which may correlate with improved antimicrobial activity, and can also contribute favorably to drug-target interactions through the formation of halogen bonds.[2][3] This guide focuses on dissecting the specific contributions of the amino, bromo, fluoro, and methyl ester moieties of the title compound to its overall biological profile.

I. The Core Scaffold: Deconstructing this compound

The therapeutic potential of any analog series originates from the properties of its core scaffold. The title compound is a substituted aminobenzoate with distinct functional regions that can be systematically modified to probe their impact on activity.

  • Aromatic Ring: The central phenyl ring serves as the primary scaffold, orienting the functional groups in a specific three-dimensional arrangement for target interaction.

  • Amino Group (-NH₂): Positioned at C4, this group is a key site for hydrogen bonding and can be readily modified to introduce diverse side chains, altering polarity, basicity, and steric bulk.

  • Halogen Substituents (-Br and -F): The bromine at C3 and fluorine at C5 are critical for modulating the electronic properties and lipophilicity of the molecule. Aryl bromides are generally more reactive than chlorides in synthetic transformations like palladium-catalyzed cross-coupling reactions, offering a versatile handle for further diversification.[4] Fluorine, with its high electronegativity, can influence the acidity of the neighboring amino group and improve metabolic stability.

  • Methyl Ester (-COOCH₃): The ester group at C1 is a potential hydrogen bond acceptor and can be hydrolyzed by esterases in vivo. Modification at this position can impact solubility, cell permeability, and pharmacokinetics.

II. Synthetic Strategy for Analog Generation

The generation of a diverse library of analogs is fundamental to any SAR study. A common and effective approach involves the modification of a readily available starting material. The following workflow outlines a general strategy for synthesizing derivatives of this compound, focusing on modifications at the 4-amino position, a common site for derivatization.

Experimental Protocol: Synthesis of N-Acyl Analogs

  • Starting Material: Begin with this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-acyl analog.

G cluster_workflow Synthetic Workflow for N-Acyl Analogs start This compound step1 Dissolve in Aprotic Solvent (DCM/DMF) start->step1 step2 Add Base (TEA/DIPEA) step1->step2 step3 Cool to 0°C step2->step3 step4 Add Acyl Chloride / Anhydride step3->step4 step5 Monitor Reaction (TLC/LC-MS) step4->step5 step6 Aqueous Workup step5->step6 step7 Purify (Column Chromatography) step6->step7 end_node Pure N-Acyl Analog step7->end_node

Caption: General workflow for the N-acylation of the core scaffold.

III. Comparative Analysis of Biological Activity: SAR Insights

While a dedicated, comprehensive SAR study on this compound is not extensively published, we can infer valuable relationships by examining data from structurally related compounds, such as substituted aminobenzothiazoles and other halogenated aromatic amines.[4][5][6] The following table summarizes these inferred SAR principles.

Structural Modification Target/Activity Observed Key SAR Findings & Supporting Data Inferred SAR Principle
1. Modification at 4-Amino Group Anticancer, AntimicrobialAcylation of the 2-amino group in benzothiazole analogs is a critical determinant of activity.[6] For example, N,N-disubstituted 2-aminobenzothiazoles show potent inhibition of S. aureus.[5]The 4-amino group likely acts as a key interaction point or a synthetic handle. Introducing larger, lipophilic, or hydrogen-bonding moieties can enhance target engagement.
2. Variation of Halogen at C3 General BioactivityIn palladium-catalyzed reactions, aryl bromides are more reactive than aryl chlorides, facilitating easier diversification.[4] Bromo-substituted derivatives often exhibit greater inhibitory activity than methyl-substituted ones in certain kinase inhibitors.[7]The C3-bromo substituent is a crucial determinant of both synthetic accessibility and biological potency, likely through favorable halogen bonding or steric interactions in the target's binding pocket.
3. Variation of Halogen at C5 General BioactivityFluoro-substitution at the ortho position of a benzyl ring can lead to better inhibitory activity compared to meta or para substitution.[7] Fluorine's high electronegativity can improve metabolic stability and binding affinity.The C5-fluoro group likely enhances binding affinity and improves the pharmacokinetic profile of the molecule by blocking metabolic sites and modulating pKa.
4. Modification of C1-Ester General BioactivityHydrolysis of a methyl ester to a carboxylic acid can alter solubility and introduce a new hydrogen bond donor/acceptor site. Bioisosteric replacement of an amide linker with a triazole ring can extend conformational flexibility.[7]The C1-ester group is a site for tuning pharmacokinetic properties. Conversion to amides or other functional groups can modulate solubility, stability, and target interactions.
5. Introduction of Heterocycles Anticancer, AntimicrobialIncorporating the 4-amino-phenyl moiety into a benzothiazole ring is a common strategy that yields compounds with potent antitumor and antimicrobial activities.[8][9][10]Fusing or linking the core scaffold to heterocyclic systems can introduce favorable drug-like properties, increase rigidity, and provide additional interaction points with biological targets.
IV. Biological Evaluation: Standard Protocols

To ensure the reliability and comparability of data, standardized biological assays are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test analogs in cell culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate step1 Treat with Test Compounds start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 4 hours step3->step4 step5 Solubilize Formazan with DMSO step4->step5 step6 Read Absorbance at 570 nm step5->step6 end_node Calculate IC50 Values step6->end_node

Caption: Standard workflow for assessing compound cytotoxicity via MTT assay.

V. Potential Mechanisms of Action and Signaling Pathways

Derivatives of related scaffolds, such as 2-aminobenzothiazoles, have been shown to exert their anticancer effects by inhibiting various protein kinases.[9] For instance, some analogs have demonstrated inhibitory activity against PI3Kγ, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Inhibition of key nodes in this pathway is a validated strategy for cancer therapy. Analogs of this compound could potentially function by binding to the ATP-binding pocket of kinases like PI3K, preventing the downstream signaling that promotes tumor growth.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Potential Site of Inhibition by Analogs Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt pathway by active analogs.

VI. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis, synthesized from related chemical series, highlights several key principles:

  • The 4-amino group is a prime site for modification to enhance potency and modulate physicochemical properties.

  • The halogenation pattern is critical. The C3-bromo group offers a reactive handle for further synthesis, while the C5-fluoro group likely confers favorable pharmacokinetic and binding properties.

  • The C1-ester provides a point for tuning solubility, metabolic stability, and target interactions.

Future research should focus on a systematic exploration of these modification sites. A focused library synthesis varying substituents at the C4-amino and C1-ester positions would provide more direct and quantitative SAR data. Furthermore, investigating bioisosteric replacements for the phenyl ring and exploring alternative heterocyclic analogs could lead to the discovery of compounds with improved potency, selectivity, and drug-like properties. Elucidating the precise molecular targets through techniques such as thermal shift assays or kinome profiling will be crucial for advancing the most promising leads toward clinical development.

References

A Head-to-Head Comparison of Bromo vs. Chloro Analogs in Organic Synthesis: A Data-Driven Guide to Reaction Yields and Mechanistic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

<_

For researchers, scientists, and drug development professionals, the choice between a bromo or chloro analog as a synthetic precursor is a critical decision that can significantly impact reaction efficiency, cost, and overall project timelines. This guide provides an in-depth, objective comparison of the performance of bromo versus chloro analogs in several key classes of organic reactions, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Fundamental Properties and Reactivity Principles

The divergent reactivity of bromo and chloro analogs is rooted in the fundamental properties of the carbon-halogen (C-X) bond. The two primary factors at play are bond dissociation energy (BDE) and electronegativity.

The C-Cl bond is stronger than the C-Br bond. The average bond dissociation energy for a C-Cl bond in an aryl halide is approximately 328 kJ/mol, whereas for a C-Br bond it is around 276 kJ/mol.[1] This difference in bond strength means that more energy is required to cleave the C-Cl bond, often necessitating more forcing reaction conditions (e.g., higher temperatures, more reactive catalysts).

Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. While this can influence reactivity in some contexts, such as nucleophilic aromatic substitution, the greater strength of the C-Cl bond is often the dominant factor in reactions where C-X bond cleavage is the rate-determining step, such as in many transition-metal-catalyzed cross-coupling reactions.[1]

Caption: General reactivity trend of aryl halides in oxidative addition reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of halide can have a profound effect on the outcome. In general, aryl bromides are more reactive than aryl chlorides in these transformations.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The generally accepted order of reactivity for aryl halides in this reaction is I > Br > Cl.[3] The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step, and the weaker C-Br bond allows this to occur more readily than with the stronger C-Cl bond.

However, significant advances in ligand design have enabled the efficient coupling of aryl chlorides.[4][5] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the less reactive C-Cl bond.[6] Despite these advances, reactions with aryl chlorides may still require higher catalyst loadings, higher temperatures, and longer reaction times compared to their bromo counterparts.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Halotoluene with Phenylboronic Acid

  • To an oven-dried flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL).

  • The reaction mixture is stirred at 100 °C until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Comparative Yield Data:

Aryl HalideCatalyst SystemConditionsYield (%)Reference
4-BromotoluenePd(OAc)₂ / SPhosToluene/H₂O, 100 °C, 2h95[9]
4-ChlorotoluenePd(OAc)₂ / SPhosToluene/H₂O, 100 °C, 18h88[9]
4-ChlorotoluenePd/CoO-CWater, 80 °C, 8h49 (conversion)[10]

digraph "Suzuki_Miyaura_Cycle" {
graph [splines=true, overlap=false, rankdir="TB", fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)-X(L2)"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-R(L2)" [label="Ar-Pd(II)-R(L2)"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)" [label="Rate-limiting step\n(C-X bond cleavage)"]; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="R-B(OH)2\nBase"]; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Ar-R"]; }

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11] Similar to the Suzuki-Miyaura coupling, aryl bromides are generally more reactive than aryl chlorides.[6] The amination of aryl chlorides can be particularly challenging and often requires specialized, bulky phosphine ligands to achieve good yields.[6][12]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Haloanisole with Morpholine

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), RuPhos (0.02 mmol), and NaOtBu (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • Add 4-haloanisole (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (2 mL).

  • The reaction mixture is stirred at 100 °C for the specified time.

  • After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The residue is purified by flash chromatography.

Comparative Yield Data:

Aryl HalideLigandConditionsYield (%)Reference
4-BromoanisoleRuPhosToluene, 100 °C, 4h98[13]
4-ChloroanisoleRuPhosToluene, 100 °C, 24h92[13]

digraph "Buchwald_Hartwig_Cycle" {
graph [splines=true, overlap=false, rankdir="TB", fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-X(L)" [label="Ar-Pd(II)-X(L)"]; "Amine_Coordination" [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-NR2(L)" [label="Ar-Pd(II)-NR'R''(L)"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

"Pd(0)L" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L)"; "Ar-Pd(II)-X(L)" -> "Amine_Coordination" [label="HNR'R''\nBase"]; "Amine_Coordination" -> "Ar-Pd(II)-NR2(L)"; "Ar-Pd(II)-NR2(L)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L" [label="Ar-NR'R''"]; }

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAAr)

In contrast to cross-coupling reactions, the reactivity order of halogens is often inverted in nucleophilic aromatic substitution (SNAAr) reactions, with fluoro analogs being the most reactive, followed by chloro, bromo, and iodo analogs (F > Cl ≈ Br > I).[14][15] This is because the rate-determining step in SNAAr is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electron-withdrawing halogen.[16] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Experimental Protocol: SₙAr Reaction of 1-Halo-2,4-dinitrobenzene with Piperidine

  • In a round-bottom flask, dissolve 1-halo-2,4-dinitrobenzene (1.0 mmol) in ethanol (10 mL).

  • Add piperidine (1.2 mmol) to the solution.

  • The mixture is stirred at room temperature and the reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed with dilute HCl and water.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated to give the product.

Comparative Reactivity Data:

Leaving GroupRelative Rate
F3300
Cl4.5
Br3.2
I1.0

Relative rates are for the reaction with piperidine in methanol.[15][17]

SNAr_Mechanism Start Ar-X + Nu⁻ Intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Start->Intermediate Rate-determining Nucleophilic Attack Product Ar-Nu + X⁻ Intermediate->Product Fast Loss of Leaving Group

Caption: Mechanism of nucleophilic aromatic substitution (SNAAr).

Grignard Reagent Formation

The formation of Grignard reagents (RMgX) from aryl halides and magnesium metal is a fundamental transformation in organic synthesis.[18] It is generally easier to form Grignard reagents from aryl bromides and iodides than from aryl chlorides.[19] The higher reactivity of the C-Br bond facilitates the insertion of magnesium. The formation of Grignard reagents from aryl chlorides can be sluggish and may require activated magnesium (e.g., Rieke magnesium) or initiators.[18]

Experimental Protocol: Formation of Phenylmagnesium Halide

  • Magnesium turnings (1.2 g, 50 mmol) are placed in an oven-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.

  • The apparatus is flame-dried under a stream of argon.

  • Anhydrous diethyl ether (10 mL) is added to cover the magnesium.

  • A solution of the aryl halide (40 mmol) in anhydrous diethyl ether (30 mL) is placed in the dropping funnel.

  • A small amount of the aryl halide solution is added to the magnesium. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.

  • Once the reaction has started, the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

Comparative Observations:

Aryl HalideInitiationReaction TimeYield
BromobenzeneOften spontaneous or with gentle warmingShorterTypically high
ChlorobenzeneOften requires initiation (e.g., iodine, heating)LongerGenerally lower than bromide

Conclusion and Practical Recommendations

The choice between a bromo and a chloro analog is a nuanced decision that depends on the specific chemical transformation being performed.

  • For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), bromo analogs are generally more reactive and often provide higher yields under milder conditions. However, with the development of advanced catalyst systems, chloro analogs have become viable and more cost-effective alternatives, particularly on a large scale.

  • In nucleophilic aromatic substitution (SNAAr) reactions, the trend is reversed, with chloro analogs typically being more reactive than bromo analogs.

  • For the formation of Grignard reagents, bromo analogs are preferred due to their higher reactivity, leading to easier initiation and often higher yields.

Ultimately, the decision should be based on a careful consideration of factors including the desired reactivity, the cost and availability of the starting materials, the specific reaction conditions required, and the potential for side reactions. This guide provides a data-driven framework to assist researchers in making informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to the Acidity of Ortho-Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, understanding the subtle electronic and steric factors that govern molecular properties is paramount. The acidity of substituted benzoic acids, a classic topic in physical organic chemistry, serves as an excellent case study. This guide provides an in-depth comparison of ortho-halogenated benzoic acids, elucidating the principles behind their acidity trends and offering a practical, field-proven protocol for their experimental determination.

The "Ortho-Effect": An Introduction to Enhanced Acidity

Substituents on a benzene ring can dramatically alter the acidity of a benzoic acid derivative. While electronic effects (inductive and resonance) are often the primary consideration, ortho-substituted benzoic acids present a unique phenomenon known as the "ortho-effect." Generally, any group placed in the ortho position relative to the carboxylic acid function increases the acid's strength, often surpassing its meta and para isomers, regardless of the substituent's electronic nature.[1][2]

The principal cause of this effect is Steric Inhibition of Resonance (SIR) .[3] In benzoic acid, the carboxyl group (-COOH) is largely coplanar with the benzene ring, allowing for resonance between the two. An ortho-substituent, due to its spatial proximity, creates steric hindrance that forces the carboxyl group to twist out of the plane of the ring.[1][4] This loss of coplanarity inhibits the resonance interaction.

Upon deprotonation, the resulting carboxylate anion (-COO⁻) is stabilized more effectively when its negative charge is localized on the two oxygen atoms, rather than being delocalized into the benzene ring (cross-conjugation).[5] By preventing this cross-conjugation, the ortho-substituent ensures a more stable conjugate base, thereby increasing the acidity of the parent acid.[3]

This guide will dissect the interplay of these factors specifically for halogen substituents (F, Cl, Br, I), which present a fascinating competition between size and electronegativity.

Governing Factors in Ortho-Halogenated Benzoic Acids

The acidity of ortho-halogenated benzoic acids is determined by a delicate balance of three key factors: the inductive effect, the resonance effect, and the sterically-driven ortho-effect.

  • Inductive Effect (-I) : As highly electronegative atoms, all halogens exert a potent electron-withdrawing effect through the sigma bonds.[6][7] This effect helps to disperse the negative charge of the conjugate carboxylate anion, stabilizing it and increasing acidity. The strength of the inductive effect is directly related to electronegativity, following the order: F > Cl > Br > I .

  • Resonance Effect (+R) : The lone pair electrons on the halogen atoms can be donated into the benzene ring's pi-system. This electron-donating resonance effect would tend to destabilize the conjugate base and decrease acidity. However, for halogens, the inductive effect is known to dominate the resonance effect.[8][9]

  • Steric Inhibition of Resonance (SIR) : As described above, this is the dominant component of the ortho-effect for these molecules. The degree of steric hindrance, and thus the extent to which the carboxyl group is forced out of plane, is directly proportional to the size (van der Waals radius) of the halogen atom.[6] The order of steric bulk is: I > Br > Cl > F .

The final acidity is a result of the interplay between these competing influences.

Caption: Interplay of factors governing the acidity of ortho-halogenated benzoic acids.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically compare the acidities, the acid dissociation constant (pKa) must be accurately measured. Potentiometric titration is a robust and widely accepted method for this purpose.[10]

Methodology

Objective: To determine the pKa of an unknown ortho-halogenated benzoic acid.

Materials:

  • Ortho-halogenated benzoic acid sample

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water (and ethanol if needed for solubility)

  • pH meter with a glass combination electrode

  • 25 mL or 50 mL burette (Class A)

  • Magnetic stirrer and stir bar

  • 150 mL beakers

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the ortho-halogenated benzoic acid into a 150 mL beaker.[10]

  • Dissolution: Add 100 mL of deionized water. If the acid has poor water solubility, a known mixture of water and ethanol can be used as the solvent. Place a magnetic stir bar in the beaker and stir until the sample is fully dissolved.

  • Apparatus Setup:

    • Calibrate the pH meter using standard buffers (e.g., pH 4.00 and 7.00).

    • Rinse and fill the burette with the standardized NaOH solution, ensuring no air bubbles are present in the tip.

    • Immerse the pH electrode into the acid solution, ensuring the bulb is fully submerged but does not contact the stir bar.

    • Position the burette tip over the beaker.

  • Titration:

    • Record the initial pH of the solution.

    • Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the equivalence point.

    • Continue adding titrant well past the equivalence point until the pH curve flattens out.

  • Data Analysis:

    • Plot the recorded data with pH on the y-axis and the volume of NaOH added (mL) on the x-axis to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can also be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.

    • Find the pH on the titration curve that corresponds to this half-equivalence volume. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.[10]

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Acid Sample B Dissolve in Solvent A->B C Calibrate pH Meter B->C D Add NaOH Incrementally C->D E Record pH and Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (Veq) F->G H Find pH at Veq / 2 G->H I Result: pKa = pH at half-equivalence H->I

Caption: Standard experimental workflow for pKa determination via potentiometric titration.

Comparative Data: Acidity of Halogenated Benzoic Acids

Experimental pKa values, measured in water, provide a clear quantitative comparison of acid strength. A lower pKa value signifies a stronger acid. The data reveals a trend that is not immediately intuitive if one only considers electronegativity.

CompoundSubstituentvan der Waals Radius (Å)Electronegativity (Pauling)pKa (in water)
Benzoic Acid-H1.202.204.20
o-Fluorobenzoic Acid-F1.473.983.27
o-Chlorobenzoic Acid-Cl1.753.162.94
o-Bromobenzoic Acid-Br1.852.962.85
o-Iodobenzoic Acid-I1.982.662.86
Data sourced from the Journal of Research of the National Bureau of Standards.[6][11]

Discussion: Unraveling the Acidity Trend

The experimental data confirms that all ortho-halogenated benzoic acids are significantly more acidic than benzoic acid itself, a clear demonstration of the ortho-effect.[12] The specific trend among the halogens is Br ≈ I > Cl > F .[6][11] This order can be rationalized by dissecting the competing electronic and steric influences.

  • Why Fluorine is the Anomaly: Based solely on the powerful inductive effect of fluorine, one might predict o-fluorobenzoic acid to be the strongest acid in the series. However, it is the weakest. This is because fluorine is the smallest halogen, roughly comparable in size to a hydrogen atom.[11] Consequently, it induces the least amount of steric strain, resulting in a less pronounced Steric Inhibition of Resonance. Its strong inductive effect is not fully complemented by a strong steric effect.

  • The Dominance of Steric Effects: As we move from Cl to Br and I, the atomic size increases substantially. This enhanced steric bulk forces the carboxyl group to twist further out of the benzene ring's plane, more effectively inhibiting resonance and providing greater stabilization for the carboxylate anion.[6] This increasing steric effect outweighs the simultaneously decreasing inductive effect. The result is that acidity increases as we go from o-chloro to o-bromobenzoic acid.

  • The Plateau at Bromine and Iodine: The pKa values for o-bromobenzoic acid and o-iodobenzoic acid are nearly identical.[11] This suggests that once the ortho-substituent reaches the size of bromine, the carboxyl group is already twisted to a near-optimal angle for minimizing resonance. The additional steric bulk of iodine does not confer a significant additional stabilizing effect.

Therefore, the observed acidity trend is a direct consequence of the steric component of the ortho-effect dominating over the inductive effect in this specific molecular series.

Conclusion and Outlook

The acidity of ortho-halogenated benzoic acids provides a compelling illustration of how steric effects can override purely electronic trends. While all ortho-halogen substituents increase acidity relative to benzoic acid, the comparative trend among them (Br ≈ I > Cl > F) is governed primarily by the atomic size of the halogen. The larger the halogen, the greater the steric inhibition of resonance, which is the key factor in stabilizing the conjugate base.

For professionals in drug design and materials science, this principle is not merely academic. It demonstrates how the strategic placement of a substituent in the ortho position can be used to precisely tune the pKa of a molecule. This control is critical for modulating properties such as solubility, receptor binding affinity, and chemical reactivity, making the ortho-effect a powerful tool in rational molecular design.

References

A Comparative Guide to Fluorinated Aminobenzoic Acids: How Substituent Positions Dictate Physicochemical Properties and Biological Relevance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Aminobenzoic Acids

Fluorinated aminobenzoic acids are a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of fluorine into the aminobenzoic acid scaffold dramatically alters its physicochemical properties, influencing everything from acidity and lipophilicity to crystal packing and biological activity.[1] This guide provides a comparative analysis of how the positional isomerism of fluoro and amino groups on the benzoic acid ring dictates these critical parameters. Understanding these structure-property relationships is paramount for the rational design of novel therapeutics and advanced materials.

The unique properties of fluorine, such as its small van der Waals radius (only about 20% larger than hydrogen), high electronegativity, and the stability of the C-F bond, are central to its utility in drug design.[1] This guide will delve into the nuanced interplay of these characteristics when combined with the electronic effects of an amino group at various positions on the aromatic ring.

Fundamental Principles: The Interplay of Inductive and Resonance Effects

The properties of a substituted benzoic acid are primarily governed by the electronic effects of its substituents. Both fluorine and the amino group exert two major electronic influences on the aromatic ring: the inductive effect (-I) and the resonance (or mesomeric, +M) effect.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds of the molecule.[2] Due to its high electronegativity, fluorine exerts a strong -I effect, pulling electron density towards itself. This effect is distance-dependent, weakening as the substituent moves further from the carboxylic acid group.[2]

  • Resonance Effect (+M): This involves the donation of lone pair electrons from the substituent into the pi (π) system of the benzene ring.[3] Both fluorine and the amino group have lone pairs and thus exhibit a +M effect, which can increase electron density at the ortho and para positions.

The net effect of a substituent is a combination of these two opposing forces. For fluorine, the -I effect generally dominates, making it an overall electron-withdrawing group.[3] However, its +M effect, which is stronger than that of other halogens due to better orbital overlap, can significantly modulate its overall electronic influence, particularly when it is in the para position.[3][4] The amino group, conversely, has a dominant +M effect, making it a strong electron-donating group. The positioning of these groups relative to each other and to the carboxylic acid function creates a rich landscape of varied physicochemical properties.

Caption: Interplay of inductive and resonance effects on the benzoic acid core.

Comparative Analysis of Physicochemical Properties

The precise placement of the fluoro and amino substituents leads to significant and predictable variations in key physicochemical parameters.

Acidity (pKa)

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion through the inductive effect, thereby increasing acidity (lowering the pKa).[2][5] Conversely, electron-donating groups destabilize the anion, decreasing acidity (raising the pKa).[5]

CompoundSubstituent PositionsReported pKaRationale
Benzoic Acid(Reference)4.20-
3-Fluorobenzoic Acid3-F3.86[6]The strong -I effect of fluorine at the meta position withdraws electron density, stabilizing the carboxylate anion and increasing acidity.[2]
4-Fluorobenzoic Acid4-F4.14The -I effect is weaker at the para position. The opposing +M effect of fluorine donates electron density, destabilizing the anion and making it a weaker acid than the 3-fluoro isomer.[7]
2-Fluorobenzoic Acid2-F3.27[3]The "ortho effect" comes into play. The strong -I effect at close proximity and potential intramolecular hydrogen bonding with the carboxylate group significantly stabilize the anion, leading to a marked increase in acidity.[3][7]
4-Aminobenzoic Acid4-NH24.85 (amino group), 2.38 (acid group)[8]The powerful +M effect of the amino group donates electron density into the ring, destabilizing the carboxylate anion and making it a much weaker acid than benzoic acid.
2-Aminobenzoic Acid2-NH24.95 (amino group)The ortho amino group can form a strong intramolecular hydrogen bond with the carboxylic acid proton, making it harder to deprotonate and thus decreasing acidity relative to the para isomer.[9][10]

Note: pKa values can vary slightly depending on the experimental conditions.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an organic (n-octanol) and aqueous phase, is a critical parameter in drug development, influencing absorption, distribution, and membrane permeability.[11] Fluorine is known as a "lipophilic hydrogen," generally increasing the logP of a molecule.

CompoundSubstituent PositionsReported logPRationale
Benzoic Acid(Reference)1.87-
3-Fluorobenzoic Acid3-F2.01[12]The addition of a fluorine atom generally increases lipophilicity.
4-Aminobenzoic Acid4-NH20.83[8]The polar amino group is capable of hydrogen bonding with water, significantly decreasing lipophilicity compared to benzoic acid.
2-Aminobenzoic Acid2-NH21.24The potential for intramolecular hydrogen bonding between the ortho-amino and carboxyl groups can "mask" their polarity, reducing interaction with water and thus increasing the logP relative to the para isomer.[13][14]

Note: logP values are for the neutral species. The distribution coefficient (logD) is pH-dependent and more relevant for ionizable compounds at physiological pH.[15]

Solubility

Aqueous solubility is a crucial factor for drug bioavailability. It is influenced by a molecule's polarity, ability to form hydrogen bonds with water, and its crystal lattice energy (related to the melting point).[16][17]

  • General Trends : The introduction of a polar amino group generally enhances aqueous solubility compared to benzoic acid.[17] However, the positional isomerism plays a key role.

  • Ortho vs. Para Isomers : Ortho-aminobenzoic acid (anthranilic acid) can form intramolecular hydrogen bonds.[9] This internal bonding reduces the molecule's ability to form hydrogen bonds with water, which can lead to lower aqueous solubility compared to its para-isomer, which can only form intermolecular hydrogen bonds.[10]

  • pH-Dependence : The solubility of these amphoteric compounds is highly pH-dependent.[17] They are least soluble at their isoelectric point and show increased solubility in both acidic and basic solutions.

Melting Point

The melting point is indicative of the strength of the intermolecular forces in the crystal lattice. Symmetrical molecules often pack more efficiently, leading to higher melting points.

  • Para-isomers , such as p-aminobenzoic acid, often exhibit higher melting points due to their symmetry, which allows for more efficient crystal packing and stronger intermolecular interactions (e.g., hydrogen bonding).

  • Ortho-isomers can have lower melting points due to intramolecular hydrogen bonding, which can disrupt intermolecular packing efficiency.

  • Zwitterion Formation : Like amino acids, aminobenzoic acids can exist as zwitterions in the solid state, leading to strong ionic interactions and unusually high melting points for their molecular size.[18][19]

Impact on Biological Activity

The changes in physicochemical properties directly translate to differences in biological activity and pharmacological profiles.

  • Receptor Binding : The electronic distribution, governed by substituent position, affects how a molecule interacts with its biological target. For example, derivatives of ortho-aminobenzoic acid, like mefenamic acid, are known inhibitors of cyclooxygenase (COX) enzymes.[20] The specific arrangement of functional groups is critical for fitting into the enzyme's active site.

  • ADME Properties :

    • Absorption : Lipophilicity (logP/logD) and solubility are key determinants of oral absorption. An optimal balance is required for a drug to dissolve in the gut and permeate the intestinal membrane.[11] Intramolecular hydrogen bonding in ortho-isomers can increase membrane permeability by masking polar groups.[13]

    • Metabolism : The position of substituents can influence metabolic stability. For example, para-aminobenzoic acid (PABA) is a crucial intermediate in the folate synthesis pathway in bacteria, making it a target for sulfonamide antibiotics which act as competitive inhibitors.[20]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, standardized experimental protocols are essential.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is considered a high-precision technique for determining acid dissociation constants.[21]

Objective: To determine the pKa value(s) of a fluorinated aminobenzoic acid by monitoring pH changes during titration with a standardized base.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Test compound (e.g., 1 mM solution)

  • Standardized 0.1 M NaOH solution[22]

  • Standardized 0.1 M HCl solution[22]

  • 0.15 M KCl solution (to maintain constant ionic strength)[23]

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[23]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in water. If necessary, use a co-solvent, but note this will affect the pKa value.[21] Add 0.15 M KCl to maintain ionic strength.[22]

  • Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2, which can interfere with the titration.[22][23]

  • Initial pH Adjustment: Place the solution on the magnetic stirrer and immerse the pH electrode. If titrating a weak acid, adjust the initial pH to ~2.0 with 0.1 M HCl.[22]

  • Titration: Titrate the solution by adding small, precise increments of 0.1 M NaOH from the burette.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[22]

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. For more precise determination, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative curve corresponds to the equivalence point.

  • Replication: Perform the titration at least in triplicate to ensure reliability and calculate the average pKa and standard deviation.[22]

Protocol 2: Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP).[24][25]

Objective: To measure the partitioning of a compound between n-octanol and water at equilibrium.

Materials:

  • Test compound (stock solution in a suitable solvent, e.g., DMSO)[26]

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[26]

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or buffer) for 24 hours. Allow the layers to separate completely before use.[26]

  • Sample Addition: Add a small amount of the test compound (e.g., from a concentrated stock solution) to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[25]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.[25]

  • Quantification: Carefully withdraw an aliquot from each phase. Measure the concentration of the compound in both the n-octanol (Coct) and aqueous (Caq) phases using a calibrated analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P = Coct / Caq.

  • LogP Determination: The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Caption: Standard experimental workflows for pKa and logP determination.

Conclusion

The positional isomerism of fluorinated aminobenzoic acids is a powerful tool for fine-tuning molecular properties. The interplay between the electron-withdrawing nature of fluorine and the electron-donating character of the amino group, modulated by their relative positions, creates a predictable yet complex landscape of acidity, lipophilicity, solubility, and melting points. A thorough understanding of these structure-property relationships, validated by robust experimental data, is indispensable for professionals in drug discovery and materials science, enabling the rational design of molecules with optimized performance characteristics.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Methyl 4-Amino-3-bromo-5-fluorobenzoate (CAS No. 1123171-91-4) demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this halogenated aromatic compound, ensuring the protection of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in established safety protocols for handling hazardous chemical waste and are designed to be a self-validating system for your laboratory's waste management program.

Hazard Identification and Risk Assessment: Why This Compound Requires Special Handling

Key hazards to consider include:

  • Toxicity: Aromatic amines can be toxic, and halogenated compounds often exhibit heightened biological activity.[3]

  • Irritation: Assumed to cause skin and serious eye irritation.[1][2]

  • Environmental Persistence: Halogenated organics can persist in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[4][5]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, a robust PPE plan is non-negotiable.[1] This is a critical step in a self-validating safety protocol.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and potential vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat, and closed-toe shoes.[1]Prevents skin contact, which can lead to irritation or absorption of the chemical. Always check glove compatibility charts for breakthrough times.[7]
Respiratory Protection To be used exclusively within a certified chemical fume hood.[1]Minimizes inhalation of any dust or vapors, which may cause respiratory tract irritation.[1]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation. Adherence to this workflow is crucial for regulatory compliance and safety.

The cardinal rule of chemical waste management is segregation.[8][9] As a halogenated organic compound, this compound waste must never be mixed with non-halogenated waste.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[10][11] This container should be used for the chemical in its solid form, any solutions containing it, and solvent rinses (e.g., acetone, dichloromethane) from contaminated glassware.[1]

  • Causality: Halogenated wastes are typically sent for high-temperature incineration.[4][5] Mixing them with non-halogenated wastes contaminates a larger volume of material, significantly increasing disposal costs and environmental burden.[6] Furthermore, mixing incompatible waste streams can lead to dangerous chemical reactions.[8]

Containment is a critical control point to prevent leaks and ensure proper handling by waste management personnel.

  • Action: Use only approved, chemically compatible hazardous waste containers.[6][12] The container must be in good condition with a secure, leak-proof screw cap.[9][12]

  • Action: As soon as the first drop of waste is added, label the container. The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[6][13]

  • Causality: Proper containment prevents environmental release and accidental exposure.[12] Clear, accurate labeling is required by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure the waste is handled and disposed of correctly throughout its lifecycle.[6][13]

Laboratories that generate hazardous waste must establish official SAAs.[12][13]

  • Action: Keep the closed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9] The SAA should be in a secondary containment tray to catch any potential leaks.[8]

  • Action: Keep the waste container closed at all times except when adding waste.[11][12]

  • Causality: The SAA regulation allows for the safe accumulation of small quantities of waste in the lab without requiring a full-scale storage permit.[13] Keeping containers closed minimizes the release of vapors and prevents spills.

Any materials that come into contact with this compound are also considered hazardous waste.

  • Action: Dispose of contaminated gloves, weigh boats, pipette tips, and absorbent materials used for spill cleanup in a sealed, labeled bag or container designated for solid hazardous waste. This waste stream must also be clearly marked as containing halogenated compounds.

  • Causality: Cross-contamination is a common source of regulatory violations and safety incidents. Treating all contaminated items as hazardous waste is a critical part of a comprehensive safety culture.[6]

Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.[8][9]

  • Action: Once the waste container is full (leaving at least one inch of headspace to allow for expansion), or has been in the SAA for up to one year, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][12]

  • Causality: EHS professionals are trained to manage the final stages of the disposal process in compliance with all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[6][9] The ultimate disposal method for halogenated organic waste is typically incineration at a permitted facility.[4][5]

Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making and procedural flow for the disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol A Identify Waste: This compound (Solid, Liquid, or Contaminated Material) B Wear Full PPE: Safety Goggles, Face Shield, Resistant Gloves, Lab Coat A->B Always Start Here C Is waste halogenated? B->C D Segregate into HALOGENATED Organic Waste Container C->D Yes E Segregate into NON-HALOGENATED Organic Waste Container C->E No F Securely Cap and Label Container: 'Hazardous Waste' + Full Chemical Name D->F G Store in Secondary Containment in a Designated SAA F->G H Is container full? G->H I Contact EHS for Pickup and Final Disposal H->I Yes J Continue to Collect Waste H->J No

Caption: Disposal workflow for this compound.

By internalizing and consistently applying this structured disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-Amino-3-bromo-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-Amino-3-bromo-5-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.